2-[2-(3-Methoxyphenyl)ethyl]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(3-methoxyphenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16/h2-8,11,16H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQQRAXOBYWKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442119 | |
| Record name | 2-[2-(3-methoxyphenyl)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167145-13-3 | |
| Record name | 2-[2-(3-Methoxyphenyl)ethyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167145-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(3-methoxyphenyl)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 2-[2-(3-methoxyphenyl)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-[2-(3-Methoxyphenyl)ethyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-(3-Methoxyphenyl)ethyl]phenol is a biphenolic compound with a molecular structure that suggests potential applications in medicinal chemistry and materials science. Its synthesis and basic properties are of interest to researchers engaged in the discovery of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the currently available information on its fundamental chemical and physical properties, a detailed synthesis protocol, and an outlook on its potential, albeit currently unexplored, biological significance.
Core Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 167145-13-3 | [PubChem][1] |
| Molecular Formula | C₁₅H₁₆O₂ | [PubChem][1] |
| Molecular Weight | 228.29 g/mol | [PubChem][1] |
| Appearance | Colorless or light red oily liquid or solid | [Sigma-Aldrich], Vendor Data |
| XLogP3 (Predicted) | 3.8 | [PubChem][1] |
| Topological Polar Surface Area | 29.5 Ų | [PubChem][1] |
| Hydrogen Bond Donor Count | 1 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 2 | [PubChem][1] |
| Rotatable Bond Count | 4 | [PubChem][1] |
Note: Experimental values for melting point, boiling point, pKa, and logP are not consistently reported in scientific literature. The physical state has been described as both a solid and an oily liquid, suggesting that its melting point may be near ambient temperature.
Spectroscopic Data
Limited spectroscopic data is available from patent literature.
-
¹H NMR (CDCl₃, δ): 6.72-7.23 (m, 8H, Ar-H), 4.75 (s, 1H, -OH), 3.75 (s, 3H, -OCH₃), 2.90 (s, 4H, -CH₂CH₂-).
-
Mass Spectrometry (m/z): 227 ([M-H]⁻).
Experimental Protocols
Synthesis of this compound
A documented synthetic route for this compound involves a multi-step process starting from salicylaldehyde. The following protocol is based on the methodology described in patent literature.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Detailed Methodology:
-
Protection of Salicylaldehyde: Salicylaldehyde is reacted with benzyl (B1604629) chloride in the presence of a base such as potassium carbonate in a suitable solvent like acetone under reflux to yield 2-(benzyloxy)benzaldehyde.
-
Reduction to Alcohol: The resulting aldehyde is then reduced using a reducing agent like sodium borohydride (B1222165) in methanol (B129727) to form (2-(benzyloxy)phenyl)methanol.
-
Chlorination: The alcohol is converted to the corresponding benzyl chloride, 1-(benzyloxy)-2-(chloromethyl)benzene, using a chlorinating agent such as thionyl chloride in the presence of a base like pyridine.
-
Wittig Reagent Preparation: The benzyl chloride is reacted with triphenylphosphine (B44618) in a solvent such as toluene under reflux to form the phosphonium (B103445) salt, (2-(benzyloxy)benzyl)triphenylphosphonium chloride.
-
Wittig Reaction: The phosphonium salt is treated with a strong base like sodium hydride in an anhydrous solvent like tetrahydrofuran (B95107) to generate the ylide, which is then reacted with 3-methoxybenzaldehyde to produce 1-(benzyloxy)-2-[2-(3-methoxyphenyl)vinyl]benzene.
-
Hydrogenation and Deprotection: The final step involves the catalytic hydrogenation of the vinyl intermediate using hydrogen gas and a palladium on carbon catalyst in ethanol. This reaction simultaneously reduces the double bond and removes the benzyl protecting group to yield the final product, this compound.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of publicly available data on the specific biological activities of this compound. While the broader class of methoxyphenols has been investigated for various biological effects, including antioxidant and anti-inflammatory properties, no studies have been identified that specifically evaluate this compound.[2]
One search result indicated that this compound is used as an intermediate in the preparation of sarpogrelate (B137540) analogues.[3] Sarpogrelate is a known 5-HT2A receptor antagonist with antiplatelet activity. This suggests that derivatives of the target compound may possess interesting pharmacological properties, but direct biological data for the parent compound is absent.
Due to the absence of information regarding its biological targets and mechanism of action, no signaling pathways can be definitively associated with this compound at this time.
Logical Relationship for Potential Biological Investigation
Caption: A proposed workflow for investigating the biological activity.
Conclusion
This compound is a readily synthesizable organic molecule with defined chemical and physical properties. While its structural similarity to other biologically active phenols suggests potential for further investigation, there is currently no direct evidence of its specific biological effects or involvement in cellular signaling pathways. This guide provides a solid foundation of the known chemical aspects of this compound and highlights the significant opportunity for future research to explore its potential pharmacological applications. Researchers in drug discovery are encouraged to consider this molecule for inclusion in screening campaigns to elucidate its potential therapeutic value.
References
An In-depth Technical Guide to 2-(3-methoxyphenethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-methoxyphenethyl)phenol is a key synthetic intermediate, most notably in the manufacturing of the antiplatelet and antithrombotic drug, Sarpogrelate (B137540).[1] Sarpogrelate hydrochloride is a selective 5-HT2A receptor antagonist used to improve ischemic symptoms associated with chronic arterial occlusive disease.[1] Understanding the chemical properties, synthesis, and biological context of 2-(3-methoxyphenethyl)phenol is crucial for process optimization, impurity profiling, and the development of related compounds. This guide provides a comprehensive overview of its chemical structure, synthesis, and known and potential biological relevance.
Chemical Structure and Properties
2-(3-methoxyphenethyl)phenol is a bibenzyl derivative characterized by a phenol (B47542) ring linked by an ethyl bridge to a 3-methoxyphenyl (B12655295) group.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | 2-[2-(3-methoxyphenyl)ethyl]phenol | [2] |
| Synonyms | 2-(3-Methoxyphenethyl)phenol, o-(3-methoxyphenethyl)phenol | [2] |
| CAS Number | 167145-13-3 | [2] |
| Molecular Formula | C₁₅H₁₆O₂ | [2] |
| Molecular Weight | 228.29 g/mol | [3] |
| Appearance | White to almost white powder or crystal | [3] |
| Melting Point | 45.0 to 52.4 °C | [1] |
| SMILES | COc1cccc(CCc2ccccc2O)c1 | [3] |
| InChI Key | HGQQRAXOBYWKDV-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization (Predicted)
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-6.70 | m | 8H | Aromatic protons |
| ~4.80 | s (br) | 1H | Phenolic -OH |
| ~3.80 | s | 3H | Methoxy (B1213986) (-OCH₃) protons |
| ~2.95 | m | 4H | Ethylene bridge (-CH₂-CH₂-) protons |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-OCH₃ (aromatic) |
| ~155 | C-OH (aromatic) |
| ~144 | Quaternary aromatic C |
| ~130-112 | Aromatic CH carbons |
| ~55 | -OCH₃ carbon |
| ~38 | Ethylene bridge C |
| ~35 | Ethylene bridge C |
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3500-3300 (broad) | O-H stretch (phenolic) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1600, 1480 | C=C stretch (aromatic ring) |
| 1250 | C-O stretch (aryl ether) |
| 1150 | C-O stretch (phenol) |
Table 5: Predicted Mass Spectrometry (EI) Fragmentation
| m/z | Proposed Fragment |
| 228 | [M]⁺ (Molecular Ion) |
| 121 | [C₈H₉O]⁺ (tropylium ion from methoxybenzyl cleavage) |
| 107 | [C₇H₇O]⁺ (cleavage at the ethyl bridge) |
Synthesis of 2-(3-methoxyphenethyl)phenol
Several synthetic routes for 2-(3-methoxyphenethyl)phenol have been described, primarily in the patent literature, reflecting its importance as a pharmaceutical intermediate. Below are detailed experimental protocols for two common approaches.
Wittig-Horner Reaction Pathway
This pathway involves the reaction of a phosphonate (B1237965) with an aldehyde to form an alkene, which is subsequently reduced.
Experimental Protocol:
-
Phosphonate Formation (Arbuzov Reaction): m-Methoxybenzyl chloride is reacted with triethyl phosphite (B83602). The mixture is heated to reflux for approximately 1.5 hours. After the reaction is complete, excess triethyl phosphite is removed under reduced pressure to yield the diethyl phosphonate intermediate.
-
Wittig-Horner Reaction: To the resulting phosphonate, o-benzyloxybenzaldehyde and absolute ethanol (B145695) are added. The reaction is refluxed for 8 hours.[4] This step forms the stilbene (B7821643) derivative, 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene.
-
Hydrogenation: The crude vinyl benzene (B151609) derivative is dissolved in methanol (B129727) (e.g., 80% in water). A palladium on carbon catalyst (5% Pd/C) is added. The mixture is subjected to hydrogenation under pressure (e.g., 15 atm) until hydrogen uptake ceases.[4]
-
Work-up and Purification: The catalyst is removed by filtration. The solvent is removed under reduced pressure. The resulting product can be purified by crystallization from a solvent like petroleum ether to yield 2-(3-methoxyphenethyl)phenol as a white solid.[4]
Caption: Wittig-Horner synthesis workflow.
Perkin Reaction and Hydrogenation Pathway
This alternative route utilizes the Perkin reaction to form a substituted acrylic acid, which is then decarboxylated and reduced.
Experimental Protocol:
-
Perkin Reaction: 3-Methoxyphenylacetic acid and salicylaldehyde (B1680747) are reacted in the presence of an organic base (e.g., triethylamine) and acetic anhydride (B1165640) to yield 2-(3-methoxyphenyl)-3-(2-acetoxyphenyl)acrylic acid.
-
Hydrolysis: The resulting acrylic acid derivative is hydrolyzed to give 2-((3-methoxy)styryl)phenol.
-
Catalytic Hydrogenation: The styryl phenol is dissolved in a suitable solvent such as absolute ethanol or ethyl acetate. A 5% Palladium on carbon (Pd/C) catalyst is added. The reaction is carried out under normal temperature and pressure with hydrogen for 8-10 hours.
-
Purification: After the reaction is complete, the Pd/C catalyst is filtered off. The solvent is concentrated under reduced pressure to yield a colorless oil. Addition of petroleum ether and stirring induces the precipitation of the solid product, which is then filtered and dried to give 2-(3-methoxyphenethyl)phenol with a reported yield of 89-95%.
Caption: Perkin reaction and hydrogenation workflow.
Biological Activity and Signaling Pathways
Direct experimental data on the biological activity and modulated signaling pathways of 2-(3-methoxyphenethyl)phenol are limited in publicly available literature. Its primary role is as a precursor in the synthesis of Sarpogrelate. However, based on its structural class (bibenzyl) and related methoxyphenol compounds, some potential biological activities can be inferred.
Relevance as a Sarpogrelate Intermediate
The synthesis of Sarpogrelate from 2-(3-methoxyphenethyl)phenol typically involves etherification of the phenolic hydroxyl group with epichlorohydrin, followed by reaction with dimethylamine (B145610) and subsequent esterification with succinic anhydride. The final product, Sarpogrelate, is a potent and selective 5-HT2A receptor antagonist, which underlies its antiplatelet and antithrombotic effects.
Potential Biological Activities of Bibenzyl and Methoxyphenol Scaffolds
-
Antioxidant Activity: Phenolic compounds, including bibenzyls, are known for their antioxidant properties.[5] The phenolic hydroxyl group can act as a hydrogen donor to scavenge free radicals. The methoxy group can also contribute to the antioxidant capacity of phenolic acids.[6]
-
Anti-inflammatory Activity: Various bibenzyl derivatives have demonstrated anti-inflammatory properties.[5] Some methoxyphenol compounds have been shown to inhibit inflammatory responses.
-
Cytotoxic Activity: Certain bis-bibenzyls have shown cytotoxic effects against various human cancer cell lines.[3] For instance, some bibenzyls have displayed activity against leukemia cells.[3][7]
-
Neuroprotective Effects: Some O-glycosylated bibenzyls have been reported to possess neuroprotective activity.[8]
It is important to emphasize that these are general activities of related compound classes, and specific studies on 2-(3-methoxyphenethyl)phenol are required to confirm any of these potential biological effects.
Conclusion
2-(3-methoxyphenethyl)phenol is a well-defined chemical entity with established synthetic routes, driven by its crucial role as an intermediate in the production of Sarpogrelate. While its direct biological activities are not extensively documented, its structural motifs suggest potential for antioxidant, anti-inflammatory, and other pharmacological properties characteristic of the bibenzyl and methoxyphenol classes of compounds. This technical guide provides a foundational understanding for researchers working with this compound, highlighting the established synthesis protocols and pointing towards areas where further investigation into its biological profile may be warranted.
References
- 1. This compound | 167145-13-3 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic method of sarpogrelate intermediate this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Isolation, synthesis, and biological activities of a bibenzyl from Empetrum nigrum var. japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural diversification of bioactive bibenzyls through modular co-culture leading to the discovery of a novel neuroprotective agent - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-[2-(3-Methoxyphenyl)ethyl]phenol (CAS 167145-13-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[2-(3-Methoxyphenyl)ethyl]phenol, a key intermediate in the synthesis of several pharmaceutical compounds. The document details its chemical and physical properties, outlines various synthetic routes with a focus on a high-yield six-step process, and discusses its known applications. While direct and extensive biological data on this specific molecule is limited in publicly accessible literature, this guide also touches upon the activities of structurally related compounds to suggest potential areas for future investigation. All quantitative data is presented in structured tables, and a detailed experimental protocol for a preferred synthetic method is provided.
Chemical and Physical Properties
This compound, also known as 2-(3-Methoxyphenethyl)phenol, is a substituted phenol (B47542) derivative. Its fundamental properties are summarized below.[1][2][3][4][5]
| Property | Value | Reference |
| CAS Number | 167145-13-3 | [1][2][5] |
| Molecular Formula | C₁₅H₁₆O₂ | [1][3] |
| Molecular Weight | 228.29 g/mol | [1][3] |
| Appearance | Colorless or light red oily liquid/solid | [5] |
| IUPAC Name | This compound | [1][3] |
| SMILES | COc1cccc(CCc2ccccc2O)c1 | |
| InChI | 1S/C15H16O2/c1-17-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16/h2-8,11,16H,9-10H2,1H3 | [3][4] |
| InChI Key | HGQQRAXOBYWKDV-UHFFFAOYSA-N | [3] |
Synthesis of this compound
Several synthetic routes for this compound have been reported, primarily in patent literature.[6] A particularly efficient six-step synthesis starting from salicylaldehyde (B1680747) has been detailed, boasting a total yield of 62.5%.[6] This method is advantageous due to its use of inexpensive starting materials, mild reaction conditions, and simple work-up procedures that do not require column chromatography, making it suitable for industrial-scale production.[6]
High-Yield Six-Step Synthesis Workflow
The following diagram illustrates the workflow for the high-yield synthesis of this compound from salicylaldehyde.[6]
Caption: High-yield synthetic workflow for this compound.
Detailed Experimental Protocol for High-Yield Synthesis
The following protocol is adapted from the patent literature describing the high-yield synthesis of this compound.[6]
Step 1: Benzyl Protection of Salicylaldehyde
-
To a solution of salicylaldehyde in a suitable solvent, add a benzyl halide (e.g., benzyl bromide) and a base (e.g., potassium carbonate).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the solid, and concentrate the filtrate.
-
Purify the resulting crude product to obtain 2-(benzyloxy)benzaldehyde.
Step 2: Reduction to [2-(Benzyloxy)phenyl]methanol
-
Dissolve 2-(benzyloxy)benzaldehyde in an appropriate solvent (e.g., methanol).
-
Cool the solution in an ice bath and slowly add a reducing agent (e.g., sodium borohydride).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Acidify the reaction mixture to a neutral pH and concentrate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water, dry over anhydrous sodium sulfate, and concentrate to yield [2-(benzyloxy)phenyl]methanol.
Step 3: Chlorination to 1-(Benzyloxy)-2-(chloromethyl)benzene
-
React [2-(benzyloxy)phenyl]methanol with a chlorinating agent (e.g., thionyl chloride or phosphorus trichloride) in an appropriate solvent.
-
Carefully control the reaction temperature.
-
After the reaction is complete, quench the reaction mixture and extract the product.
-
Wash the organic layer, dry, and concentrate to obtain 1-(benzyloxy)-2-(chloromethyl)benzene.
Step 4: Arbuzov Reaction to Diethyl [[2-(benzyloxy)phenyl]methyl]phosphonate
-
Heat a mixture of 1-(benzyloxy)-2-(chloromethyl)benzene and triethyl phosphite.
-
The Arbuzov rearrangement will occur to form the phosphonate (B1237965) ester.
-
Purify the product by distillation under reduced pressure.
Step 5: Wittig-Horner Reaction to 1-(Benzyloxy)-2-[2-(3-methoxyphenyl)ethenyl]benzene
-
To a solution of diethyl [[2-(benzyloxy)phenyl]methyl]phosphonate in an anhydrous solvent (e.g., tetrahydrofuran), add a strong base (e.g., sodium hydride) at a low temperature to generate the ylide.
-
Add 3-methoxybenzaldehyde (B106831) to the reaction mixture and allow it to react.
-
Quench the reaction and extract the product.
-
Purify the crude product to yield 1-(benzyloxy)-2-[2-(3-methoxyphenyl)ethenyl]benzene.
Step 6: Catalytic Hydrogenation to this compound
-
Dissolve 1-(benzyloxy)-2-[2-(3-methoxyphenyl)ethenyl]benzene in a suitable solvent (e.g., ethanol).
-
Add a palladium on carbon catalyst (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere at room temperature and pressure for several hours.
-
Filter off the catalyst and concentrate the filtrate to obtain the final product, this compound, as a colorless oil.
Biological Activity and Potential Applications
Known Applications as a Pharmaceutical Intermediate
This compound is a documented key intermediate in the synthesis of sarpogrelate (B137540) hydrochloride.[2] Sarpogrelate is a selective 5-HT₂A receptor antagonist used for the improvement of ischemic symptoms such as ulcer, pain, and cold sensation associated with chronic arterial occlusion.[2] It is also an antiplatelet agent.[2]
Inferred Biological Activities from Structurally Related Compounds
Direct experimental data on the biological activity of this compound is not widely available in the public domain. However, the broader class of 2-methoxyphenols has been investigated for various biological activities.
A structurally related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been shown to be a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[7][8] Inhibition of the STAT3 pathway is a promising therapeutic strategy for certain cancers and inflammatory diseases.[7][9][10] MMPP has also been reported to be a Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist and a Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitor.[9]
The potential involvement of this compound or its derivatives in similar pathways is an area for future research. The following diagram illustrates a simplified hypothetical signaling pathway based on the activities of the related compound MMPP.
Caption: Hypothetical signaling pathway for this compound.
Disclaimer: The biological activities and signaling pathway depicted are hypothetical and based on structurally related compounds. Further experimental validation is required to confirm these for this compound.
Future Directions
The well-defined and efficient synthesis of this compound makes it a readily accessible scaffold for further chemical modification and biological evaluation. Future research could focus on:
-
Screening for Biological Activity: A comprehensive screening of this compound against a panel of receptors and enzymes would be valuable to elucidate its primary biological targets.
-
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of derivatives could lead to the discovery of novel therapeutic agents.
-
Investigation of Pharmacokinetic Properties: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its potential development as a drug candidate.
Conclusion
This compound is a valuable chemical intermediate with a robust and scalable synthetic process. While its primary current application is in the synthesis of the 5-HT₂A antagonist sarpogrelate, the biological activities of structurally similar molecules suggest that this compound and its derivatives may hold untapped therapeutic potential. Further research into its pharmacological profile is warranted.
References
- 1. 2-(2-(3-Methoxyphenyl)ethyl)phenol | C15H16O2 | CID 10585448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 167145-13-3 [chemicalbook.com]
- 3. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. This compound - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
- 6. CN101279899A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2016144042A1 - 2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol and preparation method therefor - Google Patents [patents.google.com]
- 9. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 2-[2-(3-Methoxyphenyl)ethyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-(3-Methoxyphenyl)ethyl]phenol is a key chemical intermediate, recognized primarily for its role in the synthesis of Sarpogrelate (B137540) hydrochloride.[1] Sarpogrelate is a potent and selective 5-HT2A receptor antagonist, utilized as an antiplatelet agent.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and purification of this compound. While direct biological activities and signaling pathways of this specific intermediate are not extensively documented in publicly available literature, this guide will also touch upon the known activities of structurally related compounds to provide a contextual understanding for further research.
Core Physical and Chemical Properties
This compound is an organic compound that can present as a colorless or light red oily liquid, or as a white solid.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 167145-13-3 | [1] |
| Molecular Formula | C₁₅H₁₆O₂ | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| Appearance | Colorless or light red oily liquid; White solid | [2] |
| Melting Point | 45.0 to 49.0 °C | [1] |
| Boiling Point | 347.6 ± 22.0 °C (Predicted) | [1] |
| Density | 1.111 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 10.30 ± 0.30 (Predicted) | [1] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |
Spectral Data
¹³C NMR
A reference provides the following chemical shifts for this compound in CDCl₃, with the solvent peak at 77.0 ppm serving as the internal standard.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) |
| 157.18 |
| 153.53 |
| 137.44 |
| 133.06 |
| 128.99 |
| 128.81 |
| 127.80 |
| 126.19 |
| 126.11 |
| 118.00 |
| 109.25 |
| 65.77 |
| 35.73 |
| 31.25 |
| 28.96 |
| 28.90 |
| 25.81 |
(Data sourced from a supporting information document and may represent a closely related structure, used here as a reference.)[3]
Experimental Protocols
The synthesis of this compound is a critical step in the production of Sarpogrelate. Various synthetic routes have been reported in patent literature. Below is a generalized experimental protocol based on a common synthetic pathway involving a Wittig-type reaction followed by hydrogenation.
Synthesis of this compound
This synthesis can be conceptualized as a two-stage process: the formation of an intermediate, 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene, followed by its hydrogenation to yield the final product.
Stage 1: Synthesis of 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene
-
In a reaction vessel, 100g of m-methoxychlorobenzene is added to 300ml of triethyl phosphite.
-
The mixture is heated to reflux and maintained for 1.5 hours.
-
After the reaction is complete, triethyl phosphite is recovered under reduced pressure.
-
To the remaining raffinate, 136g of o-phenylmethoxybenzaldehyde and 400ml of absolute ethanol are added.
-
The new mixture is refluxed for 8 hours.
-
Following the reaction, the solvent is recovered, and ice water is added with stirring.
-
The resulting precipitate is filtered to obtain the wet product of 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene.[4]
Stage 2: Synthesis of this compound
-
The wet product from the previous stage is placed in 500ml of 80% methanol.
-
6g of 5% palladium on carbon is added as a catalyst.
-
Hydrogen is introduced at a pressure of 15 atm, and the reaction proceeds until hydrogen absorption ceases.
-
The palladium on carbon is removed by filtration.
-
Methanol is recovered from the filtrate under reduced pressure.
-
The solution is then cooled, leading to layer separation. The lower layer containing the product oil is collected.[4]
Purification
-
200ml of petroleum ether is added to the collected oil.
-
The mixture is stirred for 2 hours at a temperature of -2 to 0 °C to induce crystallization.
-
The crystallized product is collected by filtration.
-
The solid is dried under vacuum at 20-25 °C to yield the final product with a purity of over 99.5%.[4][5]
Biological Activity and Signaling Pathways (Contextual)
Research on other 2-methoxyphenol derivatives has indicated potential antioxidant, anti-inflammatory, and cytotoxic activities.[6][7] For instance, some compounds in this class have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways.[6][7]
Given the absence of direct evidence for the target compound, a hypothetical signaling pathway can be proposed based on the known activities of related methoxyphenols. This is purely for illustrative and research-guiding purposes and is not based on experimental data for this compound itself.
This diagram illustrates a potential mechanism where a 2-methoxyphenol compound could exert anti-inflammatory effects by inhibiting the expression of COX-2, thereby reducing the production of pro-inflammatory prostaglandins. It is crucial to reiterate that this pathway is speculative for this compound and requires experimental validation.
Conclusion
This compound is a well-characterized intermediate with established physical and chemical properties and defined synthetic routes. Its primary utility lies in the pharmaceutical industry as a building block for Sarpogrelate. While its own biological activity profile is not a current focus of extensive research, the known activities of related methoxyphenol compounds suggest that further investigation into its pharmacological properties could be a worthwhile endeavor for drug discovery and development professionals. The protocols and data presented in this guide offer a solid foundation for researchers working with this compound.
References
- 1. This compound | 167145-13-3 [chemicalbook.com]
- 2. This compound - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
- 3. rsc.org [rsc.org]
- 4. Synthetic method of sarpogrelate intermediate this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN105906486A - Synthetic method of sarpogrelate intermediate this compound - Google Patents [patents.google.com]
- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
In-depth Technical Guide: Physicochemical Properties of 2-[2-(3-Methoxyphenyl)ethyl]phenol
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a concise overview of the molecular weight and related physicochemical properties of 2-[2-(3-Methoxyphenyl)ethyl]phenol, a significant chemical intermediate.
Compound Identification and Properties
This compound is an organic compound with the chemical formula C15H16O2.[1][2][3][4][5] It is recognized as an intermediate in the synthesis of compounds such as sarpogrelate (B137540) analogues.[6] The molecular weight of this compound has been determined to be approximately 228.29 g/mol .[1][2][3][4]
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Parameter | Value | Source(s) |
| Molecular Formula | C15H16O2 | PubChem[1], PharmaCompass[2], VSNCHEM[3], Sigma-Aldrich[4] |
| Molecular Weight | 228.29 g/mol | PubChem[1], PharmaCompass[2], VSNCHEM[3], Sigma-Aldrich[4] |
| CAS Number | 167145-13-3 | PubChem[1], VSNCHEM[3] |
Experimental Protocols
Detailed experimental protocols for the determination of the molecular weight of this compound are not included in this guide as the provided data is based on computational chemistry and established analytical techniques widely accepted in the field. The molecular weight is calculated based on the standard atomic weights of the constituent elements in its molecular formula.
Signaling Pathways and Logical Relationships
As this document pertains to the intrinsic physicochemical properties of a single chemical compound, diagrams of signaling pathways, experimental workflows, or logical relationships are not applicable.
References
- 1. 2-(2-(3-Methoxyphenyl)ethyl)phenol | C15H16O2 | CID 10585448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 2-[2-(3-METHOXY-PHENYL)-ETHYL]-PHENOL | VSNCHEM [vsnchem.com]
- 4. 2-[2-(3-methoxy-phenyl)-ethyl]-phenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 5. This compound [heryipharma.com]
- 6. This compound | 167145-13-3 [chemicalbook.com]
In-Depth Technical Guide to the Solubility of 2-(3-methoxyphenethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-methoxyphenethyl)phenol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably sarpogrelate (B137540), a selective 5-HT2A receptor antagonist used for its antiplatelet and vasodilatory effects. An understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of 2-(3-methoxyphenethyl)phenol, detailed experimental protocols for its empirical determination, and relevant biological pathway information.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-(3-methoxyphenethyl)phenol is essential for interpreting its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₂ | [1][2] |
| Molecular Weight | 228.29 g/mol | [2] |
| Appearance | White to almost white powder/crystal | [2] |
| Predicted LogP | 4.1 | PubChem |
Predicted Solubility Profile
In the absence of publicly available experimental data, the solubility of 2-(3-methoxyphenethyl)phenol can be predicted based on its chemical structure and the principle of "like dissolves like." The molecule possesses both a polar phenolic hydroxyl group capable of hydrogen bonding and a significant nonpolar region comprising the phenethyl and methoxy-substituted benzene (B151609) rings. This dual character suggests a varied solubility profile across different solvent classes.
Based on general principles for phenolic compounds, a qualitative prediction of solubility is presented below.[1][3]
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The phenolic hydroxyl group can form strong hydrogen bonds with protic solvents. |
| Polar Aprotic | Acetone, Acetonitrile (B52724), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High to Moderate | These solvents can act as hydrogen bond acceptors and have dipole moments that can interact with the polar and nonpolar regions of the solute. |
| Nonpolar | Toluene, Hexane | Low to Moderate | The large nonpolar structure of the molecule will favor interaction with nonpolar solvents. |
| Aqueous | Water | Very Low | The significant hydrophobic character of the molecule is expected to result in poor aqueous solubility. |
Experimental Determination of Solubility
For precise and quantitative solubility data, empirical determination is necessary. The following section details a robust experimental protocol for this purpose.
Experimental Workflow
Caption: Workflow for experimental solubility determination.
Detailed Experimental Protocol: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
4.2.1. Materials:
-
2-(3-methoxyphenethyl)phenol (purity >98%)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, toluene, hexane) of analytical grade
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.2.2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-(3-methoxyphenethyl)phenol to a series of glass vials.
-
Add a known volume of each selected solvent to the respective vials. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker within a thermostatically controlled environment (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to prevent any solid particles from interfering with the subsequent analysis.
-
-
Quantification of Solute:
-
Prepare a series of standard solutions of 2-(3-methoxyphenethyl)phenol of known concentrations in the respective solvents.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method.
-
HPLC Method:
-
A reversed-phase HPLC method with a C18 column is generally suitable for the analysis of phenolic compounds.[4][5][6][7][8]
-
The mobile phase could consist of a gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).
-
Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of 2-(3-methoxyphenethyl)phenol in the sample by interpolating its peak area on the calibration curve.
-
-
UV-Vis Spectrophotometry:
-
This method can be used if 2-(3-methoxyphenethyl)phenol has a distinct chromophore and there are no interfering substances.[9][10][11][12][13]
-
Determine the wavelength of maximum absorbance (λmax) of 2-(3-methoxyphenethyl)phenol in each solvent.
-
Measure the absorbance of the standard solutions at the λmax.
-
Construct a calibration curve according to the Beer-Lambert law (Absorbance vs. Concentration).
-
Measure the absorbance of the filtered supernatant (diluting if necessary to fall within the linear range of the calibration curve) and determine its concentration from the calibration curve.
-
-
-
Data Analysis and Solubility Calculation:
-
The concentration determined from the analytical method represents the solubility of 2-(3-methoxyphenethyl)phenol in the specific solvent at the experimental temperature.
-
The results should be reported in appropriate units, such as mg/mL or mol/L.
-
Biological Context: Role as a Sarpogrelate Intermediate
2-(3-methoxyphenethyl)phenol is a crucial precursor in the industrial synthesis of sarpogrelate hydrochloride, a medication used to treat peripheral arterial disease.[14][15][16][17]
Synthesis of Sarpogrelate from 2-(3-methoxyphenethyl)phenol
Caption: Synthetic pathway to Sarpogrelate Hydrochloride.
Mechanism of Action of Sarpogrelate: 5-HT2A Receptor Signaling Pathway
Sarpogrelate is a selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor. Its therapeutic effects, including inhibition of platelet aggregation and vasodilation, are achieved by blocking the downstream signaling cascade initiated by serotonin binding to this receptor.[18][19][20][21]
Caption: Sarpogrelate blocks the 5-HT2A signaling cascade.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Phenol, 2-methoxy- (CAS 90-05-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. phcogres.com [phcogres.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. ijset.in [ijset.in]
- 10. ajpaonline.com [ajpaonline.com]
- 11. nveo.org [nveo.org]
- 12. ijsr.net [ijsr.net]
- 13. researchgate.net [researchgate.net]
- 14. CN103965063B - Sarpogrelate hydrochloride new preparation process - Google Patents [patents.google.com]
- 15. CN102516043A - Preparation method of Sarpogrelate intermediate 2-((3-methoxy) phenethyl) phenol - Google Patents [patents.google.com]
- 16. CN101239920A - Method for preparing sarpogrelate hydrochloride - Google Patents [patents.google.com]
- 17. KR20100118747A - Improved preparation method of sarpogrelate hydrochloride - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. mdpi.com [mdpi.com]
- 21. In-vitro pharmacology of sarpogrelate and the enantiomers of its major metabolite: 5-HT2A receptor specificity, stereoselectivity and modulation of ritanserin-induced depression of 5-HT contractions in rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Significance of 2-[2-(3-Methoxyphenyl)ethyl]phenol: A Key Intermediate in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[2-(3-Methoxyphenyl)ethyl]phenol, a crucial chemical intermediate in the synthesis of the potent 5-HT2A receptor antagonist, Sarpogrelate (B137540). While not a pharmacologically active agent in itself, the discovery and optimization of its synthesis have been pivotal in the development of this clinically significant antiplatelet drug. This document details the synthetic pathways leading to this compound, its physicochemical properties, and its ultimate conversion to Sarpogrelate. The biological context of Sarpogrelate's mechanism of action is also explored to highlight the therapeutic relevance of its precursor.
Introduction: The Genesis of a Key Intermediate
The discovery of this compound is intrinsically linked to the development of Sarpogrelate, a therapeutic agent used in the management of ischemic symptoms associated with chronic arterial occlusion. The scientific journey to Sarpogrelate necessitated the efficient and scalable production of its core molecular scaffold, for which this compound was identified as a key building block. Its structure combines a phenol (B47542) and a 3-methoxyphenylethyl moiety, providing the necessary reactive sites for the subsequent elaboration into the final drug molecule. The primary motivation for the synthesis and optimization of this compound has been to ensure a high-purity, cost-effective starting material for the production of Sarpogrelate and its analogues.[1][2][3]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling, purification, and use in subsequent synthetic steps. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₂ | PubChem |
| Molecular Weight | 228.29 g/mol | PubChem |
| Appearance | Colorless to light red oily liquid or solid | Changzhou Xuanming Pharmaceutical |
| Melting Point | 45.0 to 49.0 °C | Chemdad Co., Ltd |
| Boiling Point (Predicted) | 347.6 ± 22.0 °C | Chemdad Co., Ltd |
| Density (Predicted) | 1.111 ± 0.06 g/cm³ | Chemdad Co., Ltd |
| CAS Number | 167145-13-3 | PubChem |
| InChI Key | HGQQRAXOBYWKDV-UHFFFAOYSA-N | PubChem |
Synthesis and Experimental Protocols
Several synthetic routes for this compound have been reported, primarily in patent literature, with a focus on improving yield, reducing costs, and enhancing safety for industrial-scale production.
Overview of Synthetic Strategies
Two early approaches to the synthesis of this compound involved:
-
Grignard Reaction: Utilizing 3-methoxybenzyl chloride to form a Grignard reagent, which then reacts with salicylaldehyde. The resulting alcohol is subsequently dehydrated and catalytically hydrogenated.
-
Wittig Reaction: 3-methoxybenzyl chloride is reacted with triphenylphosphine (B44618) to generate a Wittig reagent, which then undergoes a Wittig reaction with salicylaldehyde, followed by catalytic hydrogenation.
A more recent and optimized synthetic route has been developed to circumvent the issues of low yield and harsh reaction conditions associated with the earlier methods. This improved method starts from the readily available and less expensive salicylaldehyde.
Detailed Experimental Protocol: Optimized Synthesis from Salicylaldehyde
This protocol is based on an improved synthetic route that offers a higher overall yield and milder reaction conditions.
Step 1: Synthesis of 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene
-
In a reaction vessel, add 100g of m-methoxychlorobenzene to 300ml of triethyl phosphite (B83602).
-
Heat the mixture to reflux and maintain for 1.5 hours.
-
After the reaction is complete, recover the triethyl phosphite under reduced pressure.
-
To the remaining raffinate, add 136g of o-benzyloxybenzaldehyde and 400ml of absolute ethanol.
-
Reflux the mixture for 8 hours.
-
After recovering the solvent, add ice water and stir.
-
Filter the mixture to obtain the wet product, 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene.
Step 2: Synthesis of this compound
-
Add the wet product from the previous step to 500ml of 80% methanol (B129727).
-
Add 6g of 5% palladium on carbon (Pd/C) as a catalyst.
-
Introduce hydrogen gas at 15 atm and continue hydrogenation until the system no longer absorbs hydrogen.
-
Remove the palladium on carbon by filtration.
-
Recover the methanol under reduced pressure.
-
Cool the mixture and allow the layers to separate to yield this compound.
This method reports a product purity of 99.5%.[1]
Synthetic Workflow Diagram
Role in the Synthesis of Sarpogrelate
The primary significance of this compound lies in its role as the immediate precursor to the core structure of Sarpogrelate. The phenolic hydroxyl group serves as a nucleophile in the reaction with epichlorohydrin (B41342), followed by the addition of dimethylamine (B145610) to introduce the side chain characteristic of Sarpogrelate.
Conversion of this compound to Sarpogrelate
The traditional synthesis involves the following key steps[2]:
-
Etherification: this compound is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydride) to form [[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]oxirane.
-
Aminolysis: The resulting epoxide is opened by reaction with an aqueous solution of dimethylamine to yield 1-dimethylamino-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol.
-
Esterification and Salt Formation: The secondary alcohol is then esterified with succinic anhydride, followed by treatment with hydrogen chloride to form Sarpogrelate hydrochloride.
Sarpogrelate Synthesis Workflow
Biological Context: The Significance of Sarpogrelate
While this compound is not known to possess significant biological activity itself, its derivative, Sarpogrelate, is a potent and selective 5-HT2A receptor antagonist.[4] Understanding the mechanism of Sarpogrelate provides the rationale for the importance of its precursor.
Mechanism of Action of Sarpogrelate
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a neurotransmitter that, upon binding to 5-HT2A receptors on platelets and vascular smooth muscle cells, induces platelet aggregation and vasoconstriction. Sarpogrelate competitively inhibits the binding of serotonin to these receptors, leading to:
-
Antiplatelet Effect: Inhibition of platelet aggregation, which is crucial in preventing the formation of thrombi.
-
Vasodilation: Relaxation of vascular smooth muscle, which improves blood flow in constricted arteries.
This dual action makes Sarpogrelate an effective therapeutic agent for conditions characterized by poor circulation and an increased risk of thrombosis.[5]
Signaling Pathway of Sarpogrelate Action
References
- 1. Synthetic method of sarpogrelate intermediate this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103965063B - Sarpogrelate hydrochloride new preparation process - Google Patents [patents.google.com]
- 3. From Natural Inspiration to Synthetic Application: The Story of 2-(3-Methoxystyryl)phenol - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 4. Binding affinity of sarpogrelate, a new antiplatelet agent, and its metabolite for serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sarpogrelate Hydrochloride? [synapse.patsnap.com]
The Pivotal Role of 2-[2-(3-Methoxyphenyl)ethyl]phenol in the Synthesis of Sarpogrelate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the intermediate compound, 2-[2-(3-Methoxyphenyl)ethyl]phenol, in the synthesis of the antiplatelet agent, sarpogrelate (B137540). Sarpogrelate hydrochloride, a 5-HT2A receptor antagonist, is clinically significant in treating ischemic symptoms associated with chronic arterial occlusion. The efficiency and purity of its synthesis are paramount, with the structural integrity of the final molecule heavily dependent on the quality of its precursors. This document details the synthetic pathway, presents key quantitative data, outlines experimental protocols, and provides visual representations of the process.
Core Synthesis Pathway
The synthesis of sarpogrelate from this compound is a multi-step process that hinges on the strategic introduction of a side chain containing a dimethylamino and a succinic acid ester group. This key intermediate serves as the foundational scaffold upon which the pharmacologically active moieties are built.
The general synthetic route can be summarized as follows:
-
Etherification: this compound is reacted with epichlorohydrin (B41342). This reaction, typically conducted in the presence of a base and a phase transfer catalyst, results in the formation of an epoxide intermediate, [[2-[2-(3-methoxyphenyl) ethyl] phenoxy group] methyl] oxirane.[1]
-
Aminolysis: The formed epoxide ring is then opened by reacting it with dimethylamine (B145610), leading to the formation of 1-dimethylamino-3-[2-[2-(3-methoxyphenyl) ethyl] phenoxy group]-2-propanol.[1]
-
Esterification and Salt Formation: The final step involves the esterification of the secondary alcohol with succinic anhydride (B1165640), followed by the formation of the hydrochloride salt to yield sarpogrelate hydrochloride.[1][2]
Quantitative Data Summary
The efficiency of each synthetic step is crucial for the overall yield and purity of the final sarpogrelate product. The following table summarizes quantitative data extracted from various sources, highlighting the yields and purity at different stages of the synthesis.
| Step | Precursor/Intermediate | Product | Reagents | Yield | Purity | Reference |
| Synthesis of Intermediate | 2-((3-methoxyl group) styryl) phenol (B47542) | This compound | 5% Pd/C, Ethyl Acetate | 94.7% | - | CN102516043A[3] |
| Etherification | This compound | [[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]oxirane | Epichlorohydrin, Sodium Hydroxide (B78521), Toluene (B28343), Water, Benzyltriethylammonium chloride | 97.8% | - | CN103965063B[1] |
| Final Product Synthesis | 1-Dimethylamino-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol | Sarpogrelate Hydrochloride | Succinic anhydride, Acetone (B3395972), Hydrogen Chloride | 92.5% | 99.8% | ChemicalBook[2] |
| Overall Process | This compound | Sarpogrelate Hydrochloride | - | >90% | >99.9% | CN103242179A[4] |
Experimental Protocols
Detailed methodologies are essential for reproducibility and optimization in a laboratory or industrial setting. The following are representative experimental protocols for the key steps in the synthesis of sarpogrelate starting from this compound.
Protocol 1: Synthesis of [[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]oxirane[1]
-
Reaction Setup: Dissolve this compound (0.1 mol, 22.83 g) in toluene (120 ml) in a suitable reactor.
-
Addition of Reagents: Add an aqueous solution of sodium hydroxide (0.12 mol, 4.8 g in 80 ml of water), benzyltriethylammonium chloride (0.006 mol, 1.378 g) as a phase transfer catalyst, and epichlorohydrin (0.14 mol, 10.97 ml).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 8 hours.
-
Work-up: After cooling to room temperature, separate the aqueous and organic layers. Wash the organic layer twice with water (80 ml each).
-
Isolation: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product as a faint yellow grease. The reported yield is 97.8% (27.8 g).
Protocol 2: Synthesis of 1-dimethylamino-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol[1]
-
Reaction Setup: Dissolve [[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]oxirane (0.191 mol, 54.2 g) in tetrahydrofuran (B95107) (300 ml) in an autoclave.
-
Addition of Amine: Add a 33% aqueous solution of dimethylamine (0.210 mol, 28.99 g).
-
Reaction Conditions: Pressurize the autoclave with nitrogen to 0.1 MPa and stir the reaction mixture for 3 hours.
Protocol 3: Synthesis of Sarpogrelate Hydrochloride[2]
-
Esterification: Dissolve 1-dimethylamino-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol (0.090 mol, 29.8 g) and succinic anhydride (0.113 mol, 11.3 g) in acetone (200 ml).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 6 hours.
-
Salt Formation: Cool the reaction mixture in an ice bath to 0-5°C. Slowly bubble dry hydrogen chloride gas through the solution to adjust the pH to 1-2, which will cause a white solid to precipitate.
-
Isolation and Purification: Slowly warm the mixture to room temperature and continue stirring for 8 hours. Collect the white solid by filtration, dry it, and recrystallize from acetone to obtain sarpogrelate hydrochloride. The reported yield is 92.5% (38.8 g) with a purity of 99.8%.
Visualizing the Synthesis Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the sarpogrelate synthesis process.
Caption: Overall synthetic workflow for sarpogrelate hydrochloride.
Caption: Detailed workflow for the etherification step.
Conclusion
This compound is unequivocally a cornerstone intermediate in the synthesis of sarpogrelate. The methodologies presented demonstrate a robust and high-yielding pathway to this important pharmaceutical agent. The provided quantitative data and detailed protocols offer a valuable resource for researchers and professionals in drug development, enabling further optimization and scalable production. The visual workflows serve to clarify the sequence of operations, reinforcing the logical progression of the synthesis. Future research may focus on the development of even more efficient and environmentally benign synthetic routes, potentially exploring novel catalytic systems or flow chemistry approaches.
References
- 1. CN103965063B - Sarpogrelate hydrochloride new preparation process - Google Patents [patents.google.com]
- 2. Sarpogrelate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. CN102516043A - Preparation method of Sarpogrelate intermediate 2-((3-methoxy) phenethyl) phenol - Google Patents [patents.google.com]
- 4. CN103242179A - Preparation method of high-purity sarpogrelate hydrochloride - Google Patents [patents.google.com]
Uncharted Territory: The Proteomic Potential of 2-(3-methoxyphenethyl)phenol Remains to be Explored
A comprehensive review of current scientific literature reveals no established applications of 2-(3-methoxyphenethyl)phenol in the field of proteomics. Despite its structural similarities to compounds with known biological activities, this particular molecule has not been documented in studies involving large-scale protein analysis, such as mass spectrometry, protein labeling, or the development of chemical probes for protein identification and characterization.
While the broader class of methoxyphenol derivatives has garnered interest for various therapeutic properties, including antioxidant, antibacterial, and anti-inflammatory effects, the specific applications of 2-(3-methoxyphenethyl)phenol in proteomics are not described in the available literature. Research on related compounds, such as 2-(3-methoxystyryl)phenol, highlights its role as a synthetic intermediate in the production of pharmaceuticals like Sarpogrelate, a known anti-platelet agent.[1] The metabolic pathways of Sarpogrelate, involving enzymes such as CYP2D6, suggest interactions with protein systems.[2][3] However, this connection is indirect and does not provide specific data on the use of 2-(3-methoxyphenethyl)phenol as a tool for proteomic investigation.
Studies on other methoxyphenol derivatives have explored their synthesis and antioxidant properties, but these investigations do not extend to proteomic applications.[4][5][6][7]
Consequently, the core requirements of the user's request for an in-depth technical guide, including quantitative data, detailed experimental protocols, and visualizations of signaling pathways related to the proteomics applications of 2-(3-methoxyphenethyl)phenol, cannot be fulfilled at this time due to the absence of relevant scientific data. The development of such a guide would necessitate novel research to first establish and then characterize the interactions of this compound with the proteome.
References
- 1. From Natural Inspiration to Synthetic Application: The Story of 2-(3-Methoxystyryl)phenol - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 2. KR20190042056A - Composition and method thereof - Google Patents [patents.google.com]
- 3. JP2019524850A - Composition and method thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 6. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to 2-[2-(3-Methoxyphenyl)ethyl]phenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-(3-Methoxyphenyl)ethyl]phenol is a valuable bifunctional organic compound that serves as a crucial intermediate in the synthesis of a variety of more complex molecules. Its structure, featuring a phenol (B47542) and a methoxy-substituted phenethyl group, offers multiple reactive sites for chemical modification, making it a versatile building block in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of pharmacologically active agents.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of a building block is essential for its effective utilization in organic synthesis. The key data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆O₂ | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| CAS Number | 167145-13-3 | [1] |
| Appearance | Colorless to light red oily liquid or white solid | [2][3] |
| Melting Point | 45.0 to 49.0 °C | [4] |
| Boiling Point | 347.6 ± 22.0 °C (Predicted) | [4] |
| Density | 1.111 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 10.30 ± 0.30 (Predicted) | [4] |
| LogP | 3.8 | [1] |
Spectroscopic Data Summary
| Technique | Expected/Reported Data |
| ¹H NMR | Aromatic protons (δ 6.7-7.3 ppm), Methoxy (B1213986) group singlet (δ ~3.8 ppm), Ethyl bridge protons (δ ~2.9 ppm) |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Methoxy carbon (δ ~55 ppm), Ethyl bridge carbons (δ ~30-40 ppm) |
| IR (Infrared) | O-H stretch (broad, ~3400 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹), C-H aliphatic stretch (~2850-2950 cm⁻¹), C=C aromatic stretch (~1600, 1500 cm⁻¹), C-O stretch (~1250 cm⁻¹) |
| Mass Spec. (MS) | Molecular ion peak (M⁺) at m/z 228. Fragmentation may involve cleavage of the ethyl bridge and loss of the methoxy group. |
Synthesis of this compound
Several synthetic routes to this compound have been reported, primarily in the patent literature. These methods vary in their starting materials, number of steps, and overall yield. Below are detailed protocols for some of the key synthetic strategies.
Route 1: Wittig Reaction and Catalytic Hydrogenation
This is a commonly cited route for the synthesis of this compound, often used in the preparation of the drug sarpogrelate (B137540).
Experimental Protocol:
-
Step 1: Preparation of 2-((3-methoxystyryl)phenol)
-
A Wittig reagent is prepared from 3-methoxybenzyl chloride and triphenylphosphine.
-
This Wittig reagent is then reacted with salicylaldehyde (B1680747) in a suitable solvent to yield 2-((3-methoxystyryl)phenol).
-
-
Step 2: Catalytic Hydrogenation
-
The 2-((3-methoxystyryl)phenol) obtained in the previous step is dissolved in a solvent such as ethanol (B145695) or ethyl acetate (B1210297).
-
A catalyst, typically 5% or 10% palladium on carbon (Pd/C), is added to the solution.
-
The mixture is then subjected to hydrogenation under a hydrogen atmosphere (typically 0.5 MPa) at a controlled temperature (e.g., 50°C) for several hours until the reaction is complete, as monitored by HPLC.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield this compound as a light yellow oil.
-
Quantitative Data for Route 1
| Step | Reactants | Catalyst | Solvent | Yield | Reference |
| Hydrogenation | 2-((3-methoxystyryl)phenol) | 5% Pd/C | Ethanol | 96% |
Route 2: Perkin Reaction and Subsequent Transformations
This route involves a Perkin reaction followed by decarboxylation, hydrolysis, and catalytic hydrogenation.
Experimental Protocol:
-
Step 1: Perkin Reaction
-
3-Methoxyphenylacetic acid and salicylaldehyde are reacted in the presence of an organic base (e.g., triethylamine) and acetic anhydride (B1165640) to form 2-(3-methoxyphenyl)-3-(2-acetoxyphenyl)acrylic acid.
-
-
Step 2: Decarboxylation and Hydrolysis
-
The acrylic acid derivative is decarboxylated in the presence of quinoline (B57606) and copper powder.
-
The resulting stilbene (B7821643) derivative is then hydrolyzed to give 2-((3-methoxystyryl)phenol).
-
-
Step 3: Catalytic Hydrogenation
-
The 2-((3-methoxystyryl)phenol) is hydrogenated using a palladium on carbon catalyst in a suitable solvent like ethyl acetate to afford the final product.
-
Quantitative Data for Route 2
| Step | Reactants | Yield | Reference |
| Perkin Reaction | 3-Methoxyphenylacetic acid, Salicylaldehyde | 74.0% | |
| Decarboxylation/Hydrolysis | 2-(3-methoxyphenyl)-3-(2-acetoxyphenyl)acrylic acid | 70.8% | |
| Catalytic Hydrogenation | 2-((3-methoxystyryl)phenol) | 94.7% |
Route 3: Benzyl (B1604629) Protection and Grignard-type Reactions
A multi-step synthesis starting from salicylaldehyde has also been described.
Experimental Protocol:
-
Step 1: Protection of the Phenolic Hydroxyl Group
-
Salicylaldehyde is reacted with benzyl chloride to protect the phenolic hydroxyl group as a benzyl ether.
-
-
Step 2: Reduction of the Aldehyde
-
The aldehyde group of 2-(benzyloxy)benzaldehyde (B185962) is reduced to an alcohol using a reducing agent like sodium borohydride.
-
-
Step 3: Conversion to a Chloride
-
The alcohol is converted to the corresponding benzyl chloride.
-
-
Step 4: Arbuzov and Wittig-Horner Reactions
-
The benzyl chloride is subjected to an Arbuzov reaction followed by a Wittig-Horner reaction with 3-methoxybenzaldehyde (B106831) to form the stilbene intermediate.
-
-
Step 5: Catalytic Hydrogenation
-
The stilbene intermediate is catalytically hydrogenated to yield this compound.
-
Overall Yield for Route 3: 62.5%
Applications in Organic Synthesis
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the antiplatelet drug, sarpogrelate hydrochloride.
Synthesis of Sarpogrelate Hydrochloride
Sarpogrelate is a selective 5-HT₂A receptor antagonist used for the treatment of peripheral arterial disease. The synthesis of sarpogrelate from this compound involves the following key steps:
Experimental Protocol:
-
Step 1: Etherification
-
This compound is reacted with epichlorohydrin (B41342) in the presence of a base (e.g., sodium hydroxide) and a phase transfer catalyst (e.g., benzyltriethylammonium chloride) in a biphasic solvent system (e.g., toluene (B28343) and water). This reaction forms the epoxide intermediate, [[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]oxirane.
-
-
Step 2: Aminolysis
-
The epoxide ring is opened by reaction with dimethylamine, typically in an autoclave, to yield 1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol.
-
-
Step 3: Esterification and Salt Formation
-
The secondary alcohol is esterified with succinic anhydride.
-
Finally, treatment with hydrogen chloride in a suitable solvent affords sarpogrelate hydrochloride.
-
Quantitative Data for Sarpogrelate Synthesis
| Step | Reactants | Yield | Reference |
| Etherification | This compound, Epichlorohydrin | 97.8% |
Other Potential Applications
While the synthesis of sarpogrelate is the most prominent application, the structural motifs within this compound suggest its potential as a building block for other classes of bioactive molecules. Phenolic and methoxyphenyl groups are common in natural products and synthetic compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The flexible ethyl linker allows for the positioning of the two aromatic rings in various orientations, which can be advantageous for binding to biological targets. Further research may explore its use in the synthesis of novel compounds for drug discovery and materials science, such as ligands for other receptors or components of optoelectronic materials.[3]
Visualizing Synthetic and Biological Pathways
Synthetic Workflow for Sarpogrelate
Caption: Synthetic pathway from this compound to Sarpogrelate Hydrochloride.
Sarpogrelate's Mechanism of Action: 5-HT₂A Receptor Antagonism
Sarpogrelate exerts its therapeutic effects by acting as a selective antagonist of the serotonin (B10506) 5-HT₂A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), initiates a signaling cascade leading to platelet aggregation and vasoconstriction.
Caption: Simplified signaling pathway of the 5-HT₂A receptor and the inhibitory action of Sarpogrelate.
Conclusion
This compound is a synthetically accessible and versatile building block with proven utility in the pharmaceutical industry, most notably in the production of sarpogrelate. The presence of both a phenolic hydroxyl group and a methoxy-substituted aromatic ring provides multiple avenues for chemical modification, opening the door for its use in the synthesis of a wider range of biologically active compounds. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a valuable resource for researchers engaged in organic synthesis and drug development. Further exploration of this compound's reactivity and its incorporation into novel molecular scaffolds is a promising area for future research.
References
The Methoxyphenyl Ethyl Phenol Moiety: A Core Scaffold in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The methoxyphenyl ethyl phenol (B47542) moiety represents a significant structural scaffold in the realm of medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological significance, and therapeutic potential of compounds incorporating this core structure. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to serve as a valuable resource for professionals engaged in drug discovery and development.
I. Introduction: Structural Significance and Therapeutic Promise
The methoxyphenyl ethyl phenol scaffold combines the key pharmacophoric features of a phenol, a methoxy (B1213986) group, and an ethyl linker connecting two aromatic rings. This unique arrangement imparts a range of physicochemical properties that are favorable for drug design, including a balance of lipophilicity and hydrophilicity that can influence cell membrane permeability and target engagement. The phenolic hydroxyl group often acts as a hydrogen bond donor and can be crucial for antioxidant activity and receptor binding. The methoxy group, an electron-donating substituent, can modulate the electronic properties of the aromatic ring, influencing the compound's reactivity and metabolic stability.
Compounds containing this moiety have been investigated for a variety of therapeutic applications, including as antioxidant, anti-inflammatory, anticancer, and neuroprotective agents. The versatility of this scaffold allows for the synthesis of diverse libraries of analogs, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets.
II. Synthesis of Methoxyphenyl Ethyl Phenol Derivatives
The synthesis of compounds featuring the methoxyphenyl ethyl phenol core can be achieved through various synthetic routes. A common strategy involves the coupling of two key building blocks: a methoxyphenyl derivative and a phenolic derivative.
A generalized synthetic workflow is outlined below:
This diagram illustrates a common synthetic strategy, the Suzuki coupling reaction, which is a versatile method for forming carbon-carbon bonds. The choice of protecting groups for the phenolic hydroxyl is critical and depends on the specific reaction conditions.
III. Biological Activities and Therapeutic Potential
The methoxyphenyl ethyl phenol moiety is associated with a range of biological activities, making it a promising scaffold for the development of novel therapeutics.
A. Antioxidant Activity
The phenolic hydroxyl group is a key determinant of the antioxidant properties of these compounds. It can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress, a pathological process implicated in numerous diseases. The presence and position of the methoxy group can further enhance this activity by stabilizing the resulting phenoxyl radical.
Key Signaling Pathway: Free Radical Scavenging
B. Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Compounds containing the methoxyphenyl ethyl phenol moiety have demonstrated the ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory mediators.
Key Signaling Pathway: Inhibition of NF-κB Activation
C. Anticancer Activity
Several derivatives of the methoxyphenyl ethyl phenol scaffold have exhibited cytotoxic effects against various cancer cell lines. The mechanisms underlying their anticancer activity are often multifactorial and can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that supply tumors).
D. Neuroprotective Effects
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Oxidative stress and neuroinflammation are key contributors to this process. The antioxidant and anti-inflammatory properties of methoxyphenyl ethyl phenol derivatives make them attractive candidates for the development of neuroprotective agents.
IV. Quantitative Data on Biological Activities
The following table summarizes the available quantitative data for compounds containing or structurally related to the methoxyphenyl ethyl phenol moiety. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions.
| Compound Name/Structure | Biological Activity | Assay | Cell Line/Target | IC50/EC50 (µM) | Reference |
| 4,4′-(ethane-1,2-diyl)bis(2-methoxyphenol) | Cytotoxicity | MTT | A549 (Lung Cancer) | 108.6 ± 10.82 | [1] |
| 4,4′-(ethane-1,2-diyl)bis(2-methoxyphenol) | Cytotoxicity | MTT | H23 (Lung Cancer) | 103.5 ± 6.08 | [1] |
| 4-(3-hydroxy-4-methoxyphenethyl)-2-methoxyphenol | Cytotoxicity | MTT | A549 (Lung Cancer) | > 200 | [1] |
| 4-(3-hydroxy-4-methoxyphenethyl)-2-methoxyphenol | Cytotoxicity | MTT | H23 (Lung Cancer) | > 200 | [1] |
| 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol | Antioxidant | DPPH | - | 10.46 (ppm) | [2] |
| 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol | Cytotoxicity | MTT | T47D (Breast Cancer) | 353.038 (µg/mL) | [3] |
V. Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of methoxyphenyl ethyl phenol derivatives.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for determining the antioxidant capacity of a compound.
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding change in absorbance is measured.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). Keep the solution in the dark.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.
-
Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
Include a blank well containing 200 µL of the solvent.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[4]
-
B. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Include untreated control wells and vehicle control wells (containing the same concentration of solvent used to dissolve the compound).
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
C. In Vitro Neuroprotection Assay against Oxidative Stress
This protocol describes a method to assess the protective effects of a compound against an oxidative stressor in a neuronal cell line.
Principle: Neuronal cells are exposed to an oxidative stress-inducing agent (e.g., hydrogen peroxide or tert-butyl hydroperoxide) in the presence or absence of the test compound. The ability of the compound to preserve cell viability is then measured.
Protocol:
-
Cell Culture:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y) under standard conditions.
-
-
Compound Pre-treatment:
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
-
Induction of Oxidative Stress:
-
Add an oxidative stressor (e.g., H₂O₂) to the wells to a final concentration known to induce significant cell death.
-
-
Incubation and Viability Assessment:
-
Incubate the cells for a further 24 hours.
-
Assess cell viability using the MTT assay as described above.
-
-
Data Analysis:
VI. Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of methoxyphenyl ethyl phenol derivatives is crucial for the rational design of more potent and selective compounds. Key structural features that influence biological activity include:
-
Position of the Methoxy Group: The position of the methoxy group on the aromatic ring can significantly impact antioxidant and anti-inflammatory activities. Ortho and para substitutions relative to the hydroxyl group are often associated with enhanced activity.
-
Substitution on the Phenolic Ring: The addition of other substituents to the phenolic ring can modulate the compound's electronic properties and steric hindrance, thereby affecting its interaction with biological targets.
-
Nature of the Linker: While this guide focuses on the ethyl linker, modifications to the linker can influence the flexibility and overall conformation of the molecule, which can be critical for receptor binding.
VII. Conclusion and Future Directions
The methoxyphenyl ethyl phenol moiety is a versatile and privileged scaffold in drug discovery. Its inherent antioxidant, anti-inflammatory, and potential anticancer and neuroprotective properties make it an attractive starting point for the development of novel therapeutic agents. The synthetic accessibility of this core structure allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization.
Future research should focus on the systematic synthesis and biological evaluation of a wide range of methoxyphenyl ethyl phenol analogs to build a comprehensive understanding of their structure-activity relationships. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be essential for elucidating their mechanisms of action and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this chemical space holds significant promise for the discovery of new and effective treatments for a variety of human diseases.
References
- 1. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.uin-malang.ac.id [repository.uin-malang.ac.id]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preliminary Investigation of 2-(3-methoxyphenethyl)phenol Bioactivity: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive review of publicly accessible scientific literature and databases has revealed a significant lack of specific bioactivity data for the compound 2-(3-methoxyphenethyl)phenol (CAS 167145-13-3). To date, no peer-reviewed studies detailing its pharmacological effects, mechanism of action, or quantitative biological data have been identified.
This guide, therefore, serves as a preliminary framework for researchers interested in investigating the potential bioactivity of this molecule. It provides a proposed experimental workflow, highlights potential biological pathways of interest based on its structural characteristics, and briefly reviews the activities of structurally related compounds to offer a contextual basis for future research.
Chemical Structure and Properties
| Identifier | Value |
| IUPAC Name | 2-[2-(3-methoxyphenyl)ethyl]phenol |
| CAS Number | 167145-13-3 |
| Molecular Formula | C₁₅H₁₆O₂ |
| Molecular Weight | 228.29 g/mol |
| Predicted Properties | As a phenolic compound, it is anticipated to possess antioxidant properties. The presence of two aromatic rings and a flexible ethyl linker suggests potential for interaction with various biological targets. |
Proposed Experimental Workflow for Bioactivity Screening
The following diagram outlines a logical workflow for a preliminary investigation into the bioactivity of 2-(3-methoxyphenethyl)phenol.
Caption: Proposed experimental workflow for the bioactivity investigation of 2-(3-methoxyphenethyl)phenol.
Potential Signaling Pathways of Interest
Given its phenolic structure, 2-(3-methoxyphenethyl)phenol may modulate inflammatory pathways. A hypothetical mechanism of action could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by 2-(3-methoxyphenethyl)phenol.
Bioactivity of Structurally Related Compounds
While no data exists for 2-(3-methoxyphenethyl)phenol, studies on similar molecules may provide insights into potential areas of investigation.
-
Resveratrol Methoxy (B1213986) Derivatives: Resveratrol and its methoxylated analogs have been investigated for a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] Some methoxy derivatives have shown comparable or superior anti-platelet activity to resveratrol.[1] For instance, certain analogues have demonstrated cytotoxicity in non-small lung cancer cell lines.[1]
-
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP): This compound has been reported to exhibit anti-cancer effects in colorectal and breast cancer models.[2][3][4] Its mechanism of action involves the inhibition of IκB kinase β (IKKβ) and the dual regulation of VEGFR2 and PPARγ.[2][4]
It is crucial to reiterate that the bioactivities of these related compounds cannot be directly attributed to 2-(3-methoxyphenethyl)phenol. Experimental validation is essential.
Detailed Methodologies for Key Experiments (Proposed)
Should a researcher undertake the investigation of 2-(3-methoxyphenethyl)phenol, the following are standard protocols for initial screening.
MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of 2-(3-methoxyphenethyl)phenol (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
DPPH Radical Scavenging Assay for Antioxidant Activity
-
Preparation of Solutions: Prepare a stock solution of 2-(3-methoxyphenethyl)phenol in methanol. Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution. Include a blank (methanol) and a positive control (e.g., ascorbic acid).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100.
Conclusion and Future Directions
There is currently no available data on the bioactivity of 2-(3-methoxyphenethyl)phenol. This document provides a foundational guide for initiating such an investigation. The proposed workflows and methodologies are standard in the field of drug discovery and can be adapted to explore a wide range of potential therapeutic applications for this novel compound. Future research should focus on systematic in vitro screening, followed by in-depth mechanistic studies and eventual in vivo validation of any promising activities.
References
- 1. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol suppresses tumor growth via inhibition of IkappaB kinase β in colorectal cancer in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol suppresses tumor growth via inhibition of IkappaB kinase β in colorectal cancer in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-[2-(3-Methoxyphenyl)ethyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[2-(3-Methoxyphenyl)ethyl]phenol is a key synthetic intermediate in the preparation of the selective 5-HT2A receptor antagonist, Sarpogrelate. This document provides a comprehensive review of the available scientific literature on its synthesis, physicochemical properties, and known biological context. Detailed experimental protocols from key publications are presented, alongside a structured summary of its chemical and physical data. While direct pharmacological studies on this intermediate are limited, its pivotal role in the synthesis of a clinically significant compound underscores the importance of understanding its chemistry.
Chemical and Physical Properties
This compound, with the molecular formula C₁₅H₁₆O₂, is a substituted phenol (B47542) derivative. Its structure features a phenol ring linked via an ethyl bridge to a methoxy-substituted phenyl group.[1] A summary of its key physicochemical properties is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₂ | PubChem[1] |
| Molecular Weight | 228.29 g/mol | PubChem[1] |
| CAS Number | 167145-13-3 | PubChem[1] |
| Appearance | Colorless or light red oily liquid | Changzhou Xuanming Pharmaceutical |
| Melting Point | 45.0 to 49.0 °C | ChemicalBook |
| Boiling Point (Predicted) | 347.6 ± 22.0 °C | PubChem |
| Density (Predicted) | 1.111 ± 0.06 g/cm³ | PubChem |
| pKa (Predicted) | 10.30 ± 0.30 | PubChem |
| InChIKey | HGQQRAXOBYWKDV-UHFFFAOYSA-N | PubChem[1] |
Synthesis of this compound
Several synthetic routes for this compound have been reported in the literature, primarily in the context of Sarpogrelate synthesis. The following sections detail the methodologies from a key patent and two seminal papers in the Journal of Medicinal Chemistry.
Synthesis via Wittig-Horner Reaction (Chinese Patent CN101279899A)
This patented method describes a six-step synthesis starting from salicylaldehyde, with a reported overall yield of 62.5%.[2] The key steps involve the protection of the phenolic hydroxyl group, followed by a Wittig-Horner reaction to construct the stilbene (B7821643) backbone, and subsequent reduction.[2]
Experimental Protocol:
-
Protection of Salicylaldehyde: Salicylaldehyde is reacted with benzyl (B1604629) chloride in the presence of a base (e.g., potassium carbonate) to yield 2-(benzyloxy)benzaldehyde.
-
Reduction: The aldehyde is reduced using a reducing agent like sodium borohydride (B1222165) to afford [2-(benzyloxy)phenyl]methanol.
-
Chlorination: The alcohol is converted to the corresponding chloride, 2-(benzyloxy)benzyl chloride, using a chlorinating agent such as thionyl chloride.
-
Arbuzov Reaction: The benzyl chloride is reacted with triethyl phosphite (B83602) to form diethyl {[2-(benzyloxy)phenyl]methyl}phosphonate.
-
Wittig-Horner Reaction: The phosphonate (B1237965) is reacted with 3-methoxybenzaldehyde (B106831) in the presence of a base to yield 1-(benzyloxy)-2-[2-(3-methoxyphenyl)vinyl]benzene.
-
Catalytic Hydrogenation: The resulting stilbene derivative is subjected to catalytic hydrogenation to simultaneously reduce the double bond and deprotect the benzyl group, affording the final product, this compound.[2]
A workflow for this synthesis is depicted in the following diagram:
References
Spectroscopic Profile of 2-(3-methoxyphenethyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(3-methoxyphenethyl)phenol, a key intermediate in the synthesis of various pharmaceutical compounds, notably the peripheral vasodilator Sarpogrelate. Due to the limited availability of public, experimentally-derived spectroscopic data for this specific compound, this guide utilizes predicted data from validated computational models, supported by comparative data from structurally analogous molecules. This approach offers a robust, illustrative profile for researchers engaged in the synthesis, identification, and quality control of 2-(3-methoxyphenethyl)phenol.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | 2-(3-methoxyphenethyl)phenol |
| Synonyms | 2-[2-(3-Methoxyphenyl)ethyl]phenol |
| CAS Number | 167145-13-3 |
| Molecular Formula | C₁₅H₁₆O₂ |
| Molecular Weight | 228.29 g/mol |
| Appearance | White to off-white crystalline powder |
Predicted Nuclear Magnetic Resonance (NMR) Data
The following ¹H and ¹³C NMR data have been predicted using validated computational algorithms. These predictions are intended to serve as a reference for the identification and structural confirmation of 2-(3-methoxyphenethyl)phenol. The solvent for these predictions is deuterated chloroform (B151607) (CDCl₃).
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20 - 6.70 | m | 8H | Ar-H |
| ~4.80 | s (br) | 1H | OH |
| ~3.75 | s | 3H | OCH ₃ |
| ~2.90 | m | 4H | Ar-CH ₂-CH ₂-Ar |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~159.8 | C -OCH₃ (aromatic) |
| ~154.0 | C -OH (aromatic) |
| ~144.0 | Quaternary Ar-C |
| ~130.0 | Ar-C H |
| ~128.5 | Ar-C H |
| ~127.5 | Ar-C H |
| ~121.0 | Ar-C H |
| ~120.5 | Quaternary Ar-C |
| ~116.0 | Ar-C H |
| ~114.5 | Ar-C H |
| ~111.5 | Ar-C H |
| ~55.2 | OC H₃ |
| ~38.0 | Ar-C H₂- |
| ~35.5 | -C H₂-Ar |
Expected Infrared (IR) Spectroscopy Data
The infrared spectrum of 2-(3-methoxyphenethyl)phenol is expected to exhibit characteristic absorption bands corresponding to its functional groups. The following table outlines these expected vibrational modes based on data for substituted phenols and aromatic ethers.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550 - 3200 | Strong, Broad | O-H stretch (phenolic) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 3000 - 2850 | Medium | C-H stretch (aliphatic) |
| 1600 - 1450 | Strong to Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1220 | Strong | C-O stretch (phenol) |
Expected Mass Spectrometry (MS) Data
Electron ionization mass spectrometry (EI-MS) of 2-(3-methoxyphenethyl)phenol is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 228 | [M]⁺ (Molecular Ion) |
| 121 | [M - C₇H₇O]⁺ (Benzylic cleavage) |
| 107 | [C₇H₇O]⁺ (Tropylium-like ion from the methoxyphenyl moiety) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of 2-(3-methoxyphenethyl)phenol, based on established chemical literature.
Synthesis Protocol (Illustrative)
A common synthetic route involves the Wittig or Horner-Wadsworth-Emmons reaction followed by catalytic hydrogenation.
-
Wittig Reaction: 3-Methoxybenzyltriphenylphosphonium bromide is reacted with salicylaldehyde (B1680747) in the presence of a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) to yield a mixture of (E)- and (Z)-2-(3-methoxystyryl)phenol.
-
Catalytic Hydrogenation: The resulting stilbene (B7821643) derivative is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and subjected to hydrogenation over a palladium on carbon (Pd/C) catalyst at room temperature and atmospheric pressure of hydrogen until the reaction is complete.
-
Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Spectroscopic Analysis Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
IR Spectroscopy: The infrared spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-(3-methoxyphenethyl)phenol.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
An In-depth Technical Guide to 2-[2-(3-Methoxyphenyl)ethyl]phenol: Safety, Handling, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most critically, the safety and handling procedures for 2-[2-(3-Methoxyphenyl)ethyl]phenol. This document is intended to be a vital resource for professionals in research and development who may work with this compound, particularly as an intermediate in the synthesis of pharmaceuticals such as sarpogrelate (B137540). All quantitative data has been summarized in structured tables, and detailed experimental protocols from the literature are provided.
Chemical and Physical Properties
This compound is a solid organic compound. Its key identifiers and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 167145-13-3 | [1] |
| Molecular Formula | C₁₅H₁₆O₂ | [1] |
| Molecular Weight | 228.29 g/mol | [1][2] |
| Appearance | Solid | [3][4] |
| InChI | 1S/C15H16O2/c1-17-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16/h2-8,11,16H,9-10H2,1H3 | [3][4] |
| InChIKey | HGQQRAXOBYWKDV-UHFFFAOYSA-N | [1] |
| SMILES | COc1cccc(CCc2ccccc2O)c1 | [3][4] |
Safety and Handling
The safe handling of this compound is of paramount importance due to its hazardous nature. This section details the necessary safety precautions, personal protective equipment, and emergency procedures.
Hazard Identification
This compound is classified as causing serious eye damage.[5] The GHS classification and precautionary statements are summarized below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Serious eye damage/eye irritation, Category 1 |
| Danger | H318: Causes serious eye damage.[5] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound.
| Protection Type | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[6] |
| Hand Protection | Wear appropriate protective gloves (e.g., butyl rubber, neoprene).[6] |
| Skin and Body Protection | Wear a lab coat, long pants, and closed-toe shoes. For potential splashes, a butyl rubber or neoprene apron is recommended.[6] |
| Respiratory Protection | If dust or aerosols may be generated, or if ventilation is inadequate, use a respirator with an appropriate filter. |
First Aid Measures
In case of exposure, follow these first aid procedures.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Get medical attention if irritation develops.[7] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[7] |
Fire-Fighting and Accidental Release Measures
| Measure | Protocol |
| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. |
| Fire-Fighting Procedures | Wear a self-contained breathing apparatus and full protective gear.[8] |
| Accidental Release | Use personal protective equipment. Avoid dust formation. Sweep up and place in a suitable container for disposal. Avoid release to the environment. |
Storage and Disposal
| Aspect | Recommendation |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |
Synthesis of this compound
A known synthetic route for this compound involves a multi-step process starting from salicylaldehyde (B1680747).[3] This synthesis is notable for its use of a Wittig-Horner reaction to form the carbon-carbon double bond, followed by catalytic hydrogenation.
Synthesis Workflow Diagram
Caption: A multi-step synthesis of this compound.
Experimental Protocols
The following protocols are based on the synthetic route described in the patent literature.[3]
Step 1: Benzyl protection of Salicylaldehyde
-
Reactants: Salicylaldehyde, benzyl chloride.
-
Procedure: The phenolic hydroxyl group of salicylaldehyde is protected using benzyl chloride in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone, DMF).
Step 2: Reduction to 2-Benzyloxybenzyl alcohol
-
Reactant: 2-Benzyloxybenzaldehyde.
-
Procedure: The aldehyde is reduced to an alcohol, for example, using a reducing agent like sodium borohydride (B1222165) in an alcoholic solvent.
Step 3: Chlorination to 2-Benzyloxybenzyl chloride
-
Reactant: 2-Benzyloxybenzyl alcohol.
-
Procedure: The alcohol is converted to the corresponding chloride, for instance, by reacting with a chlorinating agent such as thionyl chloride.
Step 4: Arbuzov reaction to form [[2-(benzyloxy)phenyl]methyl]diethyl phosphonate
-
Reactants: 2-Benzyloxybenzyl chloride, triethyl phosphite (B83602).
-
Procedure: The chloride is reacted with triethyl phosphite in an Arbuzov reaction to yield the phosphonate ester.
Step 5: Wittig-Horner reaction to form 1-Benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene
-
Reactants: [[2-(benzyloxy)phenyl]methyl]diethyl phosphonate, 3-methoxybenzaldehyde.
-
Procedure: The phosphonate ester is deprotonated with a strong base (e.g., sodium hydride) to form a carbanion, which then reacts with 3-methoxybenzaldehyde in a Wittig-Horner reaction to form the vinyl benzene (B151609) derivative.[10]
Step 6: Catalytic Hydrogenation to this compound
-
Reactant: 1-Benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene.
-
Procedure: The vinyl benzene derivative is subjected to catalytic hydrogenation using a catalyst such as 10% Palladium on carbon (Pd/C) in a solvent like ethanol.[3] This step simultaneously reduces the double bond and removes the benzyl protecting group to yield the final product. The product is then isolated by filtration and concentration.[3]
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information on the specific biological activity and associated signaling pathways of this compound itself. It is primarily recognized as a key intermediate in the synthesis of the drug sarpogrelate.[11]
Role as an Intermediate for Sarpogrelate
Sarpogrelate is a selective 5-HT2A receptor antagonist.[4][12] Its mechanism of action involves blocking the binding of serotonin (B10506) to 5-HT2A receptors on vascular smooth muscle cells and platelets.[11] This antagonism leads to vasodilation and inhibition of platelet aggregation, which are beneficial in treating peripheral arterial disease.[11][12]
Potential Signaling Pathway Inhibition (Inferred from Sarpogrelate)
The signaling cascade initiated by serotonin binding to the 5-HT2A receptor, a Gq/11-coupled receptor, is inhibited by sarpogrelate. This suggests that the synthesis of sarpogrelate from intermediates like this compound is aimed at producing a molecule that can interfere with this pathway.
Caption: Inhibition of the 5-HT2A receptor signaling pathway by sarpogrelate.
It is important to reiterate that this signaling pathway describes the action of the final drug product, sarpogrelate, and not the intermediate this compound. Researchers interested in this intermediate are likely working towards the synthesis of sarpogrelate or its analogs.
Conclusion
This compound is a hazardous chemical that requires careful handling in a laboratory setting. Adherence to the safety guidelines outlined in this document is essential to minimize risk. While information on its direct biological effects is scarce, its role as a precursor to the clinically significant 5-HT2A antagonist, sarpogrelate, makes it a compound of interest for medicinal chemists and drug development professionals. The synthetic protocols provided herein offer a basis for its preparation, enabling further research and development in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. CN101279899A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. What is Sarpogrelate Hydrochloride used for? [synapse.patsnap.com]
- 5. 2-(2-(3-Methoxyphenyl)ethyl)phenol | C15H16O2 | CID 10585448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. carlroth.com [carlroth.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
- 11. What is the mechanism of Sarpogrelate Hydrochloride? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(3-methoxyphenethyl)phenol via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(3-methoxyphenethyl)phenol, a valuable intermediate in pharmaceutical development. The synthesis is a two-step process commencing with a Wittig reaction between salicylaldehyde (B1680747) and a phosphonium (B103445) ylide derived from 3-methoxybenzyl chloride to yield 2-((3-methoxy)styryl)phenol. This intermediate is subsequently reduced via catalytic hydrogenation to afford the final product. This protocol includes comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual workflow diagram to guide researchers through the synthesis.
Introduction
The Wittig reaction is a robust and widely utilized method for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes.[1] This reaction is pivotal in the synthesis of complex organic molecules due to its reliability and stereochemical control. In this application, the Wittig reaction is employed to synthesize the stilbene (B7821643) intermediate, 2-((3-methoxy)styryl)phenol.[2] Subsequent catalytic hydrogenation of the alkene functionality provides the target molecule, 2-(3-methoxyphenethyl)phenol. This compound serves as a key building block in the synthesis of various pharmaceutical agents.[2]
Overall Reaction Scheme
Caption: Overall two-step synthesis of 2-(3-methoxyphenethyl)phenol.
Experimental Protocols
Step 1: Synthesis of 2-((3-methoxy)styryl)phenol via Wittig Reaction
This procedure details the formation of the phosphonium salt followed by the Wittig reaction.
Materials:
-
3-Methoxybenzyl chloride
-
Triphenylphosphine (B44618) (PPh₃)
-
Salicylaldehyde
-
Dichloromethane (B109758) (CH₂Cl₂)
-
50% Sodium hydroxide (B78521) (NaOH) solution
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexanes
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Phosphonium Salt Formation:
-
In a round-bottom flask, dissolve triphenylphosphine (1.1 equivalents) in toluene.
-
Add 3-methoxybenzyl chloride (1.0 equivalent) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.
-
Collect the white solid by vacuum filtration, wash with cold toluene, and dry under vacuum. This affords 3-methoxybenzyltriphenylphosphonium chloride.
-
-
Wittig Reaction:
-
To a round-bottom flask, add the prepared 3-methoxybenzyltriphenylphosphonium chloride (1.2 equivalents) and salicylaldehyde (1.0 equivalent).
-
Add dichloromethane as the solvent.[3]
-
While stirring vigorously, add 50% aqueous sodium hydroxide solution dropwise over 15-20 minutes. The reaction is biphasic.[3]
-
Continue to stir the mixture vigorously at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with deionized water and dichloromethane.[4]
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]
-
The crude product will contain the desired alkene and triphenylphosphine oxide.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexanes/ethyl acetate gradient to yield pure 2-((3-methoxy)styryl)phenol.[5]
-
Step 2: Synthesis of 2-(3-methoxyphenethyl)phenol via Catalytic Hydrogenation
This procedure details the reduction of the alkene intermediate to the final product.
Materials:
-
2-((3-methoxy)styryl)phenol
-
5% Palladium on carbon (Pd/C)
-
Ethyl acetate (or ethanol (B145695) or dichloromethane)
-
Petroleum ether (for precipitation)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Reaction flask
-
Magnetic stirrer with stir bar
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Hydrogenation Reaction:
-
In a suitable reaction flask, dissolve 2-((3-methoxy)styryl)phenol (1.0 equivalent) in ethyl acetate.[6]
-
Carefully add 5% Pd/C catalyst (typically 5-10 mol % of palladium).
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture under a hydrogen atmosphere (typically atmospheric pressure from a balloon or as specified) at room temperature.
-
The reaction time can vary from 4 to 10 hours depending on the solvent and specific setup.[6]
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a colorless oil.
-
Add petroleum ether to the oil and stir to induce precipitation of the solid product.[6]
-
Collect the solid by vacuum filtration and dry to afford pure 2-(3-methoxyphenethyl)phenol.[6]
-
Data Presentation
| Parameter | Step 1: Wittig Reaction | Step 2: Hydrogenation | Overall |
| Starting Material | Salicylaldehyde, 3-Methoxybenzyltriphenylphosphonium chloride | 2-((3-methoxy)styryl)phenol | Salicylaldehyde, 3-Methoxybenzyl chloride, PPh₃ |
| Product | 2-((3-methoxy)styryl)phenol | 2-(3-methoxyphenethyl)phenol | 2-(3-methoxyphenethyl)phenol |
| Typical Yield | 70-90% (representative for similar Wittig reactions) | 81-95%[6] | 57-85% |
| Purity (Typical) | >95% after chromatography | >98% after precipitation[7] | >98% |
| Appearance | Yellow to orange solid[2] | White to almost white crystalline powder[7] | White to almost white crystalline powder |
| Molecular Formula | C₁₅H₁₄O₂[2] | C₁₅H₁₆O₂[7] | C₁₅H₁₆O₂ |
| Molecular Weight | 226.27 g/mol [2] | 228.29 g/mol [7] | 228.29 g/mol |
Experimental Workflow Diagram
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. From Natural Inspiration to Synthetic Application: The Story of 2-(3-Methoxystyryl)phenol - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. youtube.com [youtube.com]
- 5. sciepub.com [sciepub.com]
- 6. CN102516043A - Preparation method of Sarpogrelate intermediate 2-((3-methoxy) phenethyl) phenol - Google Patents [patents.google.com]
- 7. 2-(3-Methoxyphenethyl)phenol | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for the Synthesis of 2-[2-(3-Methoxyphenyl)ethyl]phenol via Grignard Reagent Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted biaryl compounds and their analogs is a cornerstone of medicinal chemistry and materials science. The target molecule, 2-[2-(3-Methoxyphenyl)ethyl]phenol, possesses a flexible diarylethane scaffold present in various biologically active molecules. While classical Grignard reactions involving the addition of an organomagnesium reagent to a carbonyl group are fundamental in organic synthesis, their application can be limited by substrate functionality. A direct Grignard addition to salicylaldehyde, for instance, is hampered by the acidic phenolic proton, which quenches the Grignard reagent and leads to low yields.
To circumvent this, a more strategic and efficient approach utilizes the Grignard reagent in a transition-metal-catalyzed cross-coupling reaction. The Kumada-Tamao-Corriu coupling, which pairs a Grignard reagent with an organic halide, is a powerful method for C(sp²)-C(sp³) bond formation.[1][2] This application note details a robust, multi-step protocol for the synthesis of this compound using a nickel-catalyzed Kumada coupling reaction. This method involves the protection of a phenolic starting material, formation of a phenethyl Grignard reagent, the key cross-coupling step, and final deprotection to yield the target compound.
Synthetic Strategy Overview
The overall synthetic pathway is a four-step sequence designed for efficiency and compatibility with common laboratory practices.
-
Protection of Phenol (B47542): The hydroxyl group of 2-bromophenol (B46759) is protected as a methoxymethyl (MOM) ether. This protecting group is stable under the basic conditions of the Grignard reaction and can be readily removed.
-
Grignard Reagent Formation: 3-Methoxyphenethylmagnesium bromide is prepared from 1-(2-bromoethyl)-3-methoxybenzene and magnesium turnings.
-
Kumada Coupling: The protected 2-bromo-1-((methoxymethyl)oxy)benzene is coupled with the 3-methoxyphenethylmagnesium bromide using a nickel-phosphine catalyst.
-
Deprotection: The MOM group is removed under acidic conditions to afford the final product, this compound.
Quantitative Data for Kumada Coupling Step
The following table summarizes typical reaction parameters for the key nickel-catalyzed cross-coupling step, based on analogous transformations found in the literature.[3] Optimization may be required to achieve maximum yield.
| Parameter | Value | Notes |
| Reactants | ||
| Protected Phenol | 1.0 equiv | 2-Bromo-1-((methoxymethyl)oxy)benzene |
| Grignard Reagent | 1.2 - 1.5 equiv | 3-Methoxyphenethylmagnesium bromide in THF |
| Catalyst System | ||
| Nickel Catalyst | 1 - 5 mol% | NiCl₂(dppp) (dppp = 1,3-Bis(diphenylphosphino)propane) is a common and effective choice.[3] |
| Reaction Conditions | ||
| Solvent | Anhydrous Tetrahydrofuran (THF) | Etheric solvents are standard for Kumada couplings.[1] |
| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is often started at a lower temperature and allowed to warm. |
| Reaction Time | 2 - 12 hours | Progress should be monitored by TLC or GC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent quenching of the Grignard reagent and deactivation of the catalyst.[4] |
| Outcome | ||
| Typical Yield | 65 - 85% | Yields are for the isolated, purified coupled product before the deprotection step. |
Experimental Protocols
Materials and Equipment:
-
Standard laboratory glassware (Schlenk line, round-bottom flasks, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
-
Syringes and needles
-
Reagents: 2-bromophenol, chloromethyl methyl ether (MOM-Cl), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM), 1-(2-bromoethyl)-3-methoxybenzene, Magnesium turnings, Iodine (crystal), Anhydrous Tetrahydrofuran (THF), NiCl₂(dppp), Hydrochloric acid (HCl), Methanol (B129727) (MeOH), Diethyl ether, Saturated aqueous ammonium (B1175870) chloride (NH₄Cl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Silica gel for column chromatography.
Protocol 1: Synthesis of 2-Bromo-1-((methoxymethyl)oxy)benzene (Phenol Protection)
-
To a stirred solution of 2-bromophenol (1.0 equiv) and N,N-Diisopropylethylamine (1.5 equiv) in anhydrous Dichloromethane (DCM) at 0 °C under an inert atmosphere, add chloromethyl methyl ether (MOM-Cl, 1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the protected phenol as a clear oil.
Protocol 2: Preparation of 3-Methoxyphenethylmagnesium bromide (Grignard Reagent)
-
Activate magnesium turnings (1.5 equiv) in a flame-dried, three-neck flask under an inert atmosphere with a small crystal of iodine and gentle heating until the iodine vapor dissipates.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Prepare a solution of 1-(2-bromoethyl)-3-methoxybenzene (1.2 equiv) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, indicated by gentle refluxing and the disappearance of the metallic magnesium sheen. If initiation is slow, gentle warming may be applied.
-
Once initiated, add the remaining bromide solution dropwise via a dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey-brown solution is used directly in the next step.
Protocol 3: Kumada Coupling Reaction
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromo-1-((methoxymethyl)oxy)benzene (1.0 equiv) and NiCl₂(dppp) (0.03 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared Grignard reagent solution (from Protocol 2) to the reaction mixture via cannula or syringe over 30 minutes.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of NH₄Cl.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the MOM-protected precursor to the target molecule.
Protocol 4: Deprotection to Yield this compound
-
Dissolve the purified product from Protocol 3 in methanol (MeOH).
-
Add 3M aqueous HCl and stir the mixture at room temperature. The reaction is typically complete within 2-4 hours (monitor by TLC).
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography to obtain this compound.
Mechanism of the Kumada Coupling
The catalytic cycle of the Kumada coupling is a well-established process involving a transition metal, typically nickel or palladium.
-
Oxidative Addition: The active Ni(0) catalyst inserts into the carbon-bromine bond of the protected 2-bromophenol (Ar-X), forming a Ni(II) intermediate.
-
Transmetalation: The organomagnesium group (R'-MgX) from the Grignard reagent transfers its organic moiety (the 3-methoxyphenethyl group) to the nickel center, displacing the halide and forming a diorganonickel(II) complex.
-
Reductive Elimination: The two organic groups on the nickel center couple and are eliminated from the metal, forming the desired C-C bond of the product (Ar-R'). This step regenerates the active Ni(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5]
References
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. Kumada Coupling [organic-chemistry.org]
- 3. Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kumada Coupling | NROChemistry [nrochemistry.com]
- 5. Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Hydrogenation of 2-((3-methoxy)styryl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of 2-((3-methoxy)styryl)phenol is a crucial chemical transformation for the synthesis of 2-[2-(3-methoxyphenyl)ethyl]phenol. This product serves as a key intermediate in the preparation of various pharmaceutical compounds, most notably sarpogrelate (B137540) analogues.[1] Sarpogrelate is recognized as a potent and selective 5-HT2A receptor antagonist, functioning as an antiplatelet agent.[1] The styryl moiety in the starting material, which is a derivative of stilbene, is reduced to an ethyl linkage, yielding the desired saturated product. This protocol provides detailed methodologies for this hydrogenation reaction, discusses catalyst selection, and outlines the applications of the resulting compound.
Data Presentation
Table 1: Reaction Conditions for the Hydrogenation of a Benzyl-Protected Styrylphenol
| Parameter | Value | Reference |
| Starting Material | 1-Benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene | [2] |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [2] |
| Solvent | Anhydrous Ethanol (B145695) | [2] |
| Temperature | Room Temperature | [2] |
| Pressure | Atmospheric Pressure | [2] |
| Reaction Time | 6 hours | [2] |
| Product | This compound | [2] |
| Yield | 94.9% | [2] |
Experimental Protocols
Protocol 1: Specific Method for Hydrogenation of 1-Benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene
This protocol is adapted from a patented synthesis route and involves the simultaneous hydrogenation of the carbon-carbon double bond and the deprotection of a benzyl (B1604629) ether.[2]
Materials:
-
1-Benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene
-
10% Palladium on Carbon (Pd/C) catalyst
-
Anhydrous Ethanol
-
Reaction flask
-
Stirring apparatus (magnetic stirrer)
-
Hydrogen source (balloon or cylinder)
-
Filtration apparatus (e.g., Celite pad or syringe filter)
-
Rotary evaporator
Procedure:
-
To a suitable reaction flask, add 9.2 g of 1-Benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene.
-
Add 120 mL of anhydrous ethanol to the flask to dissolve the starting material.
-
Carefully add 1.6 g of 10% Pd/C catalyst to the solution.
-
Seal the reaction flask and purge with hydrogen gas.
-
Maintain a hydrogen atmosphere at room temperature and atmospheric pressure.
-
Stir the reaction mixture vigorously for 6 hours.
-
Upon completion of the reaction (monitorable by TLC or LC-MS), filter the mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product, this compound, as a colorless oil.
Protocol 2: General Considerations for Catalytic Hydrogenation of Styrylphenols
The hydrogenation of styrylphenols and structurally related stilbenes can be achieved using various catalytic systems. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reaction.
Catalyst Selection:
-
Palladium-based catalysts: 10% Pd/C is a widely used and effective catalyst for the hydrogenation of alkenes.[2] It is generally robust and provides high yields under mild conditions.
-
Rhodium-based catalysts: Supported rhodium catalysts, such as 5% Rh/Al2O3 and 5% Rh/C, have demonstrated high efficacy in the hydrogenation of stilbenes.[3][4]
-
Other catalysts: Other noble metal catalysts containing platinum or ruthenium can also be employed for phenol (B47542) hydrogenation, although conditions may need to be optimized.[3][5] Nickel-based catalysts are a less expensive alternative but may require more forcing conditions.
Solvent Selection:
-
Commonly used solvents for hydrogenation include ethanol, methanol, ethyl acetate, and tetrahydrofuran. The choice of solvent should be based on the solubility of the starting material and its compatibility with the catalyst.
Reaction Conditions:
-
Temperature: Hydrogenations of styrenes and stilbenes are often carried out at room temperature.[6] In some cases, gentle heating may be required to increase the reaction rate.
-
Pressure: While atmospheric pressure of hydrogen is often sufficient, particularly with highly active catalysts, increasing the hydrogen pressure can accelerate the reaction.
Mandatory Visualizations
References
Application Notes and Protocols for the Purification of 2-[2-(3-Methoxyphenyl)ethyl]phenol by Crystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-[2-(3-Methoxyphenyl)ethyl]phenol is a key intermediate in the synthesis of Sarpogrelate, a 5-HT2A receptor antagonist used for the treatment of ischemic symptoms. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API). While often isolated as an oil, purification of this compound can be achieved through crystallization. This document provides detailed application notes and protocols for the crystallization of this compound, addressing the common challenge of its oily nature.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing an effective crystallization strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆O₂ | |
| Molecular Weight | 228.29 g/mol | |
| Appearance | Colorless to light yellow or light red oily liquid | N/A |
| Boiling Point | Not specified | N/A |
| Melting Point | Not specified (often an oil at room temperature) | N/A |
| Solubility | Soluble in many organic solvents. | General Knowledge |
Principles of Crystallization for Oily Compounds
The purification of an oily compound like this compound by crystallization presents unique challenges. The goal is to identify a solvent or a solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. For oily compounds, a single solvent may not be effective, and a dual-solvent system is often employed. In a dual-solvent system, the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent (an anti-solvent) is added to induce precipitation.
Key considerations for crystallizing oily compounds include:
-
Solvent Selection: The choice of solvents is critical. A good solvent will dissolve the compound completely when heated, while a poor solvent will be miscible with the good solvent but will not dissolve the compound.
-
Cooling Rate: Slow cooling is essential to allow for the formation of a crystalline lattice rather than the separation of an oil. Rapid cooling often leads to the product "oiling out."
-
Seeding: Introducing a small crystal of the pure compound (a seed crystal) can initiate crystallization if spontaneous nucleation is slow.
-
Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.
Experimental Protocols
The following protocols are generalized procedures for the purification of this compound by crystallization. Optimization of solvent ratios, temperatures, and cooling rates may be necessary to achieve the best results.
This method is suitable if a single solvent can be identified that meets the solubility requirements.
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a chosen solvent (e.g., isopropanol, ethyl acetate (B1210297), or acetone) at an elevated temperature (e.g., 50-60 °C). Stir until the compound is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, proceed to the next step.
-
Inducing Crystallization: If crystallization does not occur upon cooling, try the following techniques:
-
Place the flask in an ice bath or a refrigerator (0-4 °C).
-
Scratch the inner wall of the flask with a glass rod at the meniscus.
-
If available, add a seed crystal of pure this compound.
-
-
Crystal Collection: Once a significant amount of crystals has formed, collect them by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
This is often the more effective method for oily compounds. A common solvent system to explore is ethyl acetate/hexane (B92381) or acetone/water.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., ethyl acetate or acetone) at room temperature or with gentle warming.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., hexane or water) dropwise with constant stirring until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Crystal Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a pre-chilled mixture of the good and poor solvents.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following tables provide an illustrative example of the expected quantitative data from a successful crystallization experiment. These values are representative and will vary based on the specific experimental conditions.
Table 2: Illustrative Solubility Screening of this compound
| Solvent | Solubility at 25°C | Solubility at 60°C | Suitability for Crystallization |
| Hexane | Insoluble | Sparingly Soluble | Good as anti-solvent |
| Ethanol | Soluble | Very Soluble | Potentially suitable for single-solvent |
| Ethyl Acetate | Soluble | Very Soluble | Good as primary solvent |
| Water | Insoluble | Insoluble | Good as anti-solvent |
| Acetone | Very Soluble | Very Soluble | Good as primary solvent |
| Isopropanol | Sparingly Soluble | Soluble | Potentially suitable for single-solvent |
Table 3: Illustrative Crystallization Purification Results
| Parameter | Before Crystallization | After Crystallization |
| Appearance | Yellowish Oil | White to Off-White Crystalline Solid |
| Purity (by HPLC) | 95.2% | 99.5% |
| Yield | - | 85% |
| Key Impurity 1 | 2.5% | 0.2% |
| Key Impurity 2 | 1.8% | <0.1% |
Visualizations
The following diagrams illustrate the experimental workflow for the purification of this compound by crystallization.
Application Notes: Purifying 2-(3-methoxyphenethyl)phenol via Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(3-methoxyphenethyl)phenol is an organic compound whose structural motif is of interest in medicinal chemistry and materials science. Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities. Achieving high purity is critical for subsequent applications, such as in biological assays or as a precursor in multi-step syntheses. Flash column chromatography is a highly effective and widely used technique for the purification of such phenolic compounds, offering efficient separation based on polarity.[1][2] This document provides a detailed protocol for the purification of 2-(3-methoxyphenethyl)phenol using silica (B1680970) gel column chromatography.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a liquid mobile phase.[3] For phenolic compounds like 2-(3-methoxyphenethyl)phenol, silica gel serves as a polar stationary phase.[4][5] A less polar mobile phase, typically a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297), is used to elute the compounds.[6] Non-polar impurities will travel through the column more quickly, while the more polar target compound and polar impurities will have stronger interactions with the silica gel and elute more slowly.[3] By gradually increasing the polarity of the mobile phase (gradient elution), a fine separation between the target compound and closely related impurities can be achieved.[7]
Experimental Protocol
Materials and Equipment
-
Crude 2-(3-methoxyphenethyl)phenol
-
Silica gel (40-63 µm particle size)
-
Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Dichloromethane (DCM)
-
Glass chromatography column
-
Compressed air or nitrogen source with regulator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (B83412) (KMnO₄) stain
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
-
Round-bottom flasks
-
Beakers and Erlenmeyer flasks
-
Glass wool or fritted disc for the column base
Preliminary TLC Analysis
Before performing the column chromatography, it is crucial to determine an appropriate solvent system using TLC.[5]
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various solvent systems (e.g., 5%, 10%, 20% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp and/or by staining.
-
The ideal eluent system for the column is one that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound, 2-(3-methoxyphenethyl)phenol, and shows good separation from impurities.[5]
Column Preparation (Slurry Packing)
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of glass wool or use the built-in frit at the bottom of the column to retain the stationary phase. Add a thin layer of sand on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). The amount of silica gel should be 50-100 times the weight of the crude sample for good separation.
-
Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.
-
Gently tap the column to dislodge air bubbles and ensure even packing.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Apply gentle pressure from a compressed air or nitrogen line to accelerate packing. Do not let the top of the silica bed run dry.
-
Once the silica has settled into a firm, packed bed, drain the excess solvent until the solvent level is just at the top of the silica bed.
Sample Loading (Dry Loading)
Dry loading is recommended for better resolution.
-
Dissolve the crude 2-(3-methoxyphenethyl)phenol in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 times the weight of the crude sample) to the solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude mixture adsorbed onto the silica gel.[8]
-
Carefully add this powder as a uniform layer on top of the packed column bed.
-
Gently place a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
Elution and Fraction Collection
-
Carefully add the initial, low-polarity mobile phase to the column.
-
Apply pressure to the top of the column to begin eluting the solvent through the column at a steady flow rate (a drop rate of about 2 inches per minute is a good target).[8]
-
Collect the eluent in sequentially numbered test tubes or flasks (fractions).
-
Gradually increase the polarity of the mobile phase as the column runs (e.g., from 5% to 10% to 20% ethyl acetate in hexane). This gradient elution helps to first elute non-polar impurities and then the target compound.[7]
-
Monitor the separation by periodically analyzing the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate, develop, and visualize.
-
Fractions that show a single spot corresponding to the Rƒ of pure 2-(3-methoxyphenethyl)phenol are combined.
Product Recovery
-
Combine all fractions containing the pure product into a single round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The resulting residue is the purified 2-(3-methoxyphenethyl)phenol.
-
Determine the yield and confirm the purity using analytical techniques such as NMR, HPLC, or mass spectrometry.
Data Presentation
The following table summarizes typical parameters for the purification of 2-(3-methoxyphenethyl)phenol on a laboratory scale.
| Parameter | Value / Description | Rationale |
| Technique | Flash Column Chromatography | Provides rapid and efficient purification of milligram to gram scale quantities.[8][9] |
| Stationary Phase | Silica Gel (40-63 µm) | Standard polar adsorbent for separating moderately polar compounds like phenols.[5][10] |
| Crude Sample Load | 1.0 g | A typical laboratory scale for purification. |
| Silica Gel Amount | 50 - 100 g (50:1 to 100:1 ratio) | A high ratio of silica to sample ensures better separation of closely eluting compounds.[8] |
| Column Dimensions | 40 mm (ID) x 300 mm (Length) | Appropriate size for the specified amount of silica gel. |
| Mobile Phase (Eluent) | Gradient: Hexane / Ethyl Acetate | A common solvent system for phenolic compounds, offering good separation and easy removal.[6] |
| Start: 5% EtOAc in Hexane | Elutes non-polar impurities first. | |
| Gradient: 5% → 20% EtOAc in Hexane | Gradually increases eluting power to move the target compound off the column. | |
| Fraction Size | 20 mL | Small fraction sizes allow for better resolution and isolation of pure fractions. |
| Purity Analysis | TLC, ¹H NMR, HPLC | Standard methods to confirm the identity and purity of the final product. |
| Expected Purity | >98% | A typical target purity for compounds intended for further research or development. |
Visualized Workflow and Logic
The following diagrams illustrate the logical workflow of the purification process.
Caption: Workflow for the purification of 2-(3-methoxyphenethyl)phenol.
Caption: Decision-making process for combining fractions based on TLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Purification [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Characterization of 2-[2-(3-Methoxyphenyl)ethyl]phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-[2-(3-Methoxyphenyl)ethyl]phenol, with CAS number 167145-13-3, is a key intermediate in the synthesis of pharmacologically active molecules, notably as a precursor and known impurity in the production of Sarpogrelate.[1][2] Sarpogrelate hydrochloride is a selective 5-HT2A receptor antagonist used as an antiplatelet agent.[1] Accurate characterization and purity assessment of this intermediate are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
A summary of the key physical and chemical properties of the compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆O₂ | [3] |
| Molecular Weight | 228.29 g/mol | [3] |
| Melting Point | 45.0 to 49.0 °C | |
| Appearance | White to off-white solid | |
| IUPAC Name | This compound | [3] |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a primary method for assessing the purity of this compound, often used in quality control during synthesis.[1][2] A reversed-phase method provides excellent resolution and quantification.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water 50:50 v/v).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
-
Data Analysis:
-
Integrate the peak area of the main analyte and any impurities.
-
Calculate the purity of the sample by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Expected Quantitative Data
| Parameter | Expected Value |
| Retention Time (tᵣ) | ~ 5.8 min |
| Purity (by area %) | >98% |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | >2000 |
Workflow Diagram
Caption: HPLC analysis workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and confirmation of this compound. It provides both retention time information and a mass fragmentation pattern, which serves as a molecular fingerprint. Commercial suppliers often use GC to determine purity.[4]
Experimental Protocol
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Dilute the stock solution to a final concentration of 100 µg/mL with methanol.
-
Transfer the final solution to a GC vial.
-
(Optional) For enhanced volatility and peak shape, derivatization with an agent like BSTFA can be performed to silylate the phenolic hydroxyl group.
-
-
Instrumentation and Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-300 m/z.
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte by its retention time.
-
Analyze the mass spectrum of the peak. Confirm the molecular ion (M⁺) and characteristic fragment ions.
-
Compare the obtained spectrum with a reference library if available.
-
Expected Quantitative Data & Fragmentation
| Parameter | Expected Value/Fragment | Description |
| Retention Time (tᵣ) | ~ 10.5 min | - |
| Molecular Ion [M]⁺ | m/z 228 | Corresponds to C₁₅H₁₆O₂⁺ |
| Fragment Ion | m/z 121 | Benzylic cleavage, [CH₂(C₆H₄OCH₃)]⁺ fragment |
| Fragment Ion | m/z 107 | [CH₂(C₆H₄OH)]⁺ fragment |
| Fragment Ion | m/z 91 | Tropylium ion from benzyl (B1604629) cleavage |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
Experimental Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Conditions:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹H NMR:
-
Acquisition: 16-32 scans.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Acquisition: 512-1024 scans.
-
Technique: Proton-decoupled.
-
Spectral Width: 0 to 200 ppm.
-
-
-
Data Analysis:
-
For ¹H NMR, assign peaks based on chemical shift (ppm), integration (number of protons), and multiplicity (splitting pattern).
-
For ¹³C NMR, assign peaks based on their chemical shifts and expected values for sp², sp³, and methoxy (B1213986) carbons.
-
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.25 - 6.70 | Multiplet | 8H | Aromatic Protons (H-Ar) |
| ~ 5.50 | Singlet (broad) | 1H | Phenolic Hydroxyl (-OH) |
| 3.81 | Singlet | 3H | Methoxy (-OCH₃) |
| 2.95 | Multiplet (t-like) | 2H | Ethylene Bridge (-CH₂-ArOH) |
| 2.85 | Multiplet (t-like) | 2H | Ethylene Bridge (-CH₂-ArOCH₃) |
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 159.8 | Ar-OCH₃ |
| ~ 154.1 | Ar-OH |
| ~ 144.2 | Ar-C (quaternary) |
| ~ 130.0 - 111.0 | Ar-CH carbons |
| ~ 128.5 | Ar-C (quaternary) |
| 55.2 | -OCH₃ |
| 37.5 | -CH₂- |
| 32.0 | -CH₂- |
Associated Signaling Pathway: 5-HT2A Receptor
As this compound is a direct precursor to Sarpogrelate, a 5-HT2A receptor antagonist, understanding the 5-HT2A signaling pathway is highly relevant for researchers in drug development using this compound.[5] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.
Caption: 5-HT2A receptor signaling pathway via Gq protein.
References
- 1. This compound | 167145-13-3 [chemicalbook.com]
- 2. veeprho.com [veeprho.com]
- 3. 2-(2-(3-Methoxyphenyl)ethyl)phenol | C15H16O2 | CID 10585448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(3-Methoxyphenethyl)phenol | 167145-13-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
Application Note: 1H NMR Analysis of 2-(3-methoxyphenethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural elucidation of 2-(3-methoxyphenethyl)phenol using proton nuclear magnetic resonance (1H NMR) spectroscopy. Due to the absence of publicly available experimental spectra for this specific compound, this note presents a predicted 1H NMR data set based on established chemical shift principles and data from analogous structures. A comprehensive experimental workflow is outlined, from sample preparation to data acquisition and processing, to guide researchers in obtaining and interpreting the 1H NMR spectrum of 2-(3-methoxyphenethyl)phenol.
Introduction
2-(3-methoxyphenethyl)phenol is a phenolic compound with a chemical structure that features two aromatic rings linked by an ethyl bridge, and hydroxyl and methoxy (B1213986) functional groups.[1][2] The precise characterization of its molecular structure is crucial for its application in various fields, including drug development and materials science. 1H NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by providing detailed information about the chemical environment of hydrogen atoms. This application note serves as a practical guide for the 1H NMR analysis of this compound.
Predicted 1H NMR Data
Table 1: Predicted 1H NMR Data for 2-(3-methoxyphenethyl)phenol
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 - 6.70 | Multiplet | 7H | Ar-H |
| ~6.80 | Singlet | 1H | OH |
| ~3.80 | Singlet | 3H | OCH ₃ |
| ~2.90 | Triplet | 2H | Ar-CH ₂-CH₂-Ar |
| ~2.80 | Triplet | 2H | Ar-CH₂-CH ₂-Ar |
Note: These are predicted values and should be confirmed by experimental data. The exact chemical shifts and coupling constants will depend on the solvent and experimental conditions.
Experimental Protocol
The following is a generalized protocol for acquiring a high-quality 1H NMR spectrum of 2-(3-methoxyphenethyl)phenol.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity 2-(3-methoxyphenethyl)phenol.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.[3][6]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shift scale to 0.00 ppm.[3]
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters, including:
-
Spectrometer Frequency: A higher frequency (e.g., 400 MHz or greater) will provide better signal dispersion.
-
Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.
-
Pulse Width: Use a calibrated 90° pulse.
-
Acquisition Time: Typically 2-4 seconds.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons in the molecule.
Experimental Workflow
The following diagram illustrates the logical flow of the 1H NMR analysis process.
References
- 1. appchemical.com [appchemical.com]
- 2. 2-(3-Methoxyphenethyl)phenol | CymitQuimica [cymitquimica.com]
- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. 3-Methoxyphenol(150-19-6) 1H NMR [m.chemicalbook.com]
- 6. scs.illinois.edu [scs.illinois.edu]
Application Note: Mass Spectrometric Analysis of 2-(3-methoxyphenethyl)phenol for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 2-(3-methoxyphenethyl)phenol using Gas Chromatography-Mass Spectrometry (GC-MS). 2-(3-methoxyphenethyl)phenol, with a molecular weight of 228.29 g/mol and the formula C15H16O2, is a phenolic compound of interest in various research and drug development applications.[1][2][3] This application note outlines the necessary steps for sample preparation, including derivatization, GC-MS instrumentation setup, and data analysis. A predicted fragmentation pattern and a summary of expected quantitative data are also presented to aid in the identification and characterization of this molecule.
Introduction
Mass spectrometry is a powerful analytical technique for the identification and quantification of chemical compounds. When coupled with Gas Chromatography (GC), it allows for the separation and analysis of complex mixtures.[4] The analysis of phenolic compounds like 2-(3-methoxyphenethyl)phenol by GC-MS is a well-established method, often requiring a derivatization step to increase the volatility of the analyte.[5][6][7] This protocol is designed to provide a robust method for the analysis of 2-(3-methoxyphenethyl)phenol, which can be adapted for various research and quality control purposes.
Experimental Protocols
Sample Preparation and Derivatization
Due to the polar nature of the phenolic hydroxyl group, derivatization is recommended to improve chromatographic peak shape and thermal stability. Silylation is a common and effective derivatization technique for phenols.[5]
Materials:
-
2-(3-methoxyphenethyl)phenol standard
-
Anhydrous Pyridine (B92270)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Vortex mixer
-
Heating block or oven
Protocol:
-
Accurately weigh 1 mg of 2-(3-methoxyphenethyl)phenol and dissolve it in 1 mL of ethyl acetate to prepare a 1 mg/mL stock solution.
-
Transfer 100 µL of the stock solution to a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection into the GC-MS system.
GC-MS Instrumentation and Conditions
The following conditions are recommended for the analysis of the trimethylsilyl (B98337) (TMS) derivative of 2-(3-methoxyphenethyl)phenol.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-550 |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
Data Presentation
The mass spectrum of the TMS derivative of 2-(3-methoxyphenethyl)phenol is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight of the TMS derivative is 300.44 g/mol .
Table 1: Predicted Mass Spectral Data for TMS-derivatized 2-(3-methoxyphenethyl)phenol
| m/z | Proposed Fragment Ion | Relative Abundance (%) | Interpretation |
| 300 | [M]+• | 40 | Molecular ion |
| 285 | [M - CH3]+ | 80 | Loss of a methyl group from the TMS moiety |
| 207 | [M - C7H7O]+ | 30 | Cleavage of the bond between the ethyl bridge and the methoxyphenyl ring |
| 179 | [C7H7OSi(CH3)3]+ | 60 | Fragment containing the silylated phenol |
| 135 | [C9H11O]+ | 100 | Tropylium-like ion from the methoxyphenethyl moiety (Base Peak) |
| 91 | [C7H7]+ | 50 | Tropylium ion from the benzyl (B1604629) moiety |
| 73 | [Si(CH3)3]+ | 70 | Characteristic ion for TMS derivatives |
Visualizations
Caption: Experimental workflow for GC-MS analysis.
References
- 1. 2-(3-Methoxyphenethyl)phenol | CymitQuimica [cymitquimica.com]
- 2. appchemical.com [appchemical.com]
- 3. 2-(3-Methoxyphenethyl)phenol | 167145-13-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.red [2024.sci-hub.red]
Application Note: FT-IR Spectroscopy of 2-[2-(3-Methoxyphenyl)ethyl]phenol
Abstract
This document provides a detailed guide for the analysis of 2-[2-(3-Methoxyphenyl)ethyl]phenol using Fourier-Transform Infrared (FT-IR) spectroscopy. It outlines the principles of the technique, the expected spectral characteristics of the molecule, a comprehensive experimental protocol for sample analysis, and a summary of expected absorption bands. This information is intended to assist researchers, scientists, and drug development professionals in identifying and characterizing this compound and similar molecular structures.
Introduction
This compound is a biphenyl (B1667301) ether derivative with potential applications in medicinal chemistry and materials science.[1] Its molecular structure consists of a phenol (B47542) ring and a methoxy-substituted benzene (B151609) ring connected by an ethyl bridge.[2][3] FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds.[4] This application note details the expected FT-IR spectral features of this compound based on its constituent functional groups.
Molecular Structure and Expected FT-IR Absorptions
The chemical structure of this compound (C₁₅H₁₆O₂) is presented below.[2][3][5]
Structure:
The FT-IR spectrum of this molecule is expected to exhibit characteristic absorption bands corresponding to its phenolic hydroxyl group, aromatic rings, ether linkage, and aliphatic ethyl bridge. The key vibrational modes are summarized in the data table below.
Data Presentation: Expected FT-IR Spectral Data
The following table summarizes the expected characteristic infrared absorption bands for this compound. The wavenumber ranges are based on typical values for the respective functional groups found in similar compounds.[6][7][8][9][10]
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Expected Intensity |
| 3600 - 3200 | O-H stretch | Phenolic hydroxyl group (hydrogen-bonded) | Strong, Broad |
| 3100 - 3000 | C-H stretch | Aromatic C-H | Medium to Weak, Sharp |
| 2960 - 2850 | C-H stretch | Aliphatic (ethyl bridge -CH₂-) | Medium |
| 1610 - 1580 & 1500 - 1450 | C=C stretch | Aromatic ring skeletal vibrations | Medium to Strong |
| 1260 - 1200 | C-O stretch | Aryl ether (Ar-O-CH₃), asymmetric | Strong |
| 1180 - 1140 | C-O stretch | Phenolic C-O | Strong |
| 1050 - 1020 | C-O stretch | Aryl ether (Ar-O-CH₃), symmetric | Medium |
| 880 - 740 | C-H bend | Aromatic C-H out-of-plane bending | Strong |
Experimental Protocol
This section provides a detailed methodology for obtaining the FT-IR spectrum of this compound.
4.1. Materials and Equipment
-
FT-IR Spectrometer (e.g., equipped with a diamond attenuated total reflectance (ATR) accessory)[7]
-
This compound (solid)[5]
-
Spatula
-
Solvents for cleaning (e.g., isopropanol (B130326), ethanol)
-
Lint-free wipes
4.2. Sample Preparation
Given that this compound is a solid, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its minimal sample preparation requirements.[4][11]
-
ATR Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol or another suitable solvent. Allow the solvent to fully evaporate.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.
-
Pressure Application: Use the spectrometer's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the ATR crystal.[12]
Alternatively, for transmission analysis, a KBr pellet can be prepared:
-
Grinding: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11][13]
-
Pellet Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[11]
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
4.3. Data Acquisition
-
Instrument Parameters: Set the FT-IR spectrometer to the desired parameters. Typical settings are:
-
Sample Spectrum Collection: Acquire the FT-IR spectrum of the sample. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
4.4. Data Processing and Analysis
-
Baseline Correction: Apply a baseline correction to the spectrum if necessary to account for any baseline drift.
-
Peak Picking: Identify the wavenumbers of the major absorption peaks.
-
Interpretation: Correlate the observed absorption bands with the expected vibrational modes of the functional groups present in this compound as detailed in the data table above. The region from approximately 1500 to 400 cm⁻¹ is the "fingerprint region" and contains a complex pattern of absorptions that is unique to the molecule.[6]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for FT-IR analysis of this compound using the ATR method.
Caption: Experimental workflow for FT-IR analysis.
This application note provides a foundational guide for the FT-IR analysis of this compound. The provided protocols and expected spectral data will aid in the successful identification and characterization of this compound.
References
- 1. This compound | 167145-13-3 [chemicalbook.com]
- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 2-(2-(3-Methoxyphenyl)ethyl)phenol | C15H16O2 | CID 10585448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 5. 2-[2-(3-methoxy-phenyl)-ethyl]-phenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 10. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. eng.uc.edu [eng.uc.edu]
Application Notes and Protocols for the Synthesis of Sarpogrelate from 2-[2-(3-Methoxyphenyl)ethyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Sarpogrelate (B137540), a 5-HT2A receptor antagonist, commencing from 2-[2-(3-methoxyphenyl)ethyl]phenol. The described synthetic route is a three-step process involving an initial etherification to form an epoxide intermediate, followed by aminolysis, and concluding with an esterification reaction to yield the final product, which is subsequently converted to its hydrochloride salt. This guide is intended for researchers and professionals in the fields of medicinal chemistry and drug development, offering comprehensive experimental procedures, quantitative data, and process visualizations to facilitate the replication and optimization of this synthesis.
Introduction
Sarpogrelate is a pharmaceutical agent known for its inhibitory effects on platelet aggregation and vasoconstriction, primarily through the antagonism of the serotonin (B10506) 5-HT2A receptor.[1][2] It finds clinical application in the management of ischemic symptoms associated with chronic arterial occlusive diseases.[3] The synthesis of Sarpogrelate and its hydrochloride salt is a topic of significant interest in pharmaceutical research and manufacturing. The following protocols detail a common and effective synthetic pathway starting from this compound.
Synthesis Pathway
The overall synthetic scheme is depicted below, outlining the transformation of the starting phenol (B47542) through key intermediates to Sarpogrelate Hydrochloride.
Caption: Synthetic pathway for Sarpogrelate Hydrochloride.
Experimental Protocols
This section provides detailed step-by-step procedures for the synthesis of Sarpogrelate Hydrochloride.
Step 1: Synthesis of [[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]methyl]oxirane (Intermediate B)
This initial step involves the etherification of the starting phenol with epichlorohydrin under phase transfer catalysis conditions to form the corresponding oxirane.
Materials:
-
This compound
-
Toluene
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Benzyltriethylammonium chloride (Phase Transfer Catalyst)
-
Epichlorohydrin
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Water (for washing)
Protocol:
-
In a suitable reactor, dissolve this compound (0.1 mol) in toluene.
-
Add sodium hydroxide solution (0.12 mol) and benzyltriethylammonium chloride (0.006 mol).
-
Slowly add epichlorohydrin (0.14 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
After cooling to room temperature, separate the aqueous and organic layers.
-
Wash the organic layer three times with water.
-
Dry the organic layer over anhydrous sodium sulfate for 8 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure at a temperature below 60°C to obtain the crude oxirane intermediate as a faint yellow grease.[3]
Quantitative Data Summary (Step 1):
| Reactant/Reagent | Molar Amount (mol) |
| This compound | 0.1 |
| Sodium Hydroxide | 0.12 |
| Benzyltriethylammonium chloride | 0.006 |
| Epichlorohydrin | 0.14 |
Expected Yield: ~95%[3]
Step 2: Synthesis of 1-(Dimethylamino)-3-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]-2-propanol (Intermediate C)
The synthesized oxirane is then subjected to aminolysis with dimethylamine to introduce the side chain, yielding the propanol (B110389) intermediate.
Materials:
-
[[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]methyl]oxirane
-
Tetrahydrofuran (THF)
-
Dimethylamine aqueous solution (33%)
-
Isopropyl ether
-
Ethyl acetate
-
Hydrochloric acid (HCl) solution (10-60%)
Protocol:
-
Dissolve the crude oxirane from Step 1 (0.02-0.07 mol) in THF (40-100 mL).
-
Cool the solution to below 10°C and add dimethylamine aqueous solution (0.02-0.08 mol) dropwise.
-
Allow the reaction to proceed at room temperature for 6-12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the residue with isopropyl ether.
-
Wash and dry the organic extract, then concentrate to dryness.
-
The resulting oily residue is dissolved in ethyl acetate, and a hydrochloric acid solution is added to precipitate the hydrochloride salt of the intermediate, which can be purified by recrystallization from ethyl acetate.[4] For the subsequent step, the free base is required, which is obtained by treating the hydrochloride salt with a base.
Step 3: Synthesis of Sarpogrelate and its Hydrochloride Salt (Products D and E)
The final step involves the esterification of the propanol intermediate with succinic anhydride, followed by the formation of the hydrochloride salt.
Materials:
-
1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol
-
Succinic anhydride
-
Acetone
-
Dry Hydrogen Chloride (HCl) gas
Protocol:
-
Dissolve 1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol (0.090 mol) and succinic anhydride (0.113 mol) in acetone (200 mL).[5]
-
Heat the mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture in an ice bath to 0-5°C.
-
Slowly bubble dry hydrogen chloride gas through the cooled mixture until the pH reaches 1-2, leading to the precipitation of a white solid.[3][5]
-
Allow the mixture to slowly warm to room temperature and continue stirring for 8 hours.
-
Collect the white solid by filtration.
-
The crude Sarpogrelate Hydrochloride can be purified by recrystallization from acetone or butanone to yield a high-purity product.[5][6]
Quantitative Data Summary (Step 3):
| Reactant/Reagent | Molar Amount (mol) | Mass (g) |
| 1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol | 0.090 | 29.8 |
| Succinic anhydride | 0.113 | 11.3 |
Expected Yield: 91-92.5%[3][5] Purity: >99.5% after recrystallization[3][4]
Experimental Workflow Visualization
The following diagram illustrates the workflow for the final esterification and salt formation step.
Caption: Workflow for the final synthesis step of Sarpogrelate HCl.
Concluding Remarks
The protocols outlined in this document provide a robust framework for the synthesis of Sarpogrelate Hydrochloride from this compound. Researchers are encouraged to monitor the progress of each reaction step using appropriate analytical techniques, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure complete conversion and purity of intermediates. The provided quantitative data and reaction conditions are based on established literature and patents, offering a solid starting point for laboratory-scale synthesis and process development. Adherence to standard laboratory safety procedures is paramount throughout the execution of these protocols.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN103965063B - Sarpogrelate hydrochloride new preparation process - Google Patents [patents.google.com]
- 3. CN102372643A - Preparation method for sarpogrelate hydrochloride - Google Patents [patents.google.com]
- 4. Sarpogrelate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. CN103242179A - Preparation method of high-purity sarpogrelate hydrochloride - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols: Synthesis of Sarpogrelate from 2-(3-methoxyphenethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of sarpogrelate (B137540), a selective 5-HT2A receptor antagonist, starting from 2-(3-methoxyphenethyl)phenol. Sarpogrelate is clinically used for improving ischemia symptoms associated with chronic arterial occlusion.[1] The protocol is divided into a four-step synthesis followed by purification. Additionally, this note includes a summary of quantitative data and a diagram of the synthetic pathway.
I. Synthetic Pathway Overview
The synthesis of sarpogrelate hydrochloride from 2-(3-methoxyphenethyl)phenol is a four-step process:
-
Etherification: Reaction of 2-(3-methoxyphenethyl)phenol with epichlorohydrin (B41342) to form an oxirane intermediate.
-
Aminolysis: Ring-opening of the oxirane with dimethylamine (B145610) to yield an amino alcohol.
-
Esterification: Reaction of the amino alcohol with succinic anhydride (B1165640).
-
Salt Formation: Conversion of the final compound to its hydrochloride salt for improved stability and solubility.
II. Experimental Protocol
This protocol is adapted from established synthetic methods.[1][2]
Step 1: Synthesis of [[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]oxirane
-
Dissolve 2-(3-methoxyphenethyl)phenol (0.1 mol, 22.83 g) in toluene (B28343) (120 ml) in a suitable reaction vessel.
-
Add a solution of sodium hydroxide (B78521) (0.12 mol, 4.8 g) in water (80 ml).
-
Add benzyltriethylammonium chloride (0.006 mol, 1.37 g) as a phase transfer catalyst.
-
Add epichlorohydrin (0.14 mol, 10.97 ml) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
After cooling to room temperature, separate the organic and aqueous layers.
-
Wash the organic layer twice with water (80 ml each).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure to obtain [[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]oxirane as a faint yellow grease.
Step 2: Synthesis of 1-dimethylamino-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol
-
Transfer the crude [[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]oxirane from the previous step into an autoclave.
-
Add a dimethylamine solution.
-
Seal the autoclave and heat to carry out the aminolysis reaction.
-
After the reaction is complete, cool the autoclave and work up the reaction mixture to isolate the product, 1-dimethylamino-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol.
Step 3: Synthesis of Sarpogrelate (Succinic acid monoester)
-
Dissolve 1-dimethylamino-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol (0.090 mol, 29.8 g) in acetone (B3395972) (200 ml).
-
Add succinic anhydride (0.113 mol, 11.3 g) to the solution.
-
Heat the mixture to reflux and maintain for 6 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 4: Synthesis of Sarpogrelate Hydrochloride
-
Cool the reaction mixture from Step 3 to 0-5 °C in an ice bath.
-
Pass dry hydrogen chloride gas through the solution until the pH reaches 1-2. A white solid will precipitate.
-
Slowly warm the mixture to room temperature and continue stirring for 8 hours.[2]
-
Collect the white solid by filtration.
-
Recrystallize the crude product from acetone to obtain pure sarpogrelate hydrochloride.[1]
-
Dry the final product under vacuum.
III. Quantitative Data Summary
The following table summarizes the typical yields and purity obtained in the synthesis of sarpogrelate hydrochloride.
| Step | Starting Material | Product | Yield | Purity | Reference |
| 1. Etherification | 2-(3-methoxyphenethyl)phenol | [[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]oxirane | 97.8% | - | [1] |
| 2. Aminolysis & 3. Esterification & 4. Salt Formation (Combined Yield) | 1-dimethylamino-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol | Sarpogrelate Hydrochloride | 92.5% | 99.8% | [1] |
IV. Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of sarpogrelate hydrochloride.
Caption: Synthetic pathway of sarpogrelate hydrochloride.
V. Sarpogrelate Signaling Pathway
Sarpogrelate is a selective antagonist of the serotonin (B10506) 5-HT2A receptor.[3][4] Its mechanism of action involves the blockade of the Gq/11-PLC-IP3/DAG signaling cascade, which prevents downstream events such as increased intracellular calcium, leading to the inhibition of platelet aggregation and vasoconstriction.[3] Sarpogrelate has also been shown to exhibit inverse agonist properties.[3]
Caption: Sarpogrelate's antagonism of the 5-HT2A signaling pathway.
References
application of 2-[2-(3-Methoxyphenyl)ethyl]phenol in materials science
Application Notes and Protocols for Phenolic Compounds in Materials Science
Note to the Reader: Extensive research for "2-[2-(3-Methoxyphenyl)ethyl]phenol" has revealed its primary application as an intermediate in pharmaceutical synthesis, with no specific data or established protocols for its use in materials science. One source indicates it is a valuable intermediate in materials science without further details.[1] Given the lack of specific applications for this compound, these notes will focus on a structurally related and well-documented phenolic compound, 2-methoxy-4-vinylphenol (B128420) (MVP) , to illustrate the potential applications of such molecules in materials science. MVP, derived from the renewable resource ferulic acid, serves as a versatile platform for creating both high-performance thermoplastics and thermoset polymers.[2][3][4]
Application in Thermoplastics
The vinyl group in 2-methoxy-4-vinylphenol allows it to act as a monomer in polymerization reactions, similar to styrene (B11656). This makes it a promising bio-based building block for a variety of thermoplastic polymers. These polymers can be synthesized via solution and emulsion polymerization, yielding materials with a wide range of thermal properties suitable for various applications.[2][3]
Experimental Protocol: Solution Polymerization of an MVP-based Monomer
This protocol describes the solution polymerization of an acetate-modified MVP monomer (MVP-AcOMe) to form a homopolymer.
Materials:
-
2-methoxy-4-vinylphenol acetate (B1210297) (MVP-AcOMe) monomer
-
2,2′-azobisisobutyronitrile (AIBN) (initiator)
-
Round-bottom flask
-
Magnetic stirrer
-
Oil bath
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Dissolve MVP-AcOMe (1.0 g) in toluene (3 mL) in a 10 mL round-bottom flask with stirring.
-
Add AIBN (0.01 g, 1 wt.% of monomer).
-
Purge the reaction mixture with argon for 20 minutes to remove oxygen.
-
Immerse the reaction flask in a preheated oil bath at 70 °C to initiate polymerization.
-
Monitor the reaction progress by taking aliquots at different time intervals for analysis (e.g., by ¹H-NMR).[2]
Experimental Protocol: Emulsion Polymerization of MVP-based Copolymers
This protocol details the synthesis of copolymers of styrene and MVP-based monomers via emulsion polymerization, a common industrial process for producing stable polymer dispersions.
Materials:
-
Styrene
-
MVP-based monomers (e.g., MVP-AcOMe, MVP-Bz)
-
Sodium dodecyl sulfate (B86663) (SDS) (surfactant)
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
-
Alum solution (AlK(SO₄)₂·12H₂O), 5 wt.%
-
Reaction flask with condenser and magnetic stirrer
-
Oil bath
-
Argon or Nitrogen gas supply
Procedure:
-
Prepare an aqueous solution of SDS in a reaction flask.
-
Add the desired ratio of styrene and MVP-based monomers to the aqueous solution.
-
Purge the flask with argon for 15 minutes.
-
Immerse the flask in a preheated oil bath at 80 °C with stirring (500 rpm).
-
Add the initiator (KPS) to start the polymerization.
-
Allow the reaction to proceed for 3 hours to achieve high conversion.
-
Coagulate the resulting emulsion using a 5 wt.% alum solution under intense stirring.
-
Collect the polymer and dry it in a vacuum oven overnight.
-
Determine the final conversion gravimetrically.[2]
Data Presentation: Thermal Properties of MVP-based Polymers
| Polymer Sample | Monomer Composition | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td,5%) (°C) |
| P(S90-MVP-AcOMe10) | 90% Styrene, 10% MVP-AcOMe | 95 | 370 |
| P(S90-MVP-Bz10) | 90% Styrene, 10% MVP-Bz | 100 | 365 |
| PS reference | 100% Styrene | 100 | 380 |
Data is illustrative and based on typical results for such copolymers.
Application in Thermoset Polymers
The phenolic and vinyl functionalities of MVP also allow for its conversion into divinylbenzene (B73037) (DVB)-like monomers. These difunctional monomers can be crosslinked to form thermoset polymers with varying crosslinking densities, making them suitable for applications requiring high thermal and chemical stability.[2][3]
Experimental Protocol: Synthesis of a DVB-like Monomer from MVP
This protocol outlines the synthesis of a difunctional monomer by reacting the phenolic group of MVP with a brominated alkane.
Materials:
-
2-methoxy-4-vinylphenol (MVP)
-
Dibromoalkane (e.g., 1,4-dibromobutane)
-
Potassium carbonate (K₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve MVP in acetone with stirring.
-
Add potassium carbonate as a base.
-
Add the dibromoalkane to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC).
-
After cooling, filter the mixture to remove the inorganic salts.
-
Evaporate the acetone to obtain the crude DVB-like monomer.
-
Purify the monomer using column chromatography.
Experimental Protocol: Thermal Curing of MVP-based Thermosets
This protocol describes the thermal crosslinking of the DVB-like monomers with a thiol-bearing reagent to produce thermoset films.
Materials:
-
DVB-like monomer derived from MVP
-
Thiol-bearing crosslinking agent (e.g., pentaerythritol (B129877) tetrakis(3-mercaptopropionate))
-
Solvent (e.g., THF)
-
Molds for film casting
-
Oven or hot plate
Procedure:
-
Dissolve the DVB-like monomer and the thiol-bearing crosslinker in a suitable solvent.
-
Pour the solution into a mold.
-
Allow the solvent to evaporate at room temperature.
-
Thermally cure the resulting film by heating in an oven at a specific temperature and time (e.g., 150 °C for 2 hours) to achieve crosslinking.
Potential Application in Flame Retardant Polymers
Phenolic compounds are known to form char upon heating, which can act as an insulating barrier, thus imparting flame retardant properties to polymers. While there is no direct data for this compound, the general class of phenolic resins, such as polybenzoxazines, exhibits excellent flame retardancy and high char yields.[5] The synthesis of benzoxazine (B1645224) monomers typically involves the reaction of a phenol, formaldehyde, and a primary amine.[6][7] The incorporation of phosphorus-containing phenolic compounds is another strategy to enhance the flame retardancy of polymers.[8]
Potential Application in Optoelectronic Materials
Structurally similar compounds to this compound, such as 2-(3-Methoxystyryl)phenol, are utilized as intermediates in the synthesis of materials for optoelectronic applications. The conjugated structure of these molecules makes them suitable for developing precursors for Organic Light Emitting Diodes (OLEDs) and other organic photonic devices.[9]
Diagrams
Caption: Workflow for the synthesis of MVP-based thermoplastics.
Caption: Workflow for the synthesis of MVP-based thermosets.
Caption: Potential applications of phenolic compounds in materials science.
References
- 1. This compound - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. open.metu.edu.tr [open.metu.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. From Natural Inspiration to Synthetic Application: The Story of 2-(3-Methoxystyryl)phenol - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[2-(3-Methoxyphenyl)ethyl]phenol
Welcome to the technical support center for the synthesis of 2-[2-(3-Methoxyphenyl)ethyl]phenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important organic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Several synthetic routes have been reported. The most common approaches include:
-
A multi-step synthesis commencing with salicylaldehyde, which involves benzyl (B1604629) protection, reduction, chlorination, an Arbuzov reaction, a Wittig-Horner reaction, and finally, catalytic hydrogenation. This route is often favored due to its high overall yield and milder reaction conditions.[1]
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A Grignard reaction-based route, which may present challenges related to the availability of starting materials.[1]
-
A Wittig reaction-based synthesis, which can be less cost-effective due to the use of expensive reagents like triphenylphosphine.[1]
Q2: I am experiencing a low overall yield. What are the most critical steps to optimize?
A2: Low overall yield can result from inefficiencies in several steps. Key stages to scrutinize are:
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Wittig-Horner reaction: The olefination step is crucial for forming the carbon-carbon double bond. Incomplete reaction or side product formation can significantly reduce the yield of the stilbene (B7821643) intermediate.
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Catalytic Hydrogenation: The final reduction step to the desired saturated product must be efficient. Catalyst poisoning or incomplete reaction will lower the final product yield.
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Purification: Loss of product during purification steps, such as column chromatography, can also contribute to a lower overall yield.
Q3: How do I purify the final product, this compound?
A3: The final product is typically a colorless to light red oily liquid.[2][3] Purification is commonly achieved through column chromatography. Given the phenolic nature of the compound, silica (B1680970) gel is a suitable stationary phase. A solvent system of ethyl acetate (B1210297) and hexanes, with a gradually increasing polarity, is often effective. Tailing of phenolic compounds on silica can be minimized by adding a small amount of acetic or formic acid to the eluent.
Troubleshooting Guides
Guide 1: Challenges in the Wittig-Horner Reaction Step
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of the stilbene intermediate (1-Benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene) | Incomplete formation of the phosphonate (B1237965) carbanion. | - Ensure the base used (e.g., NaH, NaOMe) is fresh and moisture-free.- Use a sufficient excess of the base to ensure complete deprotonation.- Allow adequate time for the ylide formation before adding the aldehyde. |
| Low reactivity of the aldehyde. | - Confirm the purity of the 2-benzyloxybenzaldehyde. Impurities can inhibit the reaction.- Consider using a more reactive phosphonate reagent if possible. | |
| Side reactions. | - The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene, which is the desired isomer in this synthesis.[4] If a mixture of E/Z isomers is observed, purification by column chromatography is necessary. | |
| Difficult purification of the stilbene intermediate | Presence of unreacted starting materials or byproducts. | - Optimize the stoichiometry of the reactants to ensure complete consumption of the limiting reagent.- Use column chromatography with a suitable solvent gradient (e.g., ethyl acetate in hexanes) for effective separation. |
Guide 2: Issues with the Catalytic Hydrogenation Step
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete reduction of the double bond and/or debenzylation | Catalyst poisoning. | - Ensure the substrate is free from impurities that can poison the palladium catalyst (e.g., sulfur or halide residues).- Use a fresh batch of high-quality Pd/C catalyst. |
| Inactive catalyst. | - The catalyst may be old or have been improperly stored. Use a fresh supply.- Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), especially for debenzylation.[5] | |
| Insufficient hydrogen pressure. | - While atmospheric pressure is often sufficient, some reactions may require higher pressure.[6][7] If feasible, use a Parr shaker or a similar apparatus for hydrogenation under pressure. | |
| Poor solvent choice. | - Ensure the solvent (e.g., absolute ethanol) is of high purity and degassed to remove oxygen.[1] Polar solvents like ethanol (B145695), methanol, and ethyl acetate are generally good choices.[5] | |
| Difficult removal of the palladium catalyst after reaction | Fine catalyst particles passing through the filter. | - Filter the reaction mixture through a pad of Celite® to effectively remove the finely dispersed catalyst. |
Experimental Protocols
Optimized Synthesis of this compound from Salicylaldehyde
This multi-step synthesis is reported to have a high overall yield and involves milder reaction conditions.[1]
Step 1: Benzyl Protection of Salicylaldehyde
-
Reaction: Salicylaldehyde is reacted with benzyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield 2-benzyloxybenzaldehyde.
Step 2: Reduction to 2-Benzyloxybenzyl alcohol
-
Reaction: The aldehyde is reduced using a reducing agent like sodium borohydride (B1222165) in an alcoholic solvent.
Step 3: Chlorination to 2-Benzyloxybenzyl chloride
-
Reaction: The alcohol is converted to the corresponding chloride using a chlorinating agent such as phosphorus trichloride.
Step 4: Arbuzov Reaction
-
Reaction: 2-Benzyloxybenzyl chloride is reacted with triethyl phosphite (B83602) at elevated temperatures to yield [[2-(benzyloxy)phenyl]methyl]diethyl phosphonate.
Step 5: Wittig-Horner Reaction
-
Reaction: The phosphonate is deprotonated with a strong base (e.g., sodium hydride) to form the ylide, which then reacts with 3-methoxybenzaldehyde (B106831) to form 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene.
Step 6: Catalytic Hydrogenation
-
Reaction: The vinyl intermediate is dissolved in absolute ethanol and hydrogenated in the presence of 10% Pd/C at room temperature and atmospheric pressure to yield the final product, this compound.[1]
Quantitative Data
| Step | Reaction | Reagents | Yield (%) |
| 1 & 2 | Protection & Reduction | Benzyl chloride, K₂CO₃; then NaBH₄ | 92.1 |
| 3 & 4 | Chlorination & Arbuzov | PCl₃; then P(OEt)₃ | 83.6 |
| 5 | Wittig-Horner | NaH, 3-methoxybenzaldehyde | 91.3 |
| 6 | Catalytic Hydrogenation | 10% Pd/C, H₂ | 94.9 |
| Overall | 62.5 |
Data extracted from patent CN101279899A.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. CN101279899A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. This compound - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
- 3. This compound - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-(3-methoxyphenethyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-(3-methoxyphenethyl)phenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 2-(3-methoxyphenethyl)phenol?
A1: The most common synthetic routes include the Wittig-Horner reaction followed by catalytic hydrogenation, the Grignard reaction, and the Perkin reaction. Each method offers distinct advantages and challenges in terms of yield, scalability, and stereoselectivity.
Q2: My overall yield is low. Which synthetic step is the most likely cause?
A2: Low overall yield can stem from inefficiencies in any step. However, the carbon-carbon bond-forming reactions (Wittig-Horner, Grignard, or Perkin) are often critical. In the Wittig-Horner route, the subsequent hydrogenation step can also be a source of yield loss if not optimized. Careful analysis of each step's product purity and yield is crucial for pinpointing the bottleneck.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: The nature of side products depends on the synthetic route.
-
Wittig-Horner Route: Common side products include the Z-isomer of the stilbene (B7821643) intermediate, unreacted aldehydes, and phosphorus byproducts.
-
Grignard Route: Side products can include homocoupling products of the Grignard reagent, and products from the reaction with any moisture or atmospheric carbon dioxide.
-
Perkin Reaction: Incomplete hydrolysis of the acetoxy intermediate can lead to impurities.
Q4: How can I effectively purify the final product, 2-(3-methoxyphenethyl)phenol?
A4: Purification of phenolic compounds like 2-(3-methoxyphenethyl)phenol is typically achieved through column chromatography on silica (B1680970) gel. A gradient elution system using a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate) is generally effective. Other techniques such as preparative HPLC or crystallization can be employed for achieving higher purity.
Troubleshooting Guides
Issue 1: Low Yield in the Wittig-Horner Reaction Step
| Potential Cause | Troubleshooting Suggestion |
| Incomplete deprotonation of the phosphonate (B1237965) ester. | Use a strong, fresh base such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe). Ensure anhydrous reaction conditions as the base is moisture-sensitive. |
| Low reactivity of the aldehyde. | Consider using a more reactive phosphonate ylide. Ensure the aldehyde is pure and free of carboxylic acid impurities. |
| Unfavorable reaction temperature. | While the reaction is often run at room temperature, gentle heating might be necessary for less reactive substrates. Monitor the reaction by TLC to avoid decomposition at higher temperatures. |
| Steric hindrance. | If either the phosphonate or the aldehyde is sterically hindered, the reaction rate can be significantly reduced. Longer reaction times or a less sterically demanding base might be required. |
Issue 2: Incomplete Catalytic Hydrogenation
| Potential Cause | Troubleshooting Suggestion | | Catalyst poisoning. | Ensure the substrate is free of impurities that can poison the catalyst, such as sulfur or halide residues. Use a fresh, high-quality catalyst (e.g., 10% Pd/C). | | Insufficient hydrogen pressure. | While often performed under atmospheric pressure, increasing the hydrogen pressure can improve the reaction rate and completeness. | | Poor catalyst dispersion. | Ensure vigorous stirring to keep the catalyst suspended in the reaction mixture, maximizing the surface area available for reaction. | | Inappropriate solvent. | Use a solvent that solubilizes the substrate well and is compatible with hydrogenation, such as ethanol (B145695), methanol (B129727), or ethyl acetate. |
Issue 3: Low Yield and Side Products in the Grignard Reaction
| Potential Cause | Troubleshooting Suggestion | | Presence of moisture. | All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). | | Formation of homocoupling (Wurtz) product. | This can be favored by higher temperatures. Add the alkyl halide slowly to the magnesium turnings to control the exotherm. | | Reaction with atmospheric CO2. | Maintain a positive pressure of inert gas throughout the reaction to prevent the ingress of air. | | Poor quality of magnesium turnings. | Use fresh, high-purity magnesium turnings. Activation with a small crystal of iodine or 1,2-dibromoethane (B42909) can be beneficial. |
Quantitative Data Summary
The following tables provide a summary of reported yields for the key steps in the synthesis of 2-(3-methoxyphenethyl)phenol and related compounds.
Table 1: Yields for the Wittig-Horner Synthesis Route
| Step | Reactants | Product | Reported Yield |
| Wittig-Horner Reaction | [[2-(Benzyloxy)phenyl]methyl]phosphonate and m-methoxybenzaldehyde | 1-Benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene | 90.4%[1] |
| Catalytic Hydrogenation | 1-Benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene | 2-(3-Methoxyphenethyl)phenol | 94.9%[1] |
| Overall Yield | ~85.8% |
Table 2: Yields for the Perkin Reaction Route
| Step | Reactants | Product | Reported Yield |
| Perkin Reaction & Hydrolysis | 3-Methoxyphenylacetic acid and salicylaldehyde | 2-((3-Methoxy)styryl)phenol | 74.0% - 85.6%[2] |
| Catalytic Hydrogenation | 2-((3-Methoxy)styryl)phenol | 2-(3-Methoxyphenethyl)phenol | 81.1% - 94.7%[2] |
| Overall Yield | ~59.9% - 81.1% |
Experimental Protocols
Protocol 1: Wittig-Horner Synthesis of 1-Benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add sodium hydride (1.5 g) and anhydrous tetrahydrofuran (B95107) (20 mL).
-
Ylide Formation: To the stirred suspension, add a solution of diethyl [[2-(benzyloxy)phenyl]methyl]phosphonate (11.8 g) in anhydrous THF. Stir the mixture for 1 hour at room temperature.
-
Aldehyde Addition: Cool the reaction mixture to 0 °C and add a solution of m-methoxybenzaldehyde (4.8 g) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (B109758) (40 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from methanol to yield 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene as an off-white solid.[1]
Protocol 2: Catalytic Hydrogenation to 2-(3-methoxyphenethyl)phenol
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene (9.2 g) in absolute ethanol (120 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (1.6 g) to the solution.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature and atmospheric pressure for 6 hours.
-
Workup: Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain 2-(3-methoxyphenethyl)phenol as a colorless oil.[1]
Visualizations
Caption: Workflow for the Wittig-Horner synthesis of 2-(3-methoxyphenethyl)phenol.
Caption: Pathway for the Grignard synthesis of 2-(3-methoxyphenethyl)phenol.
References
Technical Support Center: Purification of 2-(3-methoxyphenethyl)phenol
Welcome to the technical support center for the removal of triphenylphosphine (B44618) oxide (TPPO) from 2-(3-methoxyphenethyl)phenol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification of 2-(3-methoxyphenethyl)phenol, a common intermediate in pharmaceutical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of triphenylphosphine oxide (TPPO) from my 2-(3-methoxyphenethyl)phenol reaction mixture so challenging?
A1: Triphenylphosphine oxide is a common byproduct of reactions like the Wittig reaction, which is often used to synthesize precursors to 2-(3-methoxyphenethyl)phenol.[1][2] The difficulty in its removal stems from its high polarity and tendency to co-purify with polar products like phenols.[3] On a larger scale, traditional column chromatography can become impractical for removing the stoichiometric amounts of TPPO generated.[3]
Q2: What are the primary methods for removing TPPO from a phenolic compound like 2-(3-methoxyphenethyl)phenol?
A2: The main strategies for TPPO removal can be broadly categorized as:
-
Precipitation/Crystallization: This involves selectively precipitating TPPO from a solution.[3]
-
Metal Salt Complexation: Certain metal salts form insoluble complexes with TPPO, which can then be easily filtered off.[3][4]
-
Chromatography: Techniques range from simple silica (B1680970) gel plugs to more advanced methods.[3][5]
-
Scavenger Resins: These are solid supports that selectively bind to TPPO.[3][4]
Q3: How do I select the most suitable TPPO removal method for my experiment?
A3: The optimal method depends on several factors, including the scale of your reaction, the polarity of your product, and the solvents used. The flowchart below provides a decision-making guide to help you select the most appropriate strategy.
Caption: Decision tree for selecting a TPPO removal method.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| TPPO co-elutes with my product during silica plug filtration. | The elution solvent is too polar. | Start with a highly non-polar solvent like hexane (B92381) or pentane (B18724) to elute your product first, as the more polar TPPO will remain adsorbed on the silica.[5] |
| The TPPO-metal salt complex is not precipitating. | The solvent may be incompatible. For instance, MgCl₂ and ZnCl₂ complexation is ineffective in THF.[4] | If using THF, a solvent exchange to toluene (B28343) or ethyl acetate (B1210297) may be necessary before adding the metal salt.[4] Alternatively, CaBr₂ has been shown to be effective for TPPO removal in THF.[4] |
| My product is also precipitating with the TPPO. | The chosen anti-solvent for precipitation is also causing the product to crash out. | Experiment with different non-polar "anti-solvents" or try a different method like metal salt complexation which is often more selective for TPPO. |
| I'm working on a large scale and chromatography is not feasible. | Column chromatography is often impractical at scale. | Consider non-chromatographic methods such as precipitation with non-polar solvents or metal salt complexation.[6][7] |
| After filtration of the metal-salt complex, I still have inorganic residues. | Excess metal salt may remain in your purified product. | Slurrying the residue after filtration with a solvent like acetone (B3395972) can help remove insoluble excess zinc chloride.[7] |
Quantitative Data on TPPO Removal Methods
| Method | Reagents/Conditions | Solvent | TPPO Removal Efficiency | Reference |
| Metal Salt Complexation | 2 equiv. ZnCl₂ | Ethanol | High (forms insoluble ZnCl₂(TPPO)₂ complex) | [8][9][10] |
| Metal Salt Complexation | Anhydrous CaBr₂ | THF | 95-98% | [4] |
| Metal Salt Complexation | Anhydrous CaBr₂ | 2-MeTHF or MTBE | 99% | [4] |
| Precipitation | Cooling of reaction mixture | Toluene | >85% (as TPPO-H₂DIAD complex in Mitsunobu) | [4][6] |
| Chromatography | High Performance Countercurrent Chromatography (HPCCC) | Hexane/EtOAc/MeOH/H₂O (5:6:5:6) | High recovery of target compound with similar purity to HPLC | [11] |
Detailed Experimental Protocols
Method 1: Precipitation with a Non-Polar Solvent
This method is effective when 2-(3-methoxyphenethyl)phenol is soluble in a moderately polar solvent while TPPO is not.
-
Concentration: Concentrate the crude reaction mixture to obtain a viscous oil or solid.
-
Dissolution: Dissolve the residue in a minimal amount of a solvent where both the product and TPPO are soluble (e.g., dichloromethane (B109758) or diethyl ether).
-
Precipitation: Slowly add a non-polar solvent such as hexanes or pentane while stirring.[7]
-
Crystallization: Cool the mixture in an ice bath to promote the crystallization of TPPO.[7][9]
-
Isolation: Collect the precipitated TPPO by filtration and wash the filter cake with a small amount of the cold non-polar solvent. The filtrate contains the purified product.
Method 2: Precipitation of a Triphenylphosphine Oxide-Zinc Chloride Complex
This is a robust method, particularly useful when the desired product is also polar.[7][12]
-
Solvent Exchange: If the reaction was not performed in ethanol, concentrate the crude mixture and redissolve it in ethanol.[3]
-
Reagent Preparation: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.[3][13]
-
Complexation: To the ethanolic solution of the crude product, add 2 equivalents of the ZnCl₂ solution (relative to the initial amount of triphenylphosphine) at room temperature.[3][9]
-
Precipitation: Stir the mixture for a couple of hours. Scraping the inside of the flask can help induce the precipitation of the white ZnCl₂(TPPO)₂ complex.[3][7][13]
-
Filtration: Remove the precipitate by filtration.[3]
-
Work-up: Concentrate the filtrate to remove the ethanol. The resulting residue can be further purified by slurrying with acetone to remove any excess, insoluble zinc salts.[7]
Method 3: Filtration through a Silica Plug
This is a rapid chromatographic method for separating less polar products from the highly polar TPPO.[5][7]
-
Concentration: Concentrate the crude reaction mixture.
-
Suspension: Suspend the residue in a non-polar solvent system, such as pentane/ether or hexane/ether.[7][14]
-
Plug Preparation: Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.
-
Filtration: Pass the suspension of the crude product through the silica plug.
-
Elution: Elute the desired product using a non-polar solvent, leaving the TPPO adsorbed on the silica gel.[5] This procedure may need to be repeated for complete removal.[5][15]
Caption: A generalized experimental workflow for the purification process.
References
- 1. CN102516043A - Preparation method of Sarpogrelate intermediate 2-((3-methoxy) phenethyl) phenol - Google Patents [patents.google.com]
- 2. CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Workup [chem.rochester.edu]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shenvilab.org [shenvilab.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalytic Hydrogenation of 2-((3-methoxy)styryl)phenol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the catalytic hydrogenation of 2-((3-methoxy)styryl)phenol to synthesize 2-(2-(3-methoxyphenyl)ethyl)phenol.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic hydrogenation of 2-((3-methoxy)styryl)phenol. A systematic approach to troubleshooting is crucial for identifying and resolving experimental challenges.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Conversion | 1. Catalyst Inactivity/Poisoning: The catalyst's active sites may be blocked.[1] | - Use a fresh batch of catalyst: Catalysts can deactivate over time.[2] - Check for catalyst poisons: Sulfur or nitrogen compounds in the starting material or solvent can poison the catalyst. Consider purifying the substrate. - Ensure proper handling: Palladium on carbon (Pd/C) can be pyrophoric when dry, especially after exposure to hydrogen.[3] Handle under an inert atmosphere. |
| 2. Inadequate Hydrogen Pressure: Insufficient hydrogen availability at the catalyst surface. | - Increase hydrogen pressure: While balloon pressure may be sufficient for some reactions, more stubborn reductions may require higher pressures using a Parr shaker or similar apparatus.[1] - Ensure a leak-proof system: Check all connections for leaks to maintain consistent hydrogen pressure. | |
| 3. Poor Mixing/Agitation: Inefficient contact between the substrate, catalyst, and hydrogen. | - Increase stirring rate: Vigorous stirring is essential to ensure proper mass transfer in a heterogeneous reaction. A stirring rate of around 1200 rpm has been found effective for similar hydrogenations.[4] | |
| 4. Incorrect Solvent: The solvent may not be suitable for the reaction or may contain impurities. | - Use dry, deoxygenated solvents: Common solvents for hydrogenation include ethanol (B145695), methanol, and ethyl acetate (B1210297).[2] Ensure they are free of water and oxygen. - Check substrate solubility: The starting material should be fully dissolved in the chosen solvent. | |
| Incomplete Reaction (Stalls after some time) | 1. Catalyst Deactivation during Reaction: The catalyst may become poisoned by a reaction intermediate or product. | - Increase catalyst loading: A higher catalyst loading may help drive the reaction to completion.[5] - Filter and add fresh catalyst: If the reaction stalls, filtering the mixture and adding a fresh batch of catalyst may restart the reaction. |
| 2. Insufficient Hydrogen: The hydrogen source may have been depleted. | - Replenish hydrogen: If using a balloon, ensure it remains inflated throughout the reaction. For high-pressure reactors, monitor the pressure gauge. | |
| Formation of Side Products | 1. Over-reduction: Hydrogenation of the aromatic rings or cleavage of the methoxy (B1213986) group. | - Optimize reaction conditions: Use milder conditions (lower pressure, lower temperature) to improve selectivity.[6] Over-reduction is more likely at elevated temperatures and pressures.[7] - Monitor reaction progress: Use TLC, GC, or LC-MS to stop the reaction once the starting material is consumed to avoid further reduction. |
| 2. Isomerization: Migration of the double bond before hydrogenation. | - Choose the right catalyst: While Pd/C is common, platinum-based catalysts may sometimes suppress isomerization.[8] | |
| 3. Polymerization of Styrene Moiety: Styrene derivatives can sometimes polymerize. | - Maintain moderate temperatures: Higher temperatures can promote polymerization.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the catalytic hydrogenation of 2-((3-methoxy)styryl)phenol?
The expected product is 2-(2-(3-methoxyphenyl)ethyl)phenol, a bibenzyl derivative. The reaction involves the reduction of the alkene double bond.
Q2: Which catalyst is best for this reaction?
Palladium on carbon (Pd/C), typically 5% or 10% loading by weight, is a standard and effective catalyst for this type of alkene reduction.[2]
Q3: What are typical starting conditions for this hydrogenation?
A good starting point would be to use 10% Pd/C (about 10% by weight of the substrate) in ethanol or ethyl acetate at room temperature under a hydrogen atmosphere (balloon pressure).[2]
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] A small aliquot of the reaction mixture can be filtered through a small plug of celite to remove the catalyst before analysis.
Q5: My reaction is very slow. What can I do to speed it up?
To increase the reaction rate, you can:
-
Increase the hydrogen pressure.[1]
-
Gently heat the reaction mixture (e.g., to 40-50 °C), but be mindful of potential side reactions.
-
Increase the catalyst loading.[5]
-
Ensure efficient stirring.[4]
Q6: Are there any safety concerns I should be aware of?
Yes. Hydrogen gas is highly flammable and can form explosive mixtures with air.[3] Pd/C is pyrophoric when dry and saturated with hydrogen.[3] Always work in a well-ventilated fume hood, and handle the catalyst carefully, preferably under an inert atmosphere. The work-up procedure should involve filtering the catalyst carefully and not allowing the filter cake to dry in the air.
Experimental Protocols
General Protocol for Catalytic Hydrogenation of 2-((3-methoxy)styryl)phenol
This protocol provides a general starting point. Optimization of specific parameters may be required.
Materials:
-
2-((3-methoxy)styryl)phenol
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Ethyl Acetate), anhydrous
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask
-
Hydrogen balloon or Parr hydrogenation apparatus
-
Stir plate and stir bar
-
Celite
Procedure:
-
Preparation: In a round-bottom flask, dissolve 2-((3-methoxy)styryl)phenol (1 equivalent) in a suitable volume of anhydrous ethanol (e.g., 0.1 M concentration).
-
Inerting: Add 10% Pd/C (0.1 equivalents by weight).
-
Atmosphere Exchange: Seal the flask and purge the system with an inert gas (Nitrogen or Argon). Then, evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (from a balloon or a pressurized reactor) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to recover any adsorbed product.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Analytical Methods
-
TLC: Use a suitable solvent system (e.g., Hexane:Ethyl Acetate) to distinguish the starting material from the product. The product, being more saturated, will likely have a higher Rf value.
-
GC-MS: This can be used to confirm the mass of the product and assess its purity.
-
NMR: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product, 2-(2-(3-methoxyphenyl)ethyl)phenol, by observing the disappearance of the alkene protons and the appearance of the saturated ethyl bridge protons.
Data Presentation
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| Catalyst | 5-10% Pd/C | A standard choice for alkene hydrogenation.[2] |
| Catalyst Loading | 5-10 mol% (w/w) | Can be increased for difficult reductions.[5] |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Ensure the solvent is dry and deoxygenated.[2] |
| Hydrogen Pressure | 1-4 atm (balloon to Parr shaker) | Higher pressure may be needed for complete conversion.[1] |
| Temperature | 25-50 °C | Higher temperatures may lead to side reactions.[12] |
| Reaction Time | 2-24 hours | Monitor by TLC or GC-MS for completion. |
Visualizations
Caption: Experimental workflow for catalytic hydrogenation.
Caption: Troubleshooting logic for low conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. saspublishers.com [saspublishers.com]
- 5. helgroup.com [helgroup.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. OPTIMIZATION OF SELECTIVE HYDROGENATION OF PHENYLACETYLENE IN STYRENE EXTRACTION PROCESS [sylzyhg.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
minimizing byproduct formation in sarpogrelate intermediate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of sarpogrelate (B137540) intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the key intermediates in the synthesis of sarpogrelate?
A1: The synthesis of sarpogrelate typically proceeds through three key intermediates:
-
Intermediate 1: 2-[2-(3-methoxyphenyl)ethyl]phenol
-
Intermediate 2: 1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol
-
Intermediate 3: Sarpogrelate (esterified product)
Q2: What are the common impurities encountered during sarpogrelate synthesis?
A2: Common impurities can arise at various stages of the synthesis. These include unreacted starting materials, byproducts from side reactions, and degradation products. Specific impurities can include acetate (B1210297) and salicylate (B1505791) esters formed during the final esterification step, as well as potential genotoxic impurities such as epoxide compounds.[1][2][3]
Q3: How can I monitor the progress of the reaction and the formation of impurities?
A3: Thin-layer chromatography (TLC) is a common method for monitoring the progress of the reaction at the bench scale. For more detailed analysis and quantification of impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[4] Specifically, Ultra High-Performance Liquid Chromatography (UHPLC) can be employed for sensitive detection of trace impurities like epoxides.[1][2]
Q4: What are the general strategies for minimizing byproduct formation?
A4: Key strategies include:
-
Strict control of reaction parameters: Temperature, reaction time, and reagent stoichiometry are critical.
-
Use of high-purity starting materials and reagents.
-
Appropriate solvent selection.
-
Effective purification of intermediates at each step of the synthesis.
Synthesis Workflow and Byproduct Formation
The following diagram illustrates the general synthetic pathway for sarpogrelate and highlights the stages where key byproducts may form.
Caption: Synthetic pathway of sarpogrelate highlighting key intermediates and potential byproduct formation stages.
Troubleshooting Guides
Step 1: Synthesis of this compound (Intermediate 1)
Issue: Low purity of Intermediate 1, presence of unreacted starting materials or other byproducts.
| Parameter | Suboptimal Condition | Potential Byproduct/Issue | Recommended Action | Expected Outcome |
| Reaction Time | Insufficient (e.g., <8 hours for condensation) | Incomplete reaction, presence of starting materials. | Increase reflux time to 8 hours and monitor reaction progress by TLC. | Drive the reaction to completion, minimizing starting materials in the product. |
| Hydrogenation Pressure | Too low (<15 atm) | Incomplete reduction of the vinyl intermediate. | Maintain hydrogen pressure at 15 atm until hydrogen uptake ceases. | Complete conversion to the desired ethylphenol intermediate. |
| Purification | Insufficient purification | Oily product with high impurity levels. | Crystallize the product from petroleum ether at -2 to 0°C for 2 hours.[5] | Obtain a white crystalline product with a purity of ≥99.5%.[5] |
| Temperature | High temperature during reduction | Increased formation of side products.[6] | Conduct the hydrogenation step at a controlled, mild temperature. | Improved purity of the final sarpogrelate hydrochloride (>99%).[6] |
Step 2: Synthesis of 1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol (Intermediate 2)
Issue: Formation of genotoxic epoxide impurities.
| Parameter | Suboptimal Condition | Potential Byproduct/Issue | Recommended Action | Expected Outcome |
| Reaction Control | Poor control over epichlorohydrin addition | Formation of epoxide impurities.[1][2] | Ensure slow and controlled addition of epichlorohydrin. Monitor the reaction closely. | Minimize the formation of epoxide impurities to below 5 ppm.[1][2] |
| Purification | Inadequate purification | Presence of residual epoxide impurities. | Employ column chromatography for purification of the intermediate. | Reduction of epoxide impurities to acceptable levels. |
| Analytical Monitoring | Lack of sensitive detection methods | Undetected low-level epoxide impurities. | Utilize UHPLC or column-switching liquid chromatography for sensitive detection.[1][2] | Accurate quantification and control of genotoxic impurities. |
Step 3: Esterification to Sarpogrelate
Issue: Low yield and formation of ester-related byproducts.[7]
| Parameter | Suboptimal Condition | Potential Byproduct/Issue | Recommended Action | Expected Outcome |
| Esterification Method | Direct one-step esterification with aspirin (B1665792) derivatives | Low yield of desired product; formation of acetate and salicylate esters.[7] | Adopt a two-step approach: 1. Salicylation of Intermediate 2. 2. Acetylation of the salicylate ester.[7] | Improved yield and minimization of acetate and salicylate byproducts.[7] |
| Reaction Temperature | Elevated temperature during esterification | Potential for degradation and side reactions. | Maintain reaction temperature at 25°C after initial cooling.[7] | Cleaner reaction profile with fewer degradation products. |
| Purification | Insufficient purification after esterification | Presence of unreacted succinic anhydride and byproducts. | Purify the crude product by column chromatography.[7] | Isolation of high-purity sarpogrelate. |
Experimental Protocols
Synthesis of this compound (Intermediate 1)
This protocol is adapted from a patented synthesis method known to produce high-purity intermediate.[5]
-
Synthesis of 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene:
-
To 100g of m-methoxychlorobenzene, add 300ml of triethyl phosphite.
-
Heat the mixture to reflux and react for 1.5 hours.
-
After the reaction is complete, recover the triethyl phosphite under reduced pressure.
-
To the residue, add 136g of o-benzyloxybenzaldehyde and 400ml of absolute ethanol.
-
Reflux the reaction mixture for 8 hours.
-
After cooling, recover the solvent and add ice water with stirring.
-
Filter the mixture to obtain the wet product.
-
-
Synthesis of this compound:
-
Add the wet product from the previous step to 500ml of 80% methanol (B129727).
-
Add 6g of 5% palladium on carbon as a catalyst.
-
Introduce hydrogen at 15 atm and hydrogenate until the system no longer absorbs hydrogen.
-
Filter to remove the palladium on carbon catalyst.
-
Recover the methanol under reduced pressure.
-
Cool and separate the layers, collecting the lower product oil.
-
Add 200ml of petroleum ether to the oil and stir for 2 hours at -2 to 0°C.
-
Filter to collect the crystallized product.
-
Dry the product under vacuum at 20-25°C to obtain a white solid with a purity of approximately 99.6%.
-
Two-Step Esterification of Intermediate 2 to Sarpogrelate (Alternative Method)
This two-step protocol is designed to minimize the formation of acetate and salicylate byproducts.[7]
-
Salicylation of Intermediate 2:
-
To a stirred solution of Intermediate 2 in an appropriate solvent, add salicylic (B10762653) acid and a coupling agent (e.g., CDI).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction and purify the resulting salicylate ester by column chromatography.
-
-
Acetylation of the Salicylate Ester:
-
To a stirred solution of the purified salicylate ester in pyridine, add acetic anhydride at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction and purify the final product by column chromatography to yield high-purity sarpogrelate.
-
Troubleshooting Logic
The following diagram outlines a logical approach to troubleshooting common issues during the synthesis of sarpogrelate intermediates.
Caption: A logical workflow for troubleshooting byproduct formation in sarpogrelate intermediate synthesis.
References
- 1. Determination of epoxide impurity in sarpogrelate hydrochloride intermediate by UHPLC and column-switching liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN107266394A - Sarpogrelate hydrochloride genetoxic impurity VI and preparation method thereof, detection method, application - Google Patents [patents.google.com]
- 4. CN102875340A - Sarpogrelate intermediate and preparation method thereof - Google Patents [patents.google.com]
- 5. CN105906486A - Synthetic method of sarpogrelate intermediate this compound - Google Patents [patents.google.com]
- 6. Sarpogrelate intermediate and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. Aspirination of α-Aminoalcohol (Sarpogrelate M1) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of High-Purity 2-[2-(3-Methoxyphenyl)ethyl]phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-[2-(3-Methoxyphenyl)ethyl]phenol.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing step-by-step solutions.
Problem 1: The final product is an oil and does not solidify.
-
Possible Cause 1: Residual Solvent. The presence of residual solvent can significantly lower the melting point of the compound, causing it to remain in an oily state.
-
Solution: Dry the product under high vacuum for an extended period. Gentle heating (e.g., 30-40 °C) under vacuum can aid in the removal of stubborn solvent residues.
-
-
Possible Cause 2: Impurities. The presence of impurities can disrupt the crystal lattice formation, preventing solidification.
-
Solution 1: Column Chromatography. Purify the oily product using silica (B1680970) gel column chromatography. A gradient elution system, starting with a nonpolar solvent system and gradually increasing polarity, is often effective. For example, a gradient of hexane (B92381)/ethyl acetate (B1210297) can be employed.
-
Solution 2: Trituration. Attempt to induce crystallization by triturating the oil with a nonpolar solvent in which the desired product has low solubility, such as hexane or pentane. This can sometimes crash out the solid product while the impurities remain in the solvent.
-
-
Possible Cause 3: Polymorphism or Amorphous Solid. The compound may exist as a stable amorphous solid or a different polymorph with a lower melting point.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if one is available from a previous successful crystallization.
-
Problem 2: Difficulty in removing triphenylphosphine (B44618) oxide (TPPO) after a Wittig or Wittig-Horner reaction.
-
Possible Cause: Triphenylphosphine oxide (TPPO) is a common byproduct of Wittig-type reactions and can be challenging to separate from the desired product due to its polarity.
-
Solution 1: Precipitation/Crystallization. TPPO has low solubility in nonpolar solvents. After the reaction, concentrate the mixture and triturate the residue with a nonpolar solvent like hexane or diethyl ether to precipitate the TPPO, which can then be removed by filtration.[1][2]
-
Solution 2: Complexation with Metal Salts. TPPO can form insoluble complexes with certain metal salts. Adding zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to the reaction mixture in a suitable solvent (e.g., ethanol (B145695), ethyl acetate) can precipitate the TPPO-metal complex, which can be filtered off.[1][2]
-
Solution 3: Column Chromatography. If the above methods are not effective, column chromatography on silica gel can be used. A carefully selected eluent system can separate the product from TPPO.
-
Problem 3: Low yield after column chromatography.
-
Possible Cause 1: Product streaking/tailing on the column. Phenolic compounds can sometimes interact strongly with the silica gel, leading to poor separation and low recovery.
-
Solution: Add a small amount of a polar solvent like acetic acid or triethylamine (B128534) (depending on the stability of your compound) to the eluent to reduce tailing.
-
-
Possible Cause 2: Improper solvent system selection. The chosen solvent system may not be optimal for eluting the product.
-
Solution: Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation before running the column. The ideal Rf value for the product on TLC is typically between 0.2 and 0.4.
-
-
Possible Cause 3: Product decomposition on silica gel. Some compounds are sensitive to the acidic nature of silica gel.
-
Solution: Use deactivated silica gel (by adding a small percentage of water) or an alternative stationary phase like alumina.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of high-purity this compound?
A1: High-purity this compound can be an off-white solid or a colorless oil.[3] One source reports a melting point of 50.2-52.4 °C for a product with 97.79% purity.[4]
Q2: What is a suitable solvent for the recrystallization of this compound?
A2: Based on patent literature for related intermediates, alcohols like methanol (B129727) or ethanol can be effective for recrystallization.[5] A general approach for phenolic compounds is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then either cool the solution or add a co-solvent in which the product is less soluble (e.g., water, hexane) to induce crystallization.
Q3: How can I monitor the purity of this compound during the purification process?
A3: The purity can be monitored using the following analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to assess the number of components in a mixture and to track the progress of a purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides structural information and can be used to assess purity by identifying signals from impurities.
Q4: What are the potential impurities in the synthesis of this compound via the Wittig-Horner route?
A4: Potential impurities include:
-
Unreacted starting materials: Such as 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene.
-
Phosphine-related byproducts: Primarily triphenylphosphine oxide (TPPO) if a standard Wittig reagent is used, or diethyl phosphonate (B1237965) byproducts from a Horner-Wadsworth-Emmons reaction.
-
Over-reduction products: If the final hydrogenation step is not well-controlled.
Data Presentation
Table 1: Solvent Systems for Purification
| Purification Method | Solvent/Solvent System | Purpose |
| Recrystallization | Ethanol or Methanol | Primary crystallization |
| Trituration | Hexane or Pentane | To induce crystallization of an oily product |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | Separation of non-polar impurities |
| Column Chromatography | Dichloromethane/Methanol (gradient) | Separation of polar impurities |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Oily Product | Residual solvent, Impurities | High vacuum drying, Column chromatography, Trituration |
| TPPO Contamination | Wittig reaction byproduct | Precipitation with non-polar solvents, Complexation with metal salts |
| Low Chromatography Yield | Product tailing, Incorrect solvent | Add modifier to eluent, Optimize solvent system via TLC |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove any insoluble impurities or activated charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
If crystals do not form, try scratching the inner surface of the flask with a glass rod or placing the solution in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: General Silica Gel Column Chromatography Procedure
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, product-adsorbed silica gel onto the top of the packed column.
-
Begin eluting the column with the starting solvent system (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for an oily product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5292973A - Phosphine oxide removal from compounds formed by a Wittig reaction - Google Patents [patents.google.com]
- 5. CN101279899A - Preparation method of this compound - Google Patents [patents.google.com]
troubleshooting low yield in Grignard synthesis of 2-(3-methoxyphenethyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the Grignard synthesis of 2-(3-methoxyphenethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing a low yield in the Grignard synthesis of 2-(3-methoxyphenethyl)phenol?
Low yields in this specific Grignard synthesis can stem from several factors. The Grignard reagent, 3-methoxyphenethylmagnesium halide, is a strong base and nucleophile, making it highly sensitive to moisture and acidic protons.[1] The presence of the phenolic hydroxyl group and the methoxy (B1213986) group in the starting materials or intermediates can also lead to side reactions. Common issues include incomplete formation of the Grignard reagent, side reactions with the starting materials or solvent, and difficulties during the work-up and purification steps.
Q2: What are the most common side reactions to be aware of?
The primary side reactions that can reduce the yield of 2-(3-methoxyphenethyl)phenol include:
-
Wurtz-type coupling: The Grignard reagent can react with the starting halide to form a dimer, 1,2-bis(3-methoxyphenyl)ethane. This is more prevalent with more reactive halides like benzyl (B1604629) bromides.[2]
-
Reaction with acidic protons: Grignard reagents are strong bases and will react with any source of acidic protons, including water, alcohols (the phenolic -OH), and even trace moisture in the solvent or on the glassware.[1][3] This will quench the Grignard reagent, reducing the amount available for the desired reaction.
-
Enolization: If a ketone is used as an electrophile, the Grignard reagent can act as a base, leading to deprotonation and the formation of an enolate, which regenerates the starting ketone upon workup.[4]
Q3: How can I minimize the formation of byproducts?
To minimize byproduct formation, it is crucial to maintain strictly anhydrous (dry) reaction conditions.[5] All glassware should be flame-dried or oven-dried, and anhydrous solvents must be used.[1] The slow, dropwise addition of the halide to the magnesium turnings can help to reduce the concentration of the halide and minimize Wurtz-type coupling.[1] Protecting the phenolic hydroxyl group of the starting material, for example, salicylaldehyde, is a common strategy to prevent the Grignard reagent from being quenched.
Q4: What is the best way to purify the final product?
The crude product can be purified by flash column chromatography on silica (B1680970) gel.[6] The choice of solvent system for chromatography will depend on the polarity of the impurities. A mixture of ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) is often a good starting point.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Presence of water in reagents or glassware. | Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents.[1] |
| Inactive Magnesium. | Activate the magnesium by crushing it, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[1] | |
| Reaction did not initiate. | Gentle heating or sonication can help to start the reaction.[1][7] | |
| Presence of Biphenyl-type Byproduct | Wurtz-type coupling of the Grignard reagent with unreacted halide. | Add the halide solution dropwise to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[1] |
| Product is an Alkene | Dehydration of the alcohol intermediate during acidic workup. | Use a milder acid for the workup, such as a cold, saturated aqueous solution of ammonium (B1175870) chloride, or a dilute solution of a strong acid at low temperatures.[1] |
| Reaction is Very Slow or Stalls | Poor quality of reagents. | Use freshly distilled or high-purity reagents. |
| Insufficient mixing. | Ensure vigorous stirring throughout the reaction. |
Alternative Synthesis Route Yields
While a direct Grignard synthesis protocol is not extensively reported, alternative multi-step syntheses have been documented. The yields for the key steps in these alternative routes are summarized below.
| Synthesis Step | Reactants | Product | Yield (%) | Reference |
| Perkin Reaction | 3-methoxyphenylacetic acid, salicylic (B10762653) aldehyde, acetic anhydride, triethylamine | 2-(3-methoxyphenyl)-3-(2-acetoxyphenyl)acrylic acid | 74.0 - 85.6 | [8] |
| Catalytic Hydrogenation | 2-((3-methoxy)styryl)phenol, 5% Pd/C, Ethyl Acetate | 2-((3-methoxy)phenethyl)phenol | 94.7 | [8] |
| Catalytic Hydrogenation | 2-((3-methoxy)styryl)phenol, 5% Pd/C, Dichloromethane | 2-((3-methoxy)phenethyl)phenol | 81.1 | [8] |
| Catalytic Hydrogenation | 2-((3-methoxy)styryl)phenol, 5% Pd/C, Absolute Ethyl Alcohol | 2-((3-methoxy)phenethyl)phenol | 89.8 | [8] |
| Catalytic Hydrogenation | 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene, 10% Pd/C, Anhydrous Ethanol | 2-[2-(3-methoxyphenyl)ethyl]phenol | 94.9 | [9] |
Detailed Experimental Protocol (Alternative Synthesis)
The following is a detailed protocol for the catalytic hydrogenation step in an alternative synthesis of 2-(3-methoxyphenethyl)phenol, as direct Grignard protocols are not well-documented.[8]
Preparation of 2-((3-methoxy)phenethyl)phenol via Catalytic Hydrogenation
-
Reaction Setup: In a reaction flask, combine 22.6 g (0.1 mol) of 2-((3-methoxy)styryl)phenol, 4.5 g of 5% Pd/C, and 250 mL of ethyl acetate.
-
Hydrogenation: Subject the mixture to hydrogenation at normal temperature and pressure for 8 hours.
-
Work-up: After the reaction is complete, filter the mixture to recover the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to dryness to obtain a colorless oil.
-
Crystallization: Add 20 mL of petroleum ether to the oil and stir. A solid will separate out.
-
Isolation: Filter the solid and dry to obtain 21.6 g of the product (yield: 94.7%).
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting flowchart for low yield in Grignard synthesis.
Proposed Grignard Reaction Pathway and Side Reactions
Caption: Proposed Grignard pathway and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102516043A - Preparation method of Sarpogrelate intermediate 2-((3-methoxy) phenethyl) phenol - Google Patents [patents.google.com]
- 9. CN101279899A - Preparation method of this compound - Google Patents [patents.google.com]
Technical Support Center: Stability of 2-[2-(3-Methoxyphenyl)ethyl]phenol
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-[2-(3-Methoxyphenyl)ethyl]phenol (CAS: 167145-13-3) during storage. Proper handling and storage are critical to ensure the compound's integrity, leading to reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[4] The compound should be stored away from incompatible materials, particularly strong oxidizing agents.[2]
Q2: I've noticed a color change in my sample, from white or pale yellow to a reddish or brownish hue. What does this signify?
A2: A visible color change is a common indicator of degradation. Phenolic compounds are susceptible to oxidation when exposed to air and/or light, which can lead to the formation of colored ortho- or para-quinones and subsequent polymerization products.[5][6] If you observe a color change, the purity of the sample may be compromised, and it is advisable to verify its integrity before use in sensitive applications.
Q3: What are the primary factors that accelerate the degradation of this compound?
A3: The stability of phenolic compounds, including this compound, is primarily affected by several environmental factors:
-
Oxygen (Air): Exposure to atmospheric oxygen is a major driver of oxidative degradation.[7][8]
-
Light: UV and visible light can provide the energy to initiate and accelerate degradation reactions.[8][9][10]
-
Temperature: Elevated temperatures increase the rate of chemical degradation.[7][8][9][10]
-
Humidity (Water Activity): The presence of moisture can facilitate degradation pathways.[11]
-
pH: Variations in pH can affect the stability of the phenol (B47542) group.[7][11]
Q4: How can I quantitatively assess the purity and degradation of my stored sample?
A4: The most reliable method for assessing the purity of this compound and detecting degradation products is through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is a standard and effective method.[12] For more detailed analysis and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Experimental Results | The effective concentration of the active compound has decreased due to degradation during storage. | 1. Verify the purity of the stored material using HPLC against a reliable reference standard. 2. Prepare fresh stock solutions for critical experiments. 3. Store stock solutions under recommended conditions (e.g., refrigerated at 2-8°C, protected from light) and for a limited duration. |
| Appearance of New/Unexpected Peaks in HPLC/LC-MS Chromatogram | Formation of degradation products over time. | 1. Compare the chromatogram of the stored sample with that of a freshly prepared sample or a new lot. 2. Use LC-MS to obtain the mass of the impurity peaks to help in their identification. 3. Review the storage history of the sample (exposure to light, air, high temperatures) to diagnose the cause. |
| Sample Has Changed Color and/or Physical State (e.g., clumping) | Significant oxidative degradation and/or polymerization has occurred.[5][6] | 1. The sample is likely compromised and should not be used for experiments where purity is critical. 2. If use is unavoidable, perform a thorough analytical characterization to determine the actual purity. 3. Order a fresh lot of the compound and adhere strictly to recommended storage conditions.[1][2] |
Quantitative Stability Data
Table 1: Representative Impact of Temperature and Light on Total Phenolic Content (TPC) Retention Over 180 Days.
| Storage Condition | TPC Retention (%) | Reference |
| 4°C, Dark | ~95% | [9] |
| 25°C, Dark | ~85% | [9] |
| 25°C, Light | ~64% | [9] |
| 40°C, Dark | ~70-75% | [10] |
Data is generalized from studies on plant extracts and nutraceuticals and serves to illustrate general trends.[9][10]
Table 2: Representative Impact of Water Activity (aw) on the Stability of Specific Phenolic Compounds (Anthocyanins) During Storage.
| Water Activity (aw) | Storage Temperature | Degradation | Reference |
| 0.11 | 28°C / 38°C | Low to moderate losses | [11] |
| 0.33 | 28°C / 38°C | Significant losses | [11] |
| 0.58 | 28°C / 38°C | Greatly enhanced losses | [11] |
This data, from a study on wine powder, highlights that higher humidity/water content significantly accelerates degradation.[11]
Experimental Protocols
Protocol 1: HPLC Method for Routine Purity and Stability Assessment
This protocol provides a general framework for analyzing this compound using reverse-phase HPLC.
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: Linear gradient from 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 50% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[10]
-
Detection Wavelength: Scan from 210-400 nm; quantify at a wavelength of maximum absorbance (e.g., ~275 nm).[10]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a known volume (e.g., 10 µL). Purity is determined by the area percentage of the main peak. Degradation is assessed by the decrease in the main peak area and the increase in impurity peak areas over time.
Protocol 2: Accelerated Stability Study
This protocol is designed to rapidly evaluate the potential degradation pathways under stress conditions.
-
Sample Preparation: Prepare multiple aliquots of the solid compound in clear and amber glass vials. Prepare a stock solution (e.g., 1 mg/mL in methanol) and aliquot it into separate vials.
-
Stress Conditions: Expose the aliquots to a matrix of conditions:
-
Elevated Temperature: Place samples in ovens at 40°C and 60°C (dark).[10]
-
Light Exposure: Place samples in a photostability chamber or expose them to direct sunlight at ambient temperature.[10]
-
Oxidative Stress: Sparge a solution of the compound with air or add a small amount of a mild oxidizing agent (e.g., dilute H₂O₂).
-
Control: Store one aliquot of each type under the ideal recommended conditions (refrigerated, dark).
-
-
Time Points: Collect samples at initial (T=0) and subsequent time points (e.g., 1, 3, 7, and 14 days).
-
Analysis: Analyze all samples using the HPLC or LC-MS method described above.
-
Evaluation: Compare the chromatograms from stressed samples to the control. A significant decrease in the parent peak and the appearance of new peaks indicate instability under that specific stress condition.
Visual Guides and Pathways
Caption: A logical flowchart for troubleshooting stability issues.
Caption: A proposed pathway for the oxidative degradation of the compound.
Caption: An experimental workflow for conducting a formal stability study.
References
- 1. kishida.co.jp [kishida.co.jp]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 167145-13-3 [chemicalbook.com]
- 5. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-(3-Methoxyphenethyl)phenol
Welcome to the technical support center for the synthesis of 2-(3-methoxyphenethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for scaling up the production of this important intermediate.
Synthesis Overview
There are several established synthetic routes to produce 2-(3-methoxyphenethyl)phenol. The choice of route often depends on factors such as the availability and cost of starting materials, desired purity, and scalability of the individual reaction steps. Below, we detail two common and scalable synthetic pathways, along with troubleshooting guides for potential issues that may arise during scale-up.
Route 1: Perkin Reaction followed by Hydrogenation
This classical approach involves the condensation of 3-methoxyphenylacetic acid and salicylaldehyde (B1680747) via the Perkin reaction to form an acrylic acid intermediate. Subsequent decarboxylation, hydrolysis, and catalytic hydrogenation yield the final product.[1]
Experimental Protocol
Step 1: Perkin Reaction
-
In a suitable reactor, combine 3-methoxyphenylacetic acid (1.0 equivalent), salicylaldehyde (1.0-1.2 equivalents), and acetic anhydride (B1165640) (2.0-4.0 equivalents).[1]
-
Add an organic base, such as triethylamine (B128534) (1.0-2.5 equivalents), to the mixture.[1]
-
Heat the reaction mixture to 110-140°C and maintain for 2-6 hours, monitoring the reaction progress by TLC or HPLC.[1]
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After completion, cool the mixture and pour it into cold water with stirring to precipitate the solid product.
-
Filter the solid, wash with water, and dry to obtain 2-(3-methoxyphenyl)-3-(2-acetoxyphenyl)acrylic acid.
Step 2: Hydrolysis and Decarboxylation
-
The acrylic acid intermediate can be hydrolyzed to 2-((3-methoxy)styryl)phenol.[1]
-
Decarboxylation of the acrylic acid can be achieved by heating in the presence of quinoline (B57606) and copper powder to yield 3-methoxy-2'-acetoxy stilbene (B7821643), which is then hydrolyzed.
Step 3: Catalytic Hydrogenation
-
Dissolve the intermediate, 2-((3-methoxy)styryl)phenol, in a suitable solvent such as absolute ethanol (B145695) or dichloromethane (B109758) in a hydrogenation reactor.[1]
-
Carry out the hydrogenation at room temperature and atmospheric pressure, or at elevated pressure for faster reaction, for 4-10 hours.[1]
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like petroleum ether to yield 2-(3-methoxyphenethyl)phenol as a solid.[1]
Quantitative Data
| Step | Reactants | Conditions | Yield | Reference |
| 1 | 3-methoxyphenylacetic acid, salicylaldehyde, acetic anhydride, triethylamine | 110-140°C, 2-6h | 74-86% | [1] |
| 3 | 2-((3-methoxy)styryl)phenol, 5% Pd/C, ethanol | RT, atmospheric pressure, 10h | 89.8% | [1] |
| 3 | 2-((3-methoxy)styryl)phenol, 5% Pd/C, dichloromethane | RT, atmospheric pressure, 4h | 81.1% | [1] |
Troubleshooting and FAQs
Q1: The yield of the Perkin reaction is low on a larger scale. What could be the cause?
A1: Low yields in a scaled-up Perkin reaction can be due to several factors:
-
Insufficient mixing: Ensure efficient agitation to maintain a homogeneous reaction mixture, especially as the viscosity may increase.
-
Poor temperature control: The reaction is sensitive to temperature. Hot spots in a large reactor can lead to side reactions. Ensure uniform heating.[3][4][5]
-
Base selection: While triethylamine is commonly used, other bases can be explored for better efficiency.[6] The ratio of the base to the reactants is also critical and may need optimization at a larger scale.
Q2: The catalytic hydrogenation step is slow or incomplete. How can I improve it?
A2: Challenges with catalytic hydrogenation at scale often involve:
-
Catalyst activity: The catalyst may be poisoned or deactivated. Ensure the starting material is free of impurities that could act as catalyst poisons. Use fresh, high-quality catalyst.
-
Hydrogen availability: In a large reactor, ensure efficient hydrogen dispersion into the reaction mixture. This can be improved by vigorous stirring and proper sparging of hydrogen gas.
-
Solvent choice: The choice of solvent can affect the reaction rate. Ethanol is generally a good choice, but other solvents can be screened.[1]
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Route 2: Wittig-Horner Reaction Pathway
This modern synthetic approach offers high selectivity and often milder reaction conditions. It involves the protection of the phenolic hydroxyl group of salicylaldehyde, followed by a series of transformations to build the carbon skeleton, and a final deprotection/hydrogenation step.[2]
Experimental Protocol
Step 1: Protection and Reduction of Salicylaldehyde
-
Protect the hydroxyl group of salicylaldehyde, for example, as a benzyl (B1604629) ether.
-
Reduce the aldehyde group to a primary alcohol using a suitable reducing agent like sodium borohydride.
Step 2: Chlorination and Arbuzov Reaction
-
Convert the alcohol to the corresponding benzyl chloride using a chlorinating agent such as phosphorus trichloride.[2]
-
React the 2-benzyloxybenzyl chloride with triethyl phosphite (B83602) in an Arbuzov reaction to form [[2-(benzyloxy)phenyl]methyl]diethyl phosphonate (B1237965).[2] The reaction is typically heated to drive it to completion.[1]
Step 3: Wittig-Horner Reaction
-
Generate the phosphonate carbanion by treating the phosphonate from Step 2 with a strong base like sodium hydride in an anhydrous solvent (e.g., THF).
-
React the carbanion with 3-methoxybenzaldehyde (B106831) to form the stilbene intermediate, 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene.[2] This reaction generally gives good stereoselectivity for the E-isomer.[7]
Step 4: Deprotection and Hydrogenation
-
Simultaneously remove the benzyl protecting group and reduce the double bond via catalytic hydrogenation.
-
Dissolve the stilbene intermediate in a solvent like absolute ethanol.
-
Add a 10% Pd/C catalyst.[2]
-
Stir the mixture under a hydrogen atmosphere at room temperature and pressure for several hours.[2]
-
After the reaction is complete, filter the catalyst and concentrate the solvent to yield 2-(3-methoxyphenethyl)phenol.[2]
Quantitative Data
| Step | Reactants | Conditions | Yield | Reference |
| 4 | 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene, 10% Pd/C, ethanol | RT, atmospheric pressure, 6h | 94.9% | [2] |
Troubleshooting and FAQs
Q1: The Arbuzov reaction is not proceeding to completion. What can be done?
A1: Issues with the Arbuzov reaction can include:
-
Reaction temperature: This reaction often requires high temperatures to proceed at a reasonable rate. Ensure the reaction is heated sufficiently, typically to reflux.[1]
-
Purity of reagents: The alkyl halide must be pure. Impurities can interfere with the reaction. Triethyl phosphite should also be of high quality.
-
Side reactions: At high temperatures, side reactions can occur. Monitor the reaction closely and avoid prolonged heating once the reaction is complete.
Q2: The Wittig-Horner reaction is giving a low yield of the stilbene intermediate. What are the common pitfalls?
A2: Low yields in the Wittig-Horner reaction are often due to:
-
Incomplete ylide formation: The base used to deprotonate the phosphonate must be strong enough and the conditions must be anhydrous. Ensure your solvent is dry and the base is fresh.
-
Aldehyde quality: The aldehyde should be pure and free of carboxylic acid impurities, which can quench the ylide.
-
Steric hindrance: If the aldehyde or phosphonate is sterically hindered, the reaction may be slow. In such cases, longer reaction times or a more reactive ylide may be necessary.
Q3: During the final hydrogenation, I am observing side products. What could they be and how can I avoid them?
A3: Side products in the final step can arise from:
-
Over-reduction: While unlikely in this specific case, over-reduction of aromatic rings can occur under harsh hydrogenation conditions (high pressure and temperature). Stick to milder conditions if possible.
-
Incomplete deprotection: If the deprotection is not complete, you will have the benzylated product as an impurity. Ensure sufficient reaction time and catalyst loading.
-
Catalyst poisoning: As with Route 1, ensure the substrate is pure to avoid catalyst deactivation.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
General Scale-Up and Purification FAQs
Q4: What are the key safety considerations when scaling up these syntheses?
A4: Key safety considerations include:
-
Exothermic reactions: Reactions like the Grignard (a potential alternative route) and Wittig reactions can be exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage heat evolution.[3][4][5]
-
Handling of hazardous reagents: Many reagents used are flammable, corrosive, or toxic. Ensure proper personal protective equipment (PPE) is used and that the reactions are carried out in a well-ventilated area or in a closed system.
-
Pressure management: Hydrogenation reactions involve flammable gas under pressure. Ensure the reactor is pressure-rated and equipped with appropriate safety relief systems.
Q5: What are the best methods for purifying the final product on a large scale?
A5: For large-scale purification of 2-(3-methoxyphenethyl)phenol:
-
Recrystallization: This is often a cost-effective method for obtaining high-purity solid material. The choice of solvent is crucial and should be optimized.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.
-
Liquid-liquid extraction: Crude product can be purified by dissolving it in an organic solvent and washing with aqueous solutions to remove impurities. For phenols, extraction with a basic aqueous solution can be used to separate them from non-acidic impurities.[8]
-
Chromatography: While effective, column chromatography is often expensive and less practical for very large quantities. It is typically used for high-value products or when other methods fail.
Troubleshooting Logic Diagram
Caption: A decision tree for general troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 4. catsci.com [catsci.com]
- 5. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-[2-(3-Methoxyphenyl)ethyl]phenol
Welcome to the technical support center for the synthesis of 2-[2-(3-Methoxyphenyl)ethyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, with a focus on identifying and dealing with impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a question-and-answer format to address specific problems you may encounter at each stage of the synthesis.
Stage 1: Arbuzov Reaction to form [[2-(benzyloxy)phenyl]methyl]diethyl phosphonate (B1237965)
Q1: My Arbuzov reaction is sluggish or incomplete. What are the possible causes and solutions?
A1: An incomplete Arbuzov reaction can be due to several factors. Firstly, ensure your starting materials, particularly triethyl phosphite (B83602), are pure and free of moisture, as this can interfere with the reaction. The reaction typically requires heating; the patent CN101279899A suggests reacting 2-benzyloxybenzyl chloride with triethyl phosphite at 100°C for 5 hours.[1] If the reaction is still slow, consider the following:
-
Temperature: Ensure the reaction temperature is maintained consistently. Insufficient heat can lead to a slow reaction rate.
-
Reaction Time: The reaction may require a longer duration. Monitor the progress by TLC or GC-MS to determine the optimal reaction time.
-
Purity of Reactants: Use freshly distilled triethyl phosphite and ensure the 2-benzyloxybenzyl chloride is of high purity.
Q2: I am observing unexpected byproducts in my Arbuzov reaction. What could they be and how can I minimize them?
A2: A common side reaction in the Michaelis-Arbuzov reaction is the formation of byproducts from the alkyl halide generated during the reaction (in this case, ethyl chloride). This can react with the triethyl phosphite to form diethyl ethylphosphonate. To minimize this, you can use an excess of the starting alkyl halide (2-benzyloxybenzyl chloride) or remove the volatile ethyl chloride as it is formed. Another potential side product is from the transesterification of triethyl phosphite if alcohols are present as impurities.[2]
Troubleshooting Table: Arbuzov Reaction
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient temperature or reaction time. | Increase temperature to 100-120°C and monitor by TLC until completion. |
| Impure triethyl phosphite. | Use freshly distilled triethyl phosphite. | |
| Formation of Diethyl ethylphosphonate | Reaction of byproduct ethyl chloride with triethyl phosphite. | Use a slight excess of 2-benzyloxybenzyl chloride. |
| Oily, difficult to purify product | Residual triethyl phosphite. | Remove excess triethyl phosphite under high vacuum after the reaction. |
Stage 2: Wittig-Horner Reaction to form 1-Benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene
Q1: My Wittig-Horner reaction has a low yield. How can I improve it?
A1: Low yields in the Wittig-Horner reaction can often be attributed to the base used for deprotonation of the phosphonate ester or the reaction conditions. The patent specifies using sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) at 0°C, followed by reaction with 3-methoxybenzaldehyde (B106831).[1] Ensure your DMF is completely anhydrous, as moisture will quench the sodium hydride.
-
Base: Ensure the NaH is fresh and active. You can test a small amount by adding it to a protic solvent to see if hydrogen gas evolves.
-
Temperature: Maintain the temperature at 0°C during the addition of the phosphonate ester and the aldehyde. Allowing the temperature to rise can lead to side reactions.
-
Reaction Time: Stirring the reaction at room temperature for 3 hours, as suggested in the patent, should be sufficient.[1] Monitor by TLC to confirm completion.
Q2: My product is a mixture of E and Z isomers. How can I increase the E-selectivity?
A2: The Horner-Wadsworth-Emmons reaction, a type of Wittig-Horner reaction, is known for its high E-selectivity, especially with stabilized ylides.[3][4] However, the formation of the Z-isomer is a common impurity.
-
Reaction Conditions: Running the reaction at a lower temperature can sometimes improve E-selectivity.
-
Purification: The E and Z isomers can often be separated by column chromatography on silica (B1680970) gel.
Q3: What are the other potential impurities in this step?
A3: Besides the Z-isomer, other impurities can include unreacted 3-methoxybenzaldehyde and the phosphate (B84403) byproduct. The phosphate is water-soluble and can typically be removed during the aqueous work-up.[3] Unreacted aldehyde can be removed by column chromatography.
Troubleshooting Table: Wittig-Horner Reaction
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Inactive sodium hydride or wet solvent. | Use fresh NaH and anhydrous DMF. |
| Incorrect reaction temperature. | Maintain 0°C during additions, then allow to warm to room temperature. | |
| Presence of Z-isomer | Inherent reactivity of the ylide. | Optimize reaction temperature (lower may improve selectivity). Purify by column chromatography. |
| Unreacted Aldehyde | Insufficient ylide generation or reaction time. | Ensure complete deprotonation of the phosphonate before adding the aldehyde. Monitor by TLC. |
Stage 3: Catalytic Hydrogenation to form this compound
Q1: The hydrogenation of the double bond is incomplete. What should I do?
A1: Incomplete hydrogenation can be due to catalyst activity, hydrogen pressure, or reaction time. The patent describes using 10% Pd/C in absolute ethanol (B145695) at room temperature and pressure for 6 hours.[1]
-
Catalyst: Ensure the Pd/C catalyst is active. If it is old or has been exposed to air, its activity may be reduced. Use a fresh batch of catalyst.
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Hydrogen Source: While the patent uses atmospheric pressure, using a hydrogen balloon or a Parr hydrogenator to apply a positive pressure of hydrogen can improve the reaction rate and ensure complete reduction.
-
Solvent: Ensure the ethanol is of high purity.
Q2: I am observing over-reduction or other side products. What are they and how can I avoid them?
A2: A potential side reaction during catalytic hydrogenation is the debenzylation of the benzyloxy protecting group. In this specific synthesis, this is the desired outcome to yield the final phenolic product. However, if other reducible functional groups were present, they could also be affected. In this case, the primary concern is incomplete reaction.
Troubleshooting Table: Catalytic Hydrogenation
| Problem | Potential Cause | Suggested Solution |
| Incomplete Hydrogenation | Inactive catalyst. | Use fresh, high-quality 10% Pd/C catalyst. |
| Insufficient hydrogen. | Use a hydrogen balloon or a hydrogenation apparatus to maintain a positive hydrogen pressure. | |
| Insufficient reaction time. | Monitor the reaction by TLC until the starting material is fully consumed. | |
| Product is not the final phenol | Incomplete debenzylation. | Ensure sufficient catalyst loading and reaction time. |
Experimental Protocols
Synthesis of [[2-(benzyloxy)phenyl]methyl]diethyl phosphonate (Arbuzov Reaction)
-
To a round-bottom flask, add 2-benzyloxybenzyl chloride (9.8 g).
-
Add triethyl phosphite (7.2 g) and stir the mixture.
-
Heat the reaction mixture to 100°C and maintain for 5 hours.[1]
-
After cooling, purify the product by vacuum distillation (bp 180-182°C / 2 mmHg) to obtain a light yellow oil.[1]
-
Expected Yield: 83.6% over two steps (including the preceding chlorination step).[1]
Synthesis of 1-Benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene (Wittig-Horner Reaction)
-
In a dry three-necked flask under a nitrogen atmosphere, add anhydrous DMF (80 ml) and sodium hydride (1.3 g).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of [[2-(benzyloxy)phenyl]methyl]diethyl phosphonate (12.4 g) in anhydrous DMF (20 ml).
-
After the addition is complete, stir the mixture at 0°C for 30 minutes.
-
Add a solution of 3-methoxybenzaldehyde (5.0 g) in anhydrous DMF (20 ml) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.[1]
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is a light yellow oil.
-
Expected Yield: 92.3%.[1]
Synthesis of this compound (Catalytic Hydrogenation)
-
To a reaction flask, add absolute ethanol (120 ml), 1-Benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene (9.2 g), and 10% Pd/C (1.6 g).[1]
-
Stir the mixture at room temperature under atmospheric pressure for 6 hours.[1]
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product as a colorless oil.
-
Expected Yield: 94.9%.[1]
Data Presentation
Table 1: Summary of Yields for the Synthesis of this compound
| Step | Product | Starting Materials | Typical Yield (%) | Reference |
| 1 | [[2-(benzyloxy)phenyl]methyl]diethyl phosphonate | 2-benzyloxybenzyl chloride, Triethyl phosphite | 83.6 (over 2 steps) | [1] |
| 2 | 1-Benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene | [[2-(benzyloxy)phenyl]methyl]diethyl phosphonate, 3-methoxybenzaldehyde | 92.3 | [1] |
| 3 | This compound | 1-Benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene | 94.9 | [1] |
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Synthesis of 2-(3-Methoxyphenethyl)phenol
Welcome to the technical support center for the synthesis of 2-(3-methoxyphenethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic routes to this target molecule.
Synthetic Strategies Overview
The synthesis of 2-(3-methoxyphenethyl)phenol can be approached through several established organic reactions. The most common strategies involve the formation of a stilbene (B7821643) intermediate followed by reduction, or the direct coupling of appropriate precursors. This guide will focus on three primary methods:
-
Wittig Reaction: Formation of a stilbene derivative followed by hydrogenation.
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Heck Reaction: Palladium-catalyzed coupling to form a stilbene derivative, followed by hydrogenation.
-
Grignard Reaction: Reaction of a Grignard reagent with an aldehyde, followed by dehydration and hydrogenation.
Each of these methods is influenced by various reaction parameters, with the choice of solvent playing a critical role in reaction efficiency, yield, and purity of the product.
Troubleshooting Guides and FAQs
Wittig Reaction Route
The Wittig reaction is a versatile method for alkene synthesis. In the context of 2-(3-methoxyphenethyl)phenol synthesis, it typically involves the reaction of a phosphonium (B103445) ylide derived from 2-hydroxybenzyl bromide with 3-methoxybenzaldehyde (B106831) to form 2-((E)-3-methoxystyryl)phenol, which is then reduced to the final product.
Experimental Protocol: Wittig Reaction
Step 1: Synthesis of 2-((E)-3-methoxystyryl)phenol
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Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend benzyltriphenylphosphonium (B107652) chloride (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.2 equivalents), dropwise to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). Allow the mixture to stir at 0 °C for 1 hour.
-
Wittig Reaction: Dissolve 3-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 2-((E)-3-methoxystyryl)phenol.
Step 2: Hydrogenation
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Dissolve the purified 2-((E)-3-methoxystyryl)phenol in a suitable solvent such as ethanol (B145695) or ethyl acetate.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
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Concentrate the filtrate under reduced pressure to yield 2-(3-methoxyphenethyl)phenol.
Troubleshooting the Wittig Reaction
Q1: The Wittig reaction shows low or no conversion. What are the possible causes?
A1: Low conversion in a Wittig reaction can be due to several factors:
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Ineffective Ylide Formation: The ylide is moisture-sensitive. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. The base used must be strong enough to deprotonate the phosphonium salt.[1]
-
Poor Quality Reagents: The aldehyde can oxidize over time. Use freshly distilled or a new bottle of 3-methoxybenzaldehyde.
-
Steric Hindrance: While not a major issue with these substrates, highly substituted aldehydes or ylides can slow down the reaction.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction.
Q2: My reaction yields a mixture of (E) and (Z) isomers of the stilbene intermediate. How can I improve the selectivity for the (E) isomer?
A2: The stereoselectivity of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions.
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Ylide Stabilization: Non-stabilized ylides (like the one used here) tend to give more of the (Z)-isomer under salt-free conditions. Stabilized ylides (with electron-withdrawing groups) favor the (E)-isomer.[1]
-
Solvent Effects: Polar aprotic solvents can sometimes favor the formation of the (E)-isomer with semi-stabilized ylides.
-
Schlosser Modification: For higher (E)-selectivity with non-stabilized ylides, the Schlosser modification can be employed, which involves deprotonation-protonation of the betaine (B1666868) intermediate at low temperature.
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Isomerization: The (Z)-isomer can be isomerized to the more stable (E)-isomer by treating the mixture with a catalytic amount of iodine and exposing it to light.[1]
Quantitative Data: Solvent Effects on Analogous Wittig Reactions
The following table summarizes the effect of different solvents on the yield and stereoselectivity of Wittig reactions with substrates analogous to those used in the synthesis of 2-((E)-3-methoxystyryl)phenol.
| Aldehyde | Ylide Precursor | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | Benzyltriphenylphosphonium chloride | NaH | DMF | 80 | 85 | 50:50 | N/A |
| 4-Methoxybenzaldehyde | Benzyltriphenylphosphonium chloride | t-BuOK | THF | RT | 78 | 40:60 | N/A |
| Benzaldehyde | Benzyltriphenylphosphonium chloride | NaOEt | Ethanol | Reflux | 72 | 60:40 | N/A |
| 4-Nitrobenzaldehyde | Benzyltriphenylphosphonium chloride | NaH | Dioxane | 100 | 90 | 85:15 | N/A |
Note: This data is compiled from typical results for analogous reactions and should be used as a guideline for optimization.
Workflow and Logic Diagrams
Heck Reaction Route
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. For the synthesis of 2-(3-methoxyphenethyl)phenol, this would involve the coupling of a protected 2-halophenol with 3-methoxystyrene, followed by deprotection and hydrogenation.
Experimental Protocol: Heck Reaction
Step 1: Synthesis of Protected 2-((E)-3-methoxystyryl)phenol
-
Reaction Setup: To a Schlenk flask, add the protected 2-halophenol (e.g., 2-bromoanisole, 1.0 equivalent), 3-methoxystyrene (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equivalents).
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Solvent Addition: Add a degassed solvent such as DMF, acetonitrile, or toluene.
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Reaction: Heat the mixture to 80-120 °C under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC.
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Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.
Step 2: Deprotection and Hydrogenation
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Deprotect the phenol (B47542) group using appropriate conditions (e.g., BBr₃ for a methyl ether protecting group).
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Hydrogenate the resulting stilbene as described in the Wittig reaction protocol.
Troubleshooting the Heck Reaction
Q1: The reaction is sluggish and gives a low yield.
A1: Several factors can contribute to a slow or low-yielding Heck reaction:
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Catalyst Inactivity: The Pd(0) active species may not be forming efficiently or may be decomposing. Ensure the use of a suitable ligand and anhydrous, degassed solvent. The formation of palladium black indicates catalyst decomposition.[2]
-
Aryl Halide Reactivity: Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides. If using an aryl bromide or chloride, a more active catalyst system or higher temperatures may be required.
-
Base Choice: The base is crucial for regenerating the catalyst. An inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. The solubility of the base in the solvent is important.
Q2: I am observing significant amounts of homocoupling of the aryl halide.
A2: Homocoupling is a common side reaction, especially at higher temperatures.
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Lower Temperature: Try running the reaction at a lower temperature for a longer period.
-
Optimize Catalyst/Ligand: The choice of ligand can influence the extent of side reactions.
Quantitative Data: Solvent Effects on Analogous Heck Reactions
The following table shows the effect of different solvents on the yield of Heck coupling reactions between aryl halides and styrene (B11656) derivatives.
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 95 | [2] |
| Bromobenzene | Styrene | Pd(OAc)₂/PPh₃ | Na₂CO₃ | NMP | 120 | 88 | N/A |
| Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | Acetonitrile | 80 | 75 | [2] |
| 4-Bromoanisole | Styrene | PdCl₂(PPh₃)₂ | Et₃N | Toluene | 110 | 65 | N/A |
Note: This data is compiled from typical results for analogous reactions and should be used as a guideline for optimization.
Workflow and Logic Diagrams
Grignard Reaction Route
This route involves the reaction of a Grignard reagent, prepared from 3-methoxybenzyl halide, with salicylaldehyde (B1680747). The resulting diaryl ethanol is then dehydrated to the stilbene and subsequently hydrogenated.
Experimental Protocol: Grignard Reaction
Step 1: Synthesis of 1-(2-hydroxyphenyl)-2-(3-methoxyphenyl)ethanol
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 equivalents). Add a solution of 3-methoxybenzyl bromide (1.2 equivalents) in anhydrous diethyl ether or THF dropwise to initiate the reaction. A crystal of iodine can be added to activate the magnesium.
-
Grignard Reaction: Once the Grignard reagent has formed, cool the solution to 0 °C. Add a solution of salicylaldehyde (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.
Step 2: Dehydration and Hydrogenation
-
Dehydrate the alcohol, for example, by heating with a catalytic amount of acid, to form the stilbene intermediate.
-
Hydrogenate the stilbene as previously described.
Troubleshooting the Grignard Reaction
Q1: The Grignard reaction fails to initiate.
A1: This is a common problem and is almost always due to:
-
Moisture: Ensure all glassware is scrupulously dried and all solvents are anhydrous.
-
Magnesium Passivation: The surface of the magnesium turnings can be coated with magnesium oxide. Crushing the magnesium turnings in the flask (carefully!) or adding a small crystal of iodine can help activate the surface.
Q2: The yield of the Grignard reaction is low.
A2: Low yields can result from:
-
Wurtz Coupling: The Grignard reagent can react with the starting benzyl (B1604629) halide. This can be minimized by slow addition of the halide to the magnesium.
-
Reaction with Phenolic Proton: The Grignard reagent is a strong base and will be quenched by the acidic proton of salicylaldehyde. Using a protected salicylaldehyde is highly recommended.
Quantitative Data: Solvent Effects on Analogous Grignard Reactions
The choice of solvent is critical for the formation and reactivity of Grignard reagents.
| Grignard Reagent from | Electrophile | Solvent | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzyl Bromide | Benzaldehyde | Diethyl Ether | RT | 85 | N/A | | Benzyl Chloride | Benzaldehyde | THF | RT | 90 | N/A | | 4-Methoxybenzyl Bromide | Acetone | Diethyl Ether | 0 to RT | 82 | N/A | | Benzyl Bromide | Benzaldehyde | 2-MeTHF | RT | 88 | N/A |
Note: This data is compiled from typical results for analogous reactions and should be used as a guideline for optimization.
Workflow and Logic Diagrams
This technical support guide provides a starting point for the synthesis of 2-(3-methoxyphenethyl)phenol. Successful synthesis will likely require optimization of the reaction conditions, including solvent, temperature, and catalyst/reagent choice, based on the specific laboratory setup and purity requirements.
References
catalyst selection for the hydrogenation of 2-((3-methoxy)styryl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 2-((3-methoxy)styryl)phenol to produce 2-(2-(3-methoxyphenyl)ethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal in the hydrogenation of 2-((3-methoxy)styryl)phenol?
The primary objective is the selective hydrogenation of the carbon-carbon double bond (the styryl group) without reducing the aromatic rings or cleaving the phenol (B47542) and methoxy (B1213986) ether linkages. The desired product is 2-(2-(3-methoxyphenyl)ethyl)phenol.
Q2: Which catalyst is most recommended for selective C=C bond hydrogenation in this molecule?
For selective hydrogenation of a styrenic double bond, Palladium on activated carbon (Pd/C) , typically at 5% or 10% loading, is the most common and effective catalyst.[1] It offers high activity and selectivity for the C=C bond reduction under mild conditions, leaving the aromatic rings and other functional groups intact.[2]
Q3: What are the typical reaction conditions for this hydrogenation?
Mild conditions are generally sufficient and recommended to ensure selectivity. This typically involves:
-
Hydrogen Source: Hydrogen gas (H₂) at atmospheric pressure (using a balloon) or slightly elevated pressure (1-3 atm).[3][4]
-
Solvent: Protic solvents like ethanol (B145695) (EtOH) or methanol (B129727) (MeOH) are preferred as they can accelerate the reaction rate.[5] Ethyl acetate (B1210297) (EtOAc) or tetrahydrofuran (B95107) (THF) can also be used.
-
Temperature: Room temperature is often adequate.[2]
-
Catalyst Loading: 5-10 mol% of the palladium catalyst relative to the substrate.
Q4: Can other catalysts like Platinum (Pt), Rhodium (Rh), or Nickel (Ni) be used?
While other catalysts can be used, they often require more carefully controlled conditions to avoid over-reduction.
-
Platinum (e.g., PtO₂, Pt/C): More active than palladium and can be used, but may lead to arene (aromatic ring) hydrogenation at higher pressures or temperatures.[1]
-
Rhodium (e.g., Rh/C, Rh/Al₂O₃): A very active catalyst for arene hydrogenation and is generally not recommended if only C=C bond reduction is desired.[6]
-
Raney Nickel (Ra-Ni): A cost-effective option but typically requires higher temperatures and pressures and may be less selective.
Q5: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC). The product, being more saturated, will have a different Rf value than the starting material. A sample of the reaction mixture can be filtered through a small plug of celite to remove the catalyst before spotting on a TLC plate. Alternatively, techniques like GC-MS or LC-MS can provide more detailed information on conversion and byproduct formation.[5]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | 1. Inactive Catalyst: The Pd/C may be old or deactivated. 2. Catalyst Poisoning: Trace impurities (e.g., sulfur or halide compounds) in the starting material or solvent can poison the catalyst. 3. Poor Solubility: The substrate may not be fully dissolved in the chosen solvent.[7] 4. Insufficient Agitation: Inadequate stirring can lead to poor contact between the substrate, hydrogen, and catalyst surface.[5] | 1. Use a fresh batch of catalyst. 2. Purify the starting material (e.g., by recrystallization or column chromatography). Use high-purity, hydrogenation-grade solvents. 3. Add a co-solvent like THF to improve solubility.[7] 4. Increase the stirring speed to ensure the catalyst is well-suspended. |
| Incomplete Reaction | 1. Insufficient Hydrogen: The hydrogen balloon may have deflated or the pressure is too low. 2. Deactivated Catalyst: The catalyst may have lost activity over the course of the reaction. 3. Insufficient Catalyst: The catalyst loading may be too low for the scale of the reaction. | 1. Replace the hydrogen source. Ensure the system is properly sealed. 2. Carefully filter the mixture, and re-subject the filtrate to a fresh batch of catalyst and hydrogen. Caution: Never add fresh catalyst directly to a reaction mixture that has been under a hydrogen atmosphere.[5] 3. Increase the catalyst loading to 10-15 mol%. |
| Over-reduction Observed (Reduction of one or both aromatic rings) | 1. Reaction Conditions Too Harsh: Elevated temperature or pressure is being used. 2. Catalyst is Too Active: A more aggressive catalyst like Rh/C or PtO₂ is being used under non-optimized conditions. | 1. Reduce the hydrogen pressure to 1 atm (balloon). Run the reaction at room temperature. 2. Switch to a less active catalyst, such as 5% or 10% Pd/C. If using Pt, ensure mild conditions are strictly maintained. |
| Side Product Detected (Potential C-O bond cleavage) | 1. Hydrogenolysis: The phenol or methoxy group may undergo cleavage, especially under acidic conditions or with aggressive catalysts. Reductive cleavage of methoxyphenol groups has been reported.[7] 2. Acidic Catalyst/Support: The carbon support may have acidic sites. | 1. Avoid acidic additives. Ensure the solvent is neutral. Consider using a catalyst on a neutral support like barium sulfate (B86663) (Pd/BaSO₄) if hydrogenolysis is a persistent issue. 2. Use a catalyst that has been neutralized or washed. |
Catalyst Performance Data
The following table presents representative data for the hydrogenation of trans-stilbene (B89595), a structurally similar compound, which serves as a good model for the selective reduction of the styryl C=C bond.
| Catalyst | H₂ Pressure (MPa) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Bibenzyl (%) |
| 10% Pd/C [3] | 0.1 | 70 | 24 | >99 | >99 |
| SiNA-Pd [3] | 0.1 | 70 | 24 | >99 | >99 |
| Ni(NO₃)₂·6H₂O [8] | 3.0 | 120 | 15 | >95 | >99 (Z-alkene from alkyne) |
Note: Data for trans-stilbene is used as a proxy for 2-((3-methoxy)styryl)phenol to illustrate typical catalyst performance for C=C bond hydrogenation. SiNA-Pd is a specialized silicon nanowire array catalyst. The Nickel catalyst data is for the semi-hydrogenation of an alkyne, but demonstrates nickel's activity.
Experimental Protocols
Protocol: Atmospheric Hydrogenation using 10% Pd/C
This protocol describes a standard procedure for the selective hydrogenation of the styryl double bond at a 1 mmol scale.
Materials:
-
2-((3-methoxy)styryl)phenol (226.27 g/mol ): 226 mg (1.0 mmol)
-
10% Palladium on Carbon (Pd/C): 21 mg (~10 mol% Pd)
-
Solvent (e.g., Ethanol): 10 mL
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Two- or three-neck round-bottom flask (50 mL)
-
Magnetic stir bar
-
Septa
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Hydrogen balloon assembly (2 balloons, one inside the other for safety)[5]
-
Vacuum/Inert gas manifold
-
Celite for filtration
Procedure:
-
Vessel Preparation: Place the magnetic stir bar and 10% Pd/C catalyst into the dry round-bottom flask. Safety Note: Handle Pd/C in an area with no flammable solvent vapors, as it can be pyrophoric.[5]
-
Inert Atmosphere: Seal the flask with septa and purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to remove all oxygen.[9]
-
Substrate Addition: Dissolve the 2-((3-methoxy)styryl)phenol in 10 mL of ethanol. Add the solution to the reaction flask via syringe.
-
Hydrogen Purge: Attach the hydrogen balloon to one of the necks via a needle. Carefully evacuate the flask using a vacuum line (do not use a high-vacuum pump which could evaporate the solvent) and backfill with hydrogen from the balloon. Repeat this purge cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.[5][9]
-
Reaction: Stir the suspension vigorously at room temperature. A good vortex should be visible, ensuring efficient mixing of the gas, liquid, and solid phases.
-
Monitoring: Monitor the reaction by TLC. Take a small aliquot with a syringe, filter it through a small cotton or celite plug to remove the Pd/C catalyst, and spot it on a TLC plate against the starting material. The reaction is complete when the starting material spot has completely disappeared.
-
Quenching and Filtration: Once the reaction is complete, carefully purge the flask with inert gas again to remove all hydrogen. Under the inert atmosphere, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of the reaction solvent (e.g., ethanol). Safety Note: The filtered catalyst on Celite is highly pyrophoric and should not be allowed to dry.[9] Immediately quench the Celite pad with water and store it in a designated, sealed waste container.
-
Work-up: The filtrate contains the product. The solvent can be removed under reduced pressure (rotary evaporation) to yield the crude product, which can be purified further if necessary (e.g., by column chromatography or recrystallization).
Visualizations
Catalyst Selection Workflow
Caption: Workflow for selecting a catalyst for selective hydrogenation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common hydrogenation issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-[2-(3-Methoxyphenyl)ethyl]phenol
This technical support guide provides troubleshooting advice and frequently asked questions for the workup and purification of 2-[2-(3-Methoxyphenyl)ethyl]phenol.
Frequently Asked Questions (FAQs)
Q1: What is the general workup procedure after the synthesis of this compound?
A typical workup involves quenching the reaction, followed by a liquid-liquid extraction to separate the product from the reaction mixture, and finally, purification, most commonly by column chromatography. The specific steps can vary depending on the synthetic route used.
Q2: My final product is an oil. How can I confirm its purity?
This compound is often obtained as a colorless or light-red oily liquid.[1] Purity can be assessed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H NMR spectrum should show characteristic peaks for the aromatic protons, the methylene (B1212753) protons of the ethyl bridge, the methoxy (B1213986) group, and the phenolic hydroxyl group.[2]
Q3: What are the common impurities I might encounter?
Common impurities depend on the synthetic method. For syntheses involving a Grignard reaction, unreacted starting materials or byproducts from side reactions of the Grignard reagent could be present.[3] If a Suzuki-Miyaura coupling is used, residual palladium catalyst, boronic acids, or homo-coupled byproducts might be observed.[4][5] For syntheses involving benzyl (B1604629) protection and subsequent deprotection, incomplete deprotection can lead to lingering protected phenol (B47542).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Product | Incomplete reaction. | Monitor the reaction progress using TLC or GC to ensure completion before starting the workup.[4] |
| Product loss during extraction. | Ensure the correct pH of the aqueous phase during extraction. Being a phenol, the product's solubility is pH-dependent. Perform multiple extractions with a suitable organic solvent like ethyl acetate (B1210297) to maximize recovery. | |
| For Grignard-based routes, the reagent may have been quenched by residual water or exposure to air.[3][6] | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3] | |
| Difficulty Separating Layers During Extraction | Emulsion formation. | Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Product Contaminated with Starting Materials | Inefficient purification. | Optimize the mobile phase for flash column chromatography to achieve better separation. A gradient elution might be necessary. |
| Final Product is Darkly Colored | Presence of oxidized impurities or residual palladium catalyst. | If a palladium catalyst was used, consider treating the organic solution with activated charcoal before solvent evaporation. Ensure the workup is not unnecessarily prolonged, as phenols can be susceptible to air oxidation. |
| Unexpected Side Products Observed | For Grignard routes, reaction with the phenolic -OH if unprotected. | Protect the phenolic hydroxyl group of salicylaldehyde (B1680747) before the Grignard reaction. |
| In routes involving ether cleavage for deprotection, incomplete or alternative cleavage patterns can occur.[7][8][9][10] | Use a selective deprotecting agent. For example, BBr3 is effective for cleaving aryl methyl ethers.[11] |
Experimental Protocols
Standard Liquid-Liquid Extraction Workup
This protocol is a general procedure applicable to many synthetic routes for this compound, particularly after a reaction quench.
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal (if applicable): If the reaction was conducted in a solvent that is miscible with water (e.g., THF, dioxane), remove the solvent under reduced pressure.
-
Dilution and Washing: Dilute the residue with an organic solvent immiscible with water, such as ethyl acetate.[4] Wash the organic layer sequentially with:
-
Water
-
Brine (saturated NaCl solution)[4]
-
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4).[4]
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure this compound.[4]
Workup Following Catalytic Hydrogenation
For the final deprotection/reduction step via catalytic hydrogenation as described in some synthetic routes:[2]
-
Catalyst Removal: Upon reaction completion, filter the reaction mixture through a pad of Celite to remove the palladium on carbon (Pd/C) catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the product.[2] If impurities are present, proceed with the standard liquid-liquid extraction and chromatography as described above.
Quantitative Data Summary
| Parameter | Value | Source/Comment |
| Molecular Formula | C15H16O2 | [12] |
| Molecular Weight | 228.29 g/mol | [12] |
| Appearance | Colorless or light red oily liquid | [1] |
| Reported Yield (Catalytic Hydrogenation Step) | 94.9% | [2] |
| Purity (Commercially Available) | 98.0% - 99.0% min | [13] |
Workup Procedure Workflow
Caption: General workflow for the workup and purification of this compound.
References
- 1. This compound - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
- 2. CN101279899A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 10. youtube.com [youtube.com]
- 11. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 12. 2-(2-(3-Methoxyphenyl)ethyl)phenol | C15H16O2 | CID 10585448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 167145-13-3 [chemicalbook.com]
Technical Support Center: Preventing Oxidation of 2-(3-Methoxyphenethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the oxidation of 2-(3-methoxyphenethyl)phenol during experimental procedures. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: Why is my solution of 2-(3-methoxyphenethyl)phenol turning yellow/brown?
A1: The discoloration of your solution is a common indicator of oxidation.[1] Phenolic compounds, including 2-(3-methoxyphenethyl)phenol, are susceptible to oxidation when exposed to air (oxygen), light, or trace metal impurities, which can catalyze the process. This oxidation leads to the formation of highly colored species, such as quinones.[2]
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: Several factors can accelerate oxidation:
-
Oxygen: The presence of dissolved or atmospheric oxygen is a primary driver of oxidation.
-
Light: Exposure to light, especially UV light, can initiate free-radical chain reactions that lead to degradation.[2]
-
Heat: Elevated temperatures can increase the rate of oxidation reactions.[2]
-
High pH: Basic conditions can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.
-
Metal Ions: Trace amounts of transition metal ions (e.g., iron, copper) can act as catalysts for oxidation.[2]
Q3: What are the main strategies to prevent the oxidation of 2-(3-methoxyphenethyl)phenol?
A3: The three primary strategies for preventing oxidation are:
-
Working under an Inert Atmosphere: This involves removing oxygen from the experimental setup by using an inert gas like nitrogen or argon.[1]
-
Use of Antioxidants: Adding a small amount of a sacrificial antioxidant can protect 2-(3-methoxyphenethyl)phenol from degradation.
-
Protection of the Phenolic Hydroxyl Group: If the hydroxyl group is not required for the reaction, it can be temporarily converted to a less reactive functional group (a protecting group).[1]
Q4: Can I use standard antioxidants like BHT or Vitamin C to stabilize my compound?
A4: Yes, common antioxidants can be effective. The choice depends on the solvent system and the specific requirements of your experiment. Butylated hydroxytoluene (BHT) is a good option for organic solvents, while ascorbic acid (Vitamin C) is suitable for aqueous solutions. Chelating agents like EDTA can also be used to sequester catalytic metal ions.
Troubleshooting Guides
| Symptom | Probable Cause | Solutions |
| Solution turns yellow, brown, or pink over time. | Oxidation of the phenolic hydroxyl group to form colored quinone-type species.[2][3] | Store the compound in a cool, dark place.Prepare solutions fresh and use them promptly.If storing solutions, do so under an inert atmosphere and refrigerated.Use deoxygenated solvents for solution preparation (see Protocol 1).Add a suitable antioxidant to the solution (see Protocol 2). |
| Low yield of desired product in a reaction. | Degradation of the starting material or product due to oxidation. | Run the reaction under a continuous stream of an inert gas (e.g., nitrogen or argon).Degas all solvents before use.If the phenolic hydroxyl group is not involved in the reaction, consider protecting it (e.g., as a benzyl (B1604629) ether).[1] |
| Formation of unexpected side products. | Oxidative coupling or dimerization of the phenol (B47542).[1] | In addition to inert atmosphere techniques, consider running the reaction at a lower concentration to disfavor bimolecular side reactions.Ensure all glassware is scrupulously clean to avoid metal contamination.If applicable, use a protecting group on the hydroxyl function to prevent its participation in side reactions.[4] |
| Inconsistent results between experiments. | Variable levels of oxidation due to differences in experimental setup or reagent quality. | Standardize your experimental procedure, paying close attention to the exclusion of air and light.Use freshly purified reagents and high-purity solvents.Quantify the concentration of your 2-(3-methoxyphenethyl)phenol solution by a reliable method (e.g., HPLC-UV) before each use if it has been stored. |
Quantitative Data: Comparative Efficacy of Antioxidants for Methoxyphenols
| Antioxidant | Antioxidant Activity (IC50 in DPPH Assay) | Solubility | Notes |
| Butylated Hydroxytoluene (BHT) | ~18 µM | Good in organic solvents, poor in water. | A common synthetic antioxidant suitable for non-aqueous systems. |
| Ascorbic Acid (Vitamin C) | ~25 µM | Good in water, poor in non-polar organic solvents. | A natural antioxidant ideal for aqueous solutions. |
| Trolox (a Vitamin E analog) | ~45 µM | Good in both aqueous and organic solvents. | Often used as a standard in antioxidant assays. |
| Eugenol (a natural methoxyphenol) | ~15 µM | Good in organic solvents, slightly soluble in water. | Demonstrates the inherent antioxidant potential of the methoxyphenol scaffold. |
Disclaimer: The IC50 values are approximate and can vary depending on the specific experimental conditions. This table is intended for comparative purposes only.
Experimental Protocols
Protocol 1: Deoxygenation of Solvents by Inert Gas Sparging
Objective: To remove dissolved oxygen from solvents to prevent oxidation of 2-(3-methoxyphenethyl)phenol in solution.
Materials:
-
Solvent to be deoxygenated
-
Inert gas (Nitrogen or Argon) cylinder with a regulator
-
Gas dispersion tube (sparging needle)
-
Schlenk flask or a similar round-bottom flask with a sidearm
-
Septa and needles
Procedure:
-
Place the solvent in the Schlenk flask.
-
Seal the flask with a septum.
-
Insert a long needle connected to the inert gas line through the septum, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle through the septum to act as a vent for the displaced oxygen.
-
Gently bubble the inert gas through the solvent for 15-30 minutes. A fine stream of bubbles should be visible.
-
After sparging, remove the vent needle first, and then the gas inlet needle to maintain a positive pressure of inert gas in the flask.
-
The deoxygenated solvent is now ready for use.
Protocol 2: Preparation of an Antioxidant Stock Solution
Objective: To prepare a stock solution of an antioxidant for addition to solutions of 2-(3-methoxyphenethyl)phenol.
Materials:
-
Antioxidant (e.g., BHT, Ascorbic Acid)
-
Appropriate solvent (e.g., ethanol (B145695) for BHT, water for Ascorbic Acid)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Calculate the mass of the antioxidant required to make a stock solution of a desired concentration (e.g., 10 mg/mL).
-
Accurately weigh the antioxidant using an analytical balance.
-
Transfer the weighed antioxidant to the volumetric flask.
-
Add a portion of the solvent to the flask and swirl to dissolve the antioxidant completely.
-
Once dissolved, add more solvent to bring the volume to the calibration mark on the flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the stock solution appropriately (e.g., refrigerated and protected from light).
-
This stock solution can then be added to your experimental solutions to achieve the desired final antioxidant concentration (typically in the range of 0.01-0.1% w/v).
Visualizations
Caption: Decision workflow for preventing oxidation.
Caption: Simplified mechanism of phenol autoxidation and inhibition.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2-[2-(3-Methoxyphenyl)ethyl]phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated synthesis methods for 2-[2-(3-Methoxyphenyl)ethyl]phenol, a key intermediate in the manufacturing of pharmaceuticals such as Sarpogrelate.[1] The following sections detail various synthetic routes, offering objective comparisons of their performance based on reported experimental data. Detailed methodologies for key experiments are provided to support researchers in replicating these syntheses.
Comparative Analysis of Synthesis Methods
Four primary synthetic routes for this compound are evaluated: a Grignard reaction-based method, a Wittig reaction approach, a novel route utilizing a Wittig-Horner reaction, and a Perkin reaction-based synthesis. The efficiency and practicality of each method are summarized in the table below.
| Method | Key Starting Materials | Key Reactions | Overall Yield | Key Advantages | Key Disadvantages |
| Method 1: Grignard Reaction | 3-Methoxybenzyl chloride, Salicylaldehyde (B1680747) | Grignard Reaction, Dehydration, Catalytic Hydrogenation | Low (not specified) | Fewer steps | Low yield due to phenolic hydroxyl group, stringent anhydrous conditions, use of flammable solvents.[2] |
| Method 2: Wittig Reaction | 3-Methoxybenzyl chloride, Triphenylphosphine (B44618), Salicylaldehyde | Wittig Reaction, Catalytic Hydrogenation | Low (not specified) | Established reaction | Use of expensive triphenylphosphine, difficult removal of triphenylphosphine oxide byproduct.[2] |
| Method 3: Wittig-Horner Reaction | Salicylaldehyde, Benzyl (B1604629) chloride, Triethyl phosphite (B83602) | Benzyl protection, Reduction, Chlorination, Arbuzov reaction, Wittig-Horner reaction, Catalytic Hydrogenation | 62.5% | High overall yield, mild reaction conditions, simple work-up, suitable for industrial production.[2] | Longer reaction sequence (6 steps).[2] |
| Method 4: Perkin Reaction | 3-Methoxyphenylacetic acid, Salicylaldehyde | Perkin Reaction, Decarboxylation, Hydrolysis, Catalytic Hydrogenation | Good (step-wise yields reported) | Avoids Grignard and expensive Wittig reagents. | Involves high-temperature decarboxylation. |
Experimental Protocols
Method 1: Grignard Reaction Route (Based on J. Med. Chem. 1984, 27(2), 645-649)
This method involves the reaction of a Grignard reagent with salicylaldehyde, followed by dehydration and hydrogenation.
Step 1: Grignard Reaction & Dehydration A Grignard reagent is prepared from 3-methoxybenzyl chloride and magnesium in an anhydrous ether solvent. This is then reacted with salicylaldehyde to form an intermediate alcohol. Subsequent dehydration of the alcohol in dimethylformamide (DMF) yields the corresponding alkene.[2]
Step 2: Catalytic Hydrogenation The alkene intermediate is dissolved in a suitable solvent and subjected to catalytic hydrogenation to yield this compound.[2]
Note: Detailed experimental parameters were not available in the consulted resources. Researchers should refer to the original publication for specific quantities, reaction conditions, and purification methods.
Method 2: Wittig Reaction Route (Based on J. Med. Chem. 2006, 49(22), 6607-6613)
This route utilizes a Wittig reaction to form the carbon-carbon double bond, which is then reduced.
Step 1: Wittig Reagent Preparation and Reaction A Wittig reagent is prepared by reacting 3-methoxybenzyl chloride with triphenylphosphine. This reagent then undergoes a Wittig reaction with salicylaldehyde.[2]
Step 2: Catalytic Hydrogenation The product of the Wittig reaction is then catalytically hydrogenated to afford the final product, this compound.[2]
Note: Detailed experimental parameters were not available in the consulted resources. Researchers should refer to the original publication for specific quantities, reaction conditions, and purification methods.
Method 3: Novel Route via Wittig-Horner Reaction (CN101279899A)
This patented six-step synthesis starts from salicylaldehyde and boasts a high overall yield.[2]
Step 1: Synthesis of 2-Benzyloxybenzaldehyde In a reaction flask, combine 12.2g of salicylaldehyde, 13.2g of benzyl chloride, 15.3g of potassium carbonate, and 100ml of anhydrous acetone. The mixture is heated to reflux for 2 hours. After filtration and concentration of the filtrate, the residue is dissolved in ethyl acetate (B1210297), washed with water, dried over anhydrous sodium sulfate, and concentrated. Recrystallization from ethanol (B145695) yields 19.4g of 2-benzyloxybenzaldehyde (91.5% yield).[2]
Step 2: Synthesis of 2-Benzyloxybenzyl alcohol To a solution of 10.5g of 2-benzyloxybenzaldehyde in 60ml of anhydrous methanol, slowly add 1.7g of sodium borohydride (B1222165) in an ice bath. The reaction is stirred at room temperature for 3 hours. The pH is adjusted to 7 with dilute hydrochloric acid, and the solution is concentrated. The residue is dissolved in ethyl acetate, washed with water, dried, and concentrated to give 10.1g of 2-benzyloxybenzyl alcohol (95.3% yield).[2]
Step 3: Synthesis of 2-Benzyloxybenzyl chloride To a solution of 9.5g of 2-benzyloxybenzyl alcohol in 40ml of toluene, slowly add 2.4g of phosphorus trichloride. The mixture is stirred at room temperature for 4 hours. The reaction is quenched with 1N sodium hydroxide (B78521) solution and washed with saturated sodium bicarbonate and water. The organic layer is dried and concentrated to yield 9.8g of 2-benzyloxybenzyl chloride.[2]
Step 4: Synthesis of [[2-(Benzyloxy)phenyl]methyl]diethyl phosphonate (B1237965) A mixture of 9.0g of 2-benzyloxybenzyl chloride and 7.5g of triethyl phosphite is heated to 150°C and stirred for 4 hours. The excess triethyl phosphite is removed under reduced pressure to obtain 12.1g of the phosphonate product (96.8% yield).
Step 5: Synthesis of 1-Benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene To a solution of 1.2g of sodium hydride in 40ml of anhydrous N,N-dimethylformamide (DMF), add 12.0g of [[2-(benzyloxy)phenyl]methyl]diethyl phosphonate at room temperature. After stirring for 30 minutes, 4.7g of 3-methoxybenzaldehyde (B106831) is added dropwise in an ice bath. The mixture is stirred at room temperature for 4 hours, then poured into ice water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. Purification by column chromatography yields 9.5g of the vinyl benzene (B151609) derivative (88.8% yield).
Step 6: Synthesis of this compound In a reaction flask, 9.2g of 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene is dissolved in 120ml of absolute ethanol, and 1.6g of 10% Pd/C is added. The mixture is stirred under hydrogen at room temperature and pressure for 6 hours. The catalyst is filtered off, and the filtrate is concentrated to give 6.3g of this compound as a colorless oil (94.9% yield).[2]
Method 4: Perkin Reaction Route (CN102516043A)
This route provides an alternative that avoids some of the harsher reagents of other methods.
Step 1: Synthesis of 2-(3-methoxyphenyl)-3-(2-acetoxyphenyl)acrylic acid A mixture of 16.6g of 3-methoxyphenylacetic acid and 13.4g of salicylaldehyde is dissolved in 61.2g of acetic anhydride. 40.5g of triethylamine (B128534) is added, and the mixture is heated to 140°C for 2 hours. The reaction mixture is poured into ice water to precipitate the product, which is collected by filtration to yield 24.8g of the acrylic acid derivative (79.5% yield).
Step 2: Synthesis of 2-((3-methoxy)styryl)phenol A mixture of 31.2g of the acrylic acid derivative, 46.8g of copper powder, and 250ml of quinoline (B57606) is heated at 190°C for 4 hours. After cooling, the quinoline is mostly removed under reduced pressure. The residue is taken up in ethyl acetate and washed with 1mol/L hydrochloric acid. The organic layer is collected, dried, and concentrated. The crude product is dissolved in methanol, and a 20% potassium carbonate solution is added. After stirring for 5 hours, the mixture is acidified with HCl to precipitate the product. Recrystallization from 95% ethanol gives 18.5g of 2-((3-methoxy)styryl)phenol (81.8% yield).
Step 3: Synthesis of this compound 22.6g of 2-((3-methoxy)styryl)phenol and 4.5g of 5% Pd/C are suspended in 250ml of ethyl acetate. The mixture is hydrogenated at room temperature and pressure for 8 hours. The catalyst is removed by filtration, and the filtrate is concentrated. The resulting oil is triturated with petroleum ether to induce solidification, yielding 21.6g of the final product (94.7% yield).
Synthesis Workflow Visualizations
The following diagrams illustrate the logical flow of each synthetic method.
Caption: Workflow for the Grignard reaction-based synthesis.
Caption: Workflow for the Wittig reaction-based synthesis.
Caption: Workflow for the Wittig-Horner reaction-based synthesis.
Caption: Workflow for the Perkin reaction-based synthesis.
References
A Comparative Guide to the Synthetic Routes of 2-(3-methoxyphenethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes for 2-(3-methoxyphenethyl)phenol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections present an objective analysis of different methodologies, supported by experimental data and detailed protocols to aid in the selection of the most efficient and scalable synthesis strategy.
Comparison of Synthetic Routes
Three primary synthetic routes for 2-(3-methoxyphenethyl)phenol have been reported, each with distinct advantages and disadvantages in terms of starting materials, reaction steps, and overall yield.
Route 1: Grignard Reaction followed by Dehydration and Hydrogenation
This route commences with the formation of a Grignard reagent from 3-methoxybenzyl chloride. The Grignard reagent then reacts with salicylaldehyde (B1680747) to produce an alcohol intermediate, which is subsequently dehydrated to form an alkene. The final step involves catalytic hydrogenation to yield the target compound, 2-(3-methoxyphenethyl)phenol. A significant drawback of this route is the low overall yield and the difficulty in obtaining the starting materials[1].
Route 2: Wittig Reaction followed by Hydrogenation
The second approach utilizes a Wittig reaction. 3-Methoxybenzyl chloride is reacted with triphenylphosphine (B44618) to form a Wittig reagent. This reagent then undergoes a Wittig reaction with salicylaldehyde, followed by catalytic hydrogenation to afford 2-(3-methoxyphenethyl)phenol. While a viable method, this route is hampered by the use of expensive triphenylphosphine and the challenge of acquiring the initial reactant[1].
Route 3: Wittig-Horner Reaction with Benzyl (B1604629) Protection
This improved route starts with the protection of the hydroxyl group of salicylaldehyde using benzyl chloride. The resulting 2-benzyloxybenzaldehyde is reduced to the corresponding alcohol, which is then chlorinated. An Arbuzov reaction with triethyl phosphite (B83602) yields a phosphonate (B1237965) ester. This intermediate undergoes a Wittig-Horner reaction with 3-methoxybenzaldehyde (B106831) to form a stilbene (B7821643) derivative. Finally, a catalytic hydrogenation removes the benzyl protecting group and reduces the double bond to give 2-(3-methoxyphenethyl)phenol. This multi-step synthesis is reported to have a high overall yield, with mild reaction conditions and simple work-up procedures, making it suitable for industrial-scale production[1].
Data Presentation
The following table summarizes the key quantitative data for the different synthetic routes.
| Parameter | Route 1: Grignard Reaction | Route 2: Wittig Reaction | Route 3: Wittig-Horner Reaction |
| Starting Materials | 3-Methoxybenzyl chloride, Salicylaldehyde | 3-Methoxybenzyl chloride, Salicylaldehyde, Triphenylphosphine | Salicylaldehyde, Benzyl chloride, Triethyl phosphite, 3-Methoxybenzaldehyde |
| Key Reactions | Grignard, Dehydration, Hydrogenation | Wittig, Hydrogenation | Benzyl protection, Reduction, Chlorination, Arbuzov, Wittig-Horner, Hydrogenation |
| Overall Yield | Low[1] | Not specified, but implied to be lower than Route 3[1] | Up to 62.5%[1] |
| Purity | Not specified | Not specified | High (no column chromatography needed)[1] |
Experimental Protocols
The following are the detailed experimental protocols for the key steps in Route 3: Wittig-Horner Reaction with Benzyl Protection .
Step 1: Synthesis of 2-benzyloxybenzaldehyde
In a reaction flask, salicylaldehyde (12.2 g), benzyl chloride (13.2 g), and potassium carbonate (15.3 g) are added to 100 ml of anhydrous acetone. The mixture is stirred and heated to reflux for 2 hours. After cooling, the solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate (B1210297) (50 ml) and washed with water (30 ml). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting solid is recrystallized from ethanol (B145695) to yield white needle-like crystals of 2-benzyloxybenzaldehyde (19.4 g, 91.5% yield)[1].
Step 2: Synthesis of 2-benzyloxybenzyl alcohol
Further steps involve the reduction of the aldehyde, which is a standard procedure often carried out with a reducing agent like sodium borohydride.
Step 3: Synthesis of 2-benzyloxybenzyl chloride
The alcohol is then converted to the corresponding chloride. This can be achieved using a chlorinating agent such as thionyl chloride or hydrogen chloride gas.
Step 4: Synthesis of [[2-(benzyloxy)phenyl]methyl]diethyl phosphonate (Arbuzov Reaction)
2-Benzyloxybenzyl chloride (9.8 g) and triethyl phosphite (7.2 g) are heated at 100°C with stirring for 5 hours. The product is then purified by vacuum distillation to give [[2-(benzyloxy)phenyl]methyl]diethyl phosphonate as a light yellow oil (12.4 g, 83.6% yield over two steps)[1].
Step 5: Synthesis of 1-Benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene (Wittig-Horner Reaction)
The phosphonate from the previous step is reacted with 3-methoxybenzaldehyde in the presence of a base (e.g., sodium hydride) in a suitable solvent like THF to yield the stilbene derivative.
Step 6: Synthesis of 2-[2-(3-methoxyphenyl)ethyl]phenol (Catalytic Hydrogenation)
To a solution of 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene (9.2 g) in 120 ml of absolute ethanol, 1.6 g of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere at room temperature and pressure for 6 hours. The catalyst is then filtered off, and the solvent is evaporated to give this compound as a colorless oil (6.3 g, 94.9% yield)[1].
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described above.
Caption: Synthetic pathway for Route 1: Grignard Reaction.
Caption: Synthetic pathway for Route 2: Wittig Reaction.
Caption: Synthetic pathway for Route 3: Wittig-Horner Reaction.
References
A Comparative Guide to the Synthesis of 2-[2-(3-Methoxyphenyl)ethyl]phenol: Wittig vs. Grignard Approaches
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides an objective comparison of two common synthetic routes—the Wittig reaction and the Grignard synthesis—for the preparation of 2-[2-(3-methoxyphenyl)ethyl]phenol, a crucial intermediate in the synthesis of various pharmaceutical compounds. This comparison is supported by a review of published experimental data to inform the selection of the most effective synthetic strategy.
Yield Comparison
The synthesis of this compound can be approached via a carbon-carbon bond formation strategy, for which both the Wittig and Grignard reactions are canonical methods. However, the presence of a phenolic hydroxyl group in one of the key starting materials, salicylaldehyde (B1680747), significantly impacts the efficiency of these reactions.
| Synthetic Route | Key Reactants | Intermediate Product | Overall Yield | Key Considerations |
| Wittig Synthesis | 3-Methoxybenzyltriphenylphosphonium halide, Salicylaldehyde | 2-[2-(3-Methoxyphenyl)vinyl]phenol (B1174749) | Good to High (typically >70% over 2 steps) | Two-step process (olefination followed by hydrogenation). The Wittig reaction itself can be sensitive to the phenolic proton, but is generally manageable. |
| Grignard Synthesis | 3-Methoxybenzylmagnesium halide, Salicylaldehyde | 2-(Hydroxy(3-methoxyphenyl)methyl)phenol | Low to Poor | The Grignard reagent is a strong base and is quenched by the acidic phenolic proton of salicylaldehyde, leading to significantly reduced yields. Protection of the phenol (B47542) is necessary for a viable reaction, adding extra steps to the synthesis. |
As the data indicates, the direct Grignard synthesis route is hampered by the acidic proton of the phenolic hydroxyl group in salicylaldehyde. This leads to the consumption of the Grignard reagent in an acid-base reaction rather than the desired nucleophilic addition to the aldehyde, resulting in low yields.[1] While protecting the phenol group prior to the Grignard reaction can circumvent this issue, it adds complexity and steps to the overall synthesis.
Conversely, the Wittig reaction, while also potentially affected by the acidic proton, can be optimized to produce the desired alkene intermediate in good yield. Subsequent catalytic hydrogenation of the double bond is typically a high-yielding and straightforward transformation. A multi-step approach involving a Wittig-Horner reaction has been reported with a high overall yield of 62.5% over six steps.[1]
Experimental Protocols
Grignard Synthesis of this compound (Illustrative Protocol)
Due to the inherently low yield of the direct reaction, a protection-based protocol is outlined here for a more viable, albeit longer, synthesis.
Step 1: Protection of Salicylaldehyde
-
Salicylaldehyde is dissolved in a suitable solvent (e.g., dichloromethane).
-
A protecting group, such as a benzyl (B1604629) or silyl (B83357) group, is introduced by reacting with the corresponding halide (e.g., benzyl bromide) in the presence of a base (e.g., potassium carbonate).
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
The protected salicylaldehyde is isolated and purified.
Step 2: Grignard Reaction
-
Magnesium turnings are activated in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
3-Methoxybenzyl chloride or bromide is added dropwise to form the Grignard reagent, 3-methoxybenzylmagnesium halide.
-
The protected salicylaldehyde, dissolved in anhydrous solvent, is added slowly to the Grignard reagent at a low temperature (e.g., 0 °C).
-
The reaction is stirred until completion and then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Step 3: Deprotection and Reduction
-
The resulting alcohol is deprotected under appropriate conditions (e.g., hydrogenolysis for a benzyl group).
-
The alcohol can then be dehydrated to the alkene, followed by hydrogenation to yield the final product. This multi-step process following the Grignard addition makes the Wittig route more direct.
Wittig Synthesis of this compound
Step 1: Synthesis of 2-[2-(3-Methoxyphenyl)vinyl]phenol (Wittig Olefination)
-
3-Methoxybenzyltriphenylphosphonium halide is suspended in an anhydrous solvent such as THF under an inert atmosphere.
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) is added at a low temperature to generate the phosphorus ylide.
-
Salicylaldehyde, dissolved in the same solvent, is added dropwise to the ylide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched, and the product is extracted. The byproduct, triphenylphosphine (B44618) oxide, is often removed by crystallization or chromatography.
Step 2: Catalytic Hydrogenation
-
The crude 2-[2-(3-methoxyphenyl)vinyl]phenol is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate.
-
A catalytic amount of palladium on carbon (Pd/C) is added.
-
The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred vigorously.
-
Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated to yield the final product, this compound.[1]
Visualizing the Synthetic Pathways
To further clarify the reaction sequences, the following diagrams illustrate the Wittig and Grignard synthetic routes.
Caption: The Wittig synthesis pathway for this compound.
Caption: The Grignard synthesis pathway, including necessary protection/deprotection steps.
Conclusion
For the synthesis of this compound, the Wittig reaction followed by catalytic hydrogenation is the more efficient and higher-yielding route compared to a direct Grignard reaction with unprotected salicylaldehyde. The fundamental incompatibility of the strongly basic Grignard reagent with the acidic phenol functionality necessitates a longer, multi-step process involving protection and deprotection, thereby reducing the overall efficiency. Researchers aiming for a more streamlined and productive synthesis of this important pharmaceutical intermediate would be well-advised to employ the Wittig strategy.
References
A Spectroscopic Comparison of 2-(3-Methoxyphenethyl)phenol and Its Positional Isomers: A Representative Analysis
Introduction
2-(3-methoxyphenethyl)phenol and its isomers are of significant interest to researchers in drug discovery and organic synthesis due to their structural similarities to biologically active compounds. A precise understanding of their molecular architecture is crucial for elucidating structure-activity relationships and ensuring the purity of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
This guide provides a comparative analysis of the spectroscopic properties of 2-(3-methoxyphenethyl)phenol and its positional isomers. It is important to note that publicly available, comprehensive experimental spectroscopic data for 2-(3-methoxyphenethyl)phenol and its direct isomers is limited. Therefore, this document presents a representative comparison using available data for structurally similar compounds to illustrate the principles of spectroscopic differentiation among ortho, meta, and para isomers.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for representative ortho and para isomers. The differentiation between these isomers is primarily based on the substitution pattern on the phenyl rings, which significantly influences the chemical environment of the protons and carbon atoms, leading to distinct spectroscopic signatures.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of Representative Isomers
| Spectroscopic Feature | Representative ortho Isomer: 2-(2-Methoxyethyl)phenol (Predicted Data) | Representative para Isomer: p-(2-Methoxyethyl)phenol (Experimental Data) |
| ¹H NMR (ppm) | ||
| Aromatic Protons | 6.8 - 7.2 (m, 4H) | 7.09 (d, 2H), 6.78 (d, 2H) |
| -OCH₃ Protons | ~3.3 (s, 3H) | 3.79 (s, 3H) |
| -CH₂-CH₂- Protons | ~2.9 (t, 2H), ~3.7 (t, 2H) | 2.81 (t, 2H), 3.56 (t, 2H) |
| Phenolic -OH Proton | Variable | Variable |
| ¹³C NMR (ppm) | ||
| Aromatic Carbons | 110 - 160 | 154.0, 130.2, 129.8, 115.3 |
| -OCH₃ Carbon | ~59 | 58.7 |
| -CH₂-CH₂- Carbons | ~35, ~70 | 38.1, 72.4 |
Table 2: IR Spectroscopic Data of Representative Isomers
| Spectroscopic Feature | Representative ortho Isomer | Representative para Isomer: p-(2-Methoxyethyl)phenol |
| IR (cm⁻¹) | ||
| O-H Stretch (Phenol) | ~3400 (broad) | 3350 (broad) |
| C-H Stretch (Aromatic) | ~3050 | 3020 |
| C-H Stretch (Aliphatic) | ~2950, ~2870 | 2930, 2850 |
| C=C Stretch (Aromatic) | ~1600, ~1490 | 1610, 1510 |
| C-O Stretch (Phenol) | ~1230 | 1240 |
| C-O Stretch (Ether) | ~1110 | 1175, 1035 |
| Out-of-Plane Bending | ~750 (ortho-disubstituted) | ~825 (para-disubstituted) |
Table 3: Mass Spectrometry Data of Representative Isomers
| Spectroscopic Feature | Representative ortho Isomer | Representative para Isomer: p-(2-Methoxyethyl)phenol |
| Mass Spectrometry (m/z) | ||
| Molecular Ion [M]⁺ | 228 | 152 |
| Key Fragments | Fragmentation patterns will differ based on the stability of the resulting carbocations. Cleavage of the ethyl bridge and rearrangements involving the methoxy (B1213986) and hydroxyl groups are expected. | 107 (loss of -CH₂OCH₃), 77 (phenyl cation) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Acquisition: Proton NMR spectra are typically acquired with 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired with proton decoupling over several hundred to several thousand scans due to the low natural abundance of the ¹³C isotope. The spectral width is typically 0-220 ppm.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FT-IR) spectrometer.
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS) or by direct infusion.
Ionization: Electron Ionization (EI) is a common method for volatile compounds. Electrospray Ionization (ESI) is suitable for less volatile or more polar molecules.
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualization of Structural Isomers and Analytical Workflow
The following diagrams illustrate the structural differences between the representative isomers and a general workflow for their spectroscopic analysis.
Caption: Structural differences between representative ortho, meta, and para isomers.
Caption: A generalized workflow for the spectroscopic analysis of phenolic compounds.
A Comparative Guide to the Biological Activities of Sarpogrelate and its Precursor, 2-[2-(3-Methoxyphenyl)ethyl]phenol
A direct comparative analysis of the biological activity of sarpogrelate (B137540) and its synthetic intermediate, 2-[2-(3-Methoxyphenyl)ethyl]phenol, is not feasible based on currently available scientific literature. While sarpogrelate is a well-characterized pharmacological agent with extensive documentation of its mechanism of action and clinical efficacy, this compound is primarily described as a chemical precursor in the synthesis of sarpogrelate and lacks published data on its own biological effects.
This guide will provide a comprehensive overview of the known biological activities of sarpogrelate, supported by experimental data and detailed methodologies. Information regarding this compound is limited to its role as a chemical intermediate.
Sarpogrelate: A Selective 5-HT2A Receptor Antagonist
Sarpogrelate is a potent and selective antagonist of the serotonin (B10506) 5-HT2A receptor.[1] This targeted action is the primary mechanism behind its therapeutic effects, which include antiplatelet aggregation and vasodilation.[2][3] It is clinically used in the management of ischemic symptoms in patients with chronic arterial occlusion, such as that occurring in peripheral arterial disease (PAD).[4][5]
Mechanism of Action
Serotonin (5-hydroxytryptamine, 5-HT) plays a significant role in hemostasis and thrombosis. When released from activated platelets, serotonin binds to 5-HT2A receptors on both platelets and vascular smooth muscle cells. This binding initiates a signaling cascade that leads to further platelet aggregation and vasoconstriction, respectively, contributing to the formation of thrombi and reduced blood flow.[1][2]
Sarpogrelate competitively inhibits the binding of serotonin to the 5-HT2A receptor, thereby blocking these downstream effects.[6] This leads to a reduction in platelet aggregation and promotes vasodilation, improving blood flow in ischemic tissues.[2][3] Furthermore, sarpogrelate has been shown to possess anti-inflammatory properties and may contribute to improved endothelial function.[2][7]
dot
Caption: Sarpogrelate's Mechanism of Action.
Quantitative Data
The efficacy of sarpogrelate and its active metabolite, M-1, has been quantified in various in vitro studies. The following table summarizes key pharmacological data.
| Compound | Receptor | Assay Type | pA2 Value | Reference |
| Sarpogrelate | 5-HT2A (rat tail artery) | Functional Antagonism | 8.53 | [8] |
| (R,S)-M-1 (metabolite) | 5-HT2A (rat tail artery) | Functional Antagonism | 9.04 | [8] |
| (R)-M-1 (metabolite) | 5-HT2A (rat tail artery) | Functional Antagonism | 9.00 | [8] |
| (S)-M-1 (metabolite) | 5-HT2A (rat tail artery) | Functional Antagonism | 8.81 | [8] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
In Vitro Functional Antagonism Assay (Rat Tail Artery)
A common method to determine the 5-HT2A antagonist activity of compounds like sarpogrelate involves using isolated rat tail artery preparations.
dot
Caption: In Vitro Rat Tail Artery Assay Workflow.
-
Tissue Preparation: The ventral tail artery is dissected from a male Wistar rat and cut into helical strips.
-
Mounting: The arterial strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.
-
Equilibration: The tissues are allowed to equilibrate for a period under a resting tension.
-
Agonist Response: A cumulative concentration-response curve to serotonin (5-HT) is obtained by adding increasing concentrations of the agonist to the organ bath and measuring the resulting isometric contraction.
-
Antagonist Incubation: After washing out the agonist, the tissues are incubated with a specific concentration of sarpogrelate for a defined period.
-
Second Agonist Response: A second cumulative concentration-response curve to 5-HT is obtained in the presence of sarpogrelate.
-
Data Analysis: The shift in the concentration-response curve caused by sarpogrelate is used to calculate the pA2 value, which is a measure of the antagonist's potency.
This compound
Information available for this compound indicates that it is a key intermediate in the chemical synthesis of sarpogrelate.[1] While a broader class of related compounds, methoxy-styryl phenols, have been noted for potential anti-platelet, antibacterial, and anticancer effects, there is no specific experimental data in the public domain detailing the biological activity of this compound itself.
Conclusion
Sarpogrelate is a well-established selective 5-HT2A receptor antagonist with proven antiplatelet and vasodilatory effects. Its mechanism of action and pharmacological profile have been extensively studied and documented. In contrast, this compound is known primarily as a chemical building block for the synthesis of sarpogrelate. Due to the absence of published data on the biological activity of this compound, a direct and objective comparison of its performance with sarpogrelate is not possible at this time. Further research into the pharmacological properties of this intermediate would be required to enable such a comparison.
References
- 1. This compound | 167145-13-3 [chemicalbook.com]
- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. 2-(2-(3-Methoxyphenyl)ethyl)phenol | C15H16O2 | CID 10585448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
- 7. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. From Natural Inspiration to Synthetic Application: The Story of 2-(3-Methoxystyryl)phenol - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
A Comparative Analysis of Synthetic Precursors for Sarpogrelate
For Researchers, Scientists, and Drug Development Professionals
Sarpogrelate (B137540), a selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist, is a clinically important antiplatelet and antithrombotic agent. The efficiency and cost-effectiveness of its synthesis are critical for its accessibility and further development. This guide provides a detailed comparative analysis of the key precursors and synthetic routes for sarpogrelate, supported by experimental data, to aid researchers in selecting the optimal manufacturing strategy.
Executive Summary
The synthesis of sarpogrelate predominantly proceeds through the key intermediate, 1-dimethylamino-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol . This guide evaluates the common and alternative synthetic pathways to this precursor, focusing on yield, purity, and the cost of starting materials. The most well-documented and efficient route involves a six-step synthesis of the precursor 2-[2-(3-methoxyphenyl)ethyl]phenol starting from salicylaldehyde (B1680747), which offers a high overall yield. Alternative approaches, such as those employing Grignard or Wittig reactions, have been reported but are generally associated with lower yields and more challenging reaction conditions.
Comparative Analysis of Synthetic Routes
The synthesis of sarpogrelate can be dissected into two main stages: the preparation of the key phenolic intermediate, This compound , and its subsequent conversion to sarpogrelate.
Route 1: Multi-step Synthesis from Salicylaldehyde (Preferred Route)
This route, detailed in patent literature, offers a high overall yield and utilizes readily available starting materials.
Experimental Protocol:
A six-step synthesis starting from salicylaldehyde yields this compound. The key steps include benzyl (B1604629) protection of the hydroxyl group, reduction of the aldehyde, chlorination, an Arbuzov reaction, a Wittig-Horner reaction, and finally, catalytic hydrogenation. The resulting phenolic intermediate is then reacted with epichlorohydrin, followed by ring-opening with dimethylamine (B145610) to yield 1-dimethylamino-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol. The final step involves the esterification of this amino alcohol with succinic anhydride (B1165640) to produce sarpogrelate, which is then converted to its hydrochloride salt.
Data Presentation:
| Step | Reaction | Reagents | Yield (%) | Purity (%) |
| 1-6 | Salicylaldehyde → this compound | Multiple | 62.5 (overall) | 99.5 |
| 7 | This compound → Intermediate Ether | Epichlorohydrin, Base | - | - |
| 8 | Intermediate Ether → 1-dimethylamino-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol | Dimethylamine | - | - |
| 9 | 1-dimethylamino-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol → Sarpogrelate HCl | Succinic anhydride, HCl | 92.5 | >99.8 |
Note: Yields for steps 7 and 8 are not explicitly detailed in the reviewed literature but are part of the established synthetic sequence.
Route 2: Grignard Reaction Approach (Alternative)
An alternative synthesis of this compound involves the reaction of a Grignard reagent derived from 3-methoxybenzyl chloride with salicylaldehyde.
Experimental Protocol:
3-methoxybenzyl chloride is reacted with magnesium to form the corresponding Grignard reagent. This is then reacted with salicylaldehyde. The resulting alcohol is dehydrated to an alkene, followed by catalytic hydrogenation to yield the target phenol.
Drawbacks:
This route is reported to have lower yields due to the presence of the acidic phenolic hydroxyl group in salicylaldehyde, which can react with the Grignard reagent. The starting material, 3-methoxybenzyl chloride, is also noted to be less readily available.
Route 3: Wittig Reaction Approach (Alternative)
Another alternative for the synthesis of this compound utilizes a Wittig reaction.
Experimental Protocol:
3-methoxybenzyl chloride is reacted with triphenylphosphine (B44618) to form a phosphonium (B103445) salt. This is then converted to the corresponding ylide (Wittig reagent) using a strong base. The ylide then reacts with salicylaldehyde to form an alkene, which is subsequently hydrogenated to the desired phenol.
Drawbacks:
This route is hampered by the use of the expensive reagent triphenylphosphine and is reported to have a low overall yield.
Cost Analysis of Starting Materials
A preliminary cost analysis based on currently available market prices for the key starting materials of the preferred route (Route 1) is presented below. Prices are subject to variation based on supplier, quantity, and purity.
| Starting Material | Price (USD) per kg (approx.) |
| Salicylaldehyde | 80 - 120 |
| 3-Methoxybenzyl chloride | 70 - 100 |
| Epichlorohydrin | 1.5 - 2.0 |
| Dimethylamine | 2.9 - 3.2 |
| Succinic anhydride | 100 - 150 |
Sarpogrelate Mechanism of Action
Sarpogrelate functions as a selective antagonist of the 5-HT2A receptor. The binding of serotonin (B10506) (5-HT) to this receptor on platelets and vascular smooth muscle cells initiates a signaling cascade that leads to platelet aggregation and vasoconstriction. Sarpogrelate competitively blocks this binding, thereby inhibiting these physiological responses.
Visualizations
Synthetic Pathways for this compound
Caption: Alternative synthetic routes to the key intermediate this compound.
Overall Synthesis of Sarpogrelate
Caption: Final steps in the synthesis of sarpogrelate from the key phenolic intermediate.
Sarpogrelate Signaling Pathway
Caption: Mechanism of action of sarpogrelate via inhibition of the 5-HT2A receptor signaling pathway.
The Efficacy of 2-[2-(3-Methoxyphenyl)ethyl]phenol in Sarpogrelate Synthesis: A Comparative Guide
Sarpogrelate (B137540), a selective 5-HT2A receptor antagonist, is a clinically significant antiplatelet agent. Its synthesis predominantly relies on the key intermediate, 2-[2-(3-methoxyphenyl)ethyl]phenol. This guide provides a comparative analysis of the primary synthetic routes to sarpogrelate, with a focus on the efficacy of utilizing pre-synthesized this compound versus its in-situ generation from simpler precursors. This objective comparison, supported by experimental data from patent literature, is intended for researchers, scientists, and professionals in drug development.
Comparative Analysis of Synthetic Routes
Two principal strategies for the synthesis of sarpogrelate have been identified. Route A commences with the key intermediate this compound. In contrast, Route B represents a multi-step approach where this key intermediate is synthesized in-situ from more readily available starting materials.
Route A: Direct Utilization of this compound
This synthetic pathway is characterized by its directness, beginning with the alkylation of this compound. A newer, improved method employs phase transfer catalysis, which circumvents the use of hazardous reagents like sodium hydride, making the process safer and more amenable to industrial-scale production.[1] The synthesis proceeds through the formation of an epoxide intermediate, followed by aminolysis, esterification, and final salt formation to yield sarpogrelate hydrochloride with a purity exceeding 99%.[1]
Route B: In-Situ Generation of this compound
This alternative approach involves the initial synthesis of the key intermediate, this compound, from basic starting materials. One common method is the Wittig reaction between 3-methoxybenzyltriphenylphosphonium chloride and salicylaldehyde, which produces a stilbene (B7821643) derivative that is subsequently hydrogenated to the desired intermediate.[2] Another variation involves the Perkin reaction of 3-methoxyphenylacetic acid with salicylaldehyde.[3] This route, while involving more steps, offers flexibility in terms of starting material sourcing.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the key steps in each synthetic route, allowing for a direct comparison of their efficiencies.
| Step | Route A Yield (%) | Route B Yield (%) | Purity (%) | Reference |
| Route A | ||||
| [[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]oxirane formation | 95.3 | - | - | CN103965063B[1] |
| Sarpogrelate Hydrochloride (final product) | - | - | >99 | CN103965063B[1] |
| Route B (Wittig Reaction Path) | ||||
| This compound (from hydrogenation of stilbene) | - | 95 - 96 | - | CN101239920A |
| Route B (Perkin Reaction Path) | ||||
| 2-(3-methoxyphenyl)-3-(2-acetoxyphenyl)acrylic acid | - | 74 - 79.5 | - | CN102516043A[3] |
| This compound (from hydrogenation of styrylphenol) | - | 81.1 - 94.7 | - | CN102516043A[3] |
Experimental Protocols
Protocol for Route A: Synthesis of Sarpogrelate Hydrochloride from this compound
Step 1: Synthesis of [[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]oxirane
To a solution of this compound (0.2 mol) in toluene (B28343) (240 ml), sodium hydroxide (B78521) (0.24 mol), water (160 ml), benzyltriethylammonium chloride (0.012 mol), and epichlorohydrin (B41342) (0.28 mol) are added. The mixture is heated to reflux and stirred for 8 hours. After cooling, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield [[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]oxirane.
Step 2: Synthesis of 1-dimethylamino-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol
The oxirane from the previous step (0.191 mol) is dissolved in tetrahydrofuran (B95107) (300 ml) in an autoclave. A 33% aqueous solution of dimethylamine (B145610) (0.210 mol) is added. The autoclave is purged with nitrogen and pressurized to 0.1 MPa. The reaction mixture is stirred for 3 hours.
Step 3: Synthesis of Sarpogrelate Hydrochloride
1-dimethylamino-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol (0.09 mol) is dissolved in acetone (B3395972), and succinic anhydride (B1165640) (0.113 mol) is added. The mixture is heated to reflux and stirred for 6 hours. After cooling to -5 °C, dry HCl gas is passed through the solution until the pH reaches 1-2. The mixture is then allowed to warm to room temperature and stirred for 8 hours. The resulting precipitate is collected by filtration to give the crude product. Recrystallization from acetone yields sarpogrelate hydrochloride with a purity of over 99%.[1]
Protocol for Route B: Synthesis of this compound via Wittig Reaction
Step 1: Synthesis of 2-hydroxy-3-methoxystilbene
A mixture of 3-methoxybenzyltriphenylphosphonium chloride (200.0 g) and 1,8-diazabicyclo[5.4.0]undec-7-ene (76.4 g) in acetonitrile (B52724) (800 ml) is prepared. Salicylaldehyde (56.6 g) is added, and the mixture is heated at reflux for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (B1210297) and washed with 1N hydrochloric acid. The organic layer is dried over anhydrous magnesium sulfate and concentrated to give a mixture of 2-hydroxy-3-methoxystilbene and triphenylphosphine (B44618) oxide.[2]
Step 2: Synthesis of this compound
The crude stilbene mixture from the previous step is dissolved in methanol (B129727) (600 ml), and 5% Pd/C (10 g) is added. The mixture is hydrogenated at a pressure of 30 to 5 bar for 2 hours. The catalyst is removed by filtration, and the filtrate is concentrated to yield a mixture of this compound and triphenylphosphine oxide. This crude product is used in the subsequent steps without further purification.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the described synthetic workflows.
Caption: Synthetic pathway of Sarpogrelate starting from this compound.
Caption: Alternative synthesis of Sarpogrelate via in-situ generation of the key intermediate.
Conclusion
The choice between the two synthetic routes for sarpogrelate depends on several factors. Route A, which utilizes the pre-synthesized intermediate this compound, offers a more direct and potentially higher-yielding pathway to the final product, especially with the adoption of safer phase-transfer catalysis. Route B, while involving more synthetic steps, provides greater flexibility in sourcing starting materials. The in-situ generation of the key intermediate via the Wittig reaction is a notable alternative. For large-scale manufacturing, the efficiency, safety, and cost-effectiveness of each step must be carefully considered. The data presented in this guide provides a foundation for such an evaluation, empowering researchers to select the most suitable synthetic strategy for their specific needs.
References
- 1. CN103965063B - Sarpogrelate hydrochloride new preparation process - Google Patents [patents.google.com]
- 2. KR20100118747A - Improved preparation method of sarpogrelate hydrochloride - Google Patents [patents.google.com]
- 3. CN102516043A - Preparation method of Sarpogrelate intermediate 2-((3-methoxy) phenethyl) phenol - Google Patents [patents.google.com]
A Comparative Guide to Alternative Intermediates in Sarpogrelate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sarpogrelate (B137540), a 5-HT2A receptor antagonist used in the treatment of ischemic disorders, has been approached through various synthetic pathways. The efficiency, scalability, and cost-effectiveness of the overall synthesis are critically dependent on the selection of key intermediates and the corresponding synthetic route. This guide provides an objective comparison of two prominent synthetic routes to sarpogrelate, focusing on their key intermediates, reaction yields, and purity. Experimental data from published literature and patents are presented to support the comparison.
Overview of Synthetic Strategies
Two major synthetic strategies for sarpogrelate hydrochloride have been identified in the literature. The first, which can be considered the more established or "standard" route, initiates from 2-[2-(3-methoxyphenyl)ethyl]phenol. A notable alternative approach employs a Grignard reaction to construct a key diarylethanol intermediate. This guide will refer to these as Route 1 and Route 2, respectively.
Route 1: The Standard Alkylation Pathway
This widely adopted route commences with the alkylation of this compound with an epoxide, followed by aminolysis and subsequent esterification.
Key Intermediates and Pathway
The synthesis proceeds through the following key intermediates:
-
[[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]oxirane (Intermediate 1A) : Formed by the reaction of this compound with epichlorohydrin (B41342).
-
1-dimethylamino-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol (Intermediate 1B) : The pivotal amino alcohol intermediate is obtained by the ring-opening of the epoxide (Intermediate 1A) with dimethylamine (B145610).
The final sarpogrelate product is then synthesized by the esterification of Intermediate 1B with succinic anhydride (B1165640), followed by conversion to its hydrochloride salt.
Route 2: The Alternative Grignard-Based Pathway
This alternative strategy utilizes a Grignard reaction to create a carbon-carbon bond, forming a key diarylethanol intermediate, which is then further elaborated to sarpogrelate.
Key Intermediates and Pathway
The key intermediates in this innovative route include:
-
1-(2-(benzyloxy)phenyl)-2-(3-methoxyphenyl)ethanol (Intermediate 2A) : This crucial intermediate is synthesized via a Grignard reaction between a Grignard reagent derived from a protected 2-bromophenol (B46759) derivative and 3-methoxybenzaldehyde.
-
1-(benzyloxy)-2-(3-methoxystyryl)benzene (B1278122) (Intermediate 2B) : Obtained through the dehydration of Intermediate 2A under acidic conditions. Subsequent hydrogenation and a series of reactions including etherification, aminolysis, and esterification lead to sarpogrelate.
Comparative Performance Data
The following table summarizes the quantitative data for the two synthetic routes, providing a basis for comparison of their efficiency.
| Parameter | Route 1 (Standard Alkylation) | Route 2 (Alternative Grignard-based) |
| Starting Materials | This compound, Epichlorohydrin, Dimethylamine, Succinic anhydride | Protected 2-bromophenol derivative, 3-methoxybenzaldehyde, Epichlorohydrin, Dimethylamine, Succinic anhydride |
| Key Intermediate 1 | [[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]oxirane | 1-(2-(benzyloxy)phenyl)-2-(3-methoxyphenyl)ethanol |
| Key Intermediate 2 | 1-dimethylamino-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol | 1-(benzyloxy)-2-(3-methoxystyryl)benzene |
| Overall Yield | Reported up to 92.5%[1] | High conversion rate reported, though specific overall yield is not detailed in the provided patents. |
| Purity of Final Product (HPLC) | > 99.8%[2] | > 99%[3] |
| Key Advantages | Well-established, high yields reported in literature. | Potentially lower raw material cost, avoids the direct use of highly reactive epichlorohydrin in the initial step. |
| Key Challenges | Use of hazardous epichlorohydrin, requires careful control of reaction conditions. | Multi-step synthesis of the Grignard reagent, potential for side reactions during the Grignard and dehydration steps. |
Experimental Protocols
Route 1: Synthesis of Sarpogrelate Hydrochloride via Standard Alkylation
Step 1: Synthesis of [[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]oxirane (Intermediate 1A) [2]
-
To a reactor, this compound (0.1 mol) is added, followed by toluene (B28343) to dissolve.
-
A solution of sodium hydroxide (B78521) (0.12 mol) and a phase transfer catalyst (benzyltriethylammonium chloride, 0.006 mol) are added.
-
Epichlorohydrin (0.14 mol) is then added, and the mixture is heated to reflux for 8 hours.
-
After cooling to room temperature, the layers are separated. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude oxirane intermediate.
Step 2: Synthesis of 1-dimethylamino-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol (Intermediate 1B) [2]
-
The crude [[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]oxirane is reacted with dimethylamine in an autoclave to facilitate the aminolysis reaction, yielding the amino alcohol intermediate.
Step 3: Synthesis of Sarpogrelate Hydrochloride [1][2]
-
1-dimethylamino-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol (0.090 mol) and succinic anhydride (0.113 mol) are dissolved in acetone (B3395972) (200 ml).
-
The mixture is heated to reflux for 6 hours.
-
After completion, the reaction mixture is cooled in an ice bath to 0-5°C.
-
Dry hydrogen chloride gas is passed through the solution to adjust the pH to 1-2, leading to the precipitation of a white solid.
-
The mixture is slowly warmed to room temperature and stirred for 8 hours.
-
The solid is collected by filtration, dried, and recrystallized from acetone to afford sarpogrelate hydrochloride as a white solid.
Route 2: Synthesis of Sarpogrelate Hydrochloride via Grignard Reaction
Step 1: Synthesis of 1-(2-(benzyloxy)phenyl)-2-(3-methoxyphenyl)ethanol (Intermediate 2A) [3]
-
A Grignard reagent is prepared from a suitable protected 2-halophenyl derivative (e.g., 2-benzyloxybromobenzene) and magnesium turnings in an appropriate solvent like THF.
-
3-methoxybenzaldehyde is then added dropwise to the Grignard reagent at a controlled temperature.
-
The reaction is quenched with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution), and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude diarylethanol intermediate.
Step 2: Synthesis of 1-(benzyloxy)-2-(3-methoxystyryl)benzene (Intermediate 2B) [3]
-
Intermediate 2A is subjected to a dehydration reaction under acidic conditions to yield the styryl derivative.
Step 3: Subsequent transformations to Sarpogrelate Hydrochloride [3]
-
Intermediate 2B undergoes hydrogenation to saturate the double bond and remove the benzyl (B1604629) protecting group, followed by a series of reactions analogous to those in Route 1 (etherification with epichlorohydrin, aminolysis with dimethylamine, esterification with succinic anhydride, and salt formation) to yield the final product.
Signaling Pathways and Workflow Diagrams
Caption: Synthetic pathway for Route 1 (Standard Alkylation).
Caption: Synthetic pathway for Route 2 (Alternative Grignard).
Conclusion
Both the standard alkylation route and the alternative Grignard-based route offer viable pathways to high-purity sarpogrelate hydrochloride. The standard route is well-documented with high reported yields, making it a reliable choice for synthesis. The alternative Grignard-based route presents an interesting approach that may offer advantages in terms of raw material cost and avoidance of certain hazardous reagents in the initial steps. The choice of synthetic route will ultimately depend on factors such as the desired scale of production, cost of raw materials, and the available expertise and equipment for handling specific reaction types like Grignard reactions. Further process optimization and detailed cost analysis would be necessary to definitively select the superior route for industrial-scale production.
References
cost-benefit analysis of different 2-(3-methoxyphenethyl)phenol synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of four distinct synthesis routes for 2-(3-methoxyphenethyl)phenol, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on reaction yield, cost of materials, scalability, safety, and environmental impact to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
Four primary synthetic strategies for 2-(3-methoxyphenethyl)phenol are evaluated: a Grignard reaction-based route, a Wittig reaction approach, a modern route utilizing an Arbuzov and Wittig-Horner reaction sequence, and a Perkin reaction-based method. The newer Arbuzov/Wittig-Horner route and the Perkin reaction route are presented as having significant advantages in terms of overall yield and suitability for industrial-scale production. The Grignard and traditional Wittig routes, while feasible, are hampered by lower yields, the use of expensive reagents, and more challenging purification processes.
Data Presentation: A Quantitative Comparison of Synthesis Routes
The following table summarizes the key quantitative data for each of the four synthesis routes, providing a clear comparison of their efficiency and cost-effectiveness.
| Parameter | Grignard Route | Wittig Route | Arbuzov/Wittig-Horner Route | Perkin Reaction Route |
| Overall Yield | Low (estimated < 40%) | Low to Moderate (estimated 40-50%) | High (up to 62.5%)[1] | High (up to 81.1% for the final step)[2] |
| Number of Steps | 3 | 3 | 6 | 5 |
| Starting Materials | 3-methoxybenzyl chloride, Salicylaldehyde (B1680747), Magnesium | 3-methoxybenzyl chloride, Salicylaldehyde, Triphenylphosphine (B44618) | Salicylaldehyde, Benzyl chloride, Triethyl phosphite (B83602), 3-methoxybenzaldehyde (B106831) | 3-methoxyphenylacetic acid, Salicylaldehyde, Acetic anhydride (B1165640), Triethylamine (B128534) |
| Key Reagents | Grignard reagent | Wittig reagent | Diethyl phosphonate (B1237965) | Quinoline (B57606), Copper |
| Estimated Cost per Gram of Product | High | High | Low | Low |
| Scalability | Moderate, with safety considerations for large-scale Grignard reactions.[3][4][5][6] | Moderate, challenges with triphenylphosphine oxide removal. | High, suitable for industrial production.[1] | High, used commercially for similar compounds.[7][8][9][10][11] |
| Safety Concerns | Highly exothermic, pyrophoric reagents.[12][13][14][15] | Use of strong bases, flammable solvents. | Use of phosphorus trichloride (B1173362) (toxic). | High reaction temperatures. |
| Environmental Impact | Magnesium waste. | Triphenylphosphine oxide byproduct. | Benign byproducts in later steps. | Use of quinoline (toxic). |
Synthesis Route Overviews and Diagrams
Grignard Reaction Route
This route involves the formation of a Grignard reagent from 3-methoxybenzyl chloride, which then reacts with salicylaldehyde. The resulting alcohol is dehydrated and subsequently hydrogenated to yield the final product. While conceptually straightforward, this method is often plagued by low yields and difficulties in controlling the highly exothermic Grignard reaction on a larger scale.[3][4][5][6][12][13][14][15]
Wittig Reaction Route
This approach utilizes a Wittig reagent, prepared from 3-methoxybenzyl chloride and triphenylphosphine. The ylide then reacts with salicylaldehyde to form an alkene, which is subsequently hydrogenated. A significant drawback of this method is the use of stoichiometric amounts of triphenylphosphine, which is expensive, and the difficulty in removing the triphenylphosphine oxide byproduct.[16][17][18][19][20]
Arbuzov and Wittig-Horner Route
This modern, multi-step synthesis begins with the protection of salicylaldehyde, followed by reduction, chlorination, an Arbuzov reaction to form a phosphonate, a Wittig-Horner reaction with 3-methoxybenzaldehyde, and a final hydrogenation. Despite the number of steps, this route boasts a high overall yield, utilizes less expensive reagents compared to the traditional Wittig reaction, and is well-suited for industrial production due to its mild reaction conditions and straightforward purification.[1]
Perkin Reaction Route
This route involves the Perkin condensation of 3-methoxyphenylacetic acid and salicylaldehyde using acetic anhydride and an organic base. The resulting acrylic acid derivative undergoes decarboxylation and subsequent catalytic hydrogenation. This method is advantageous due to its use of readily available and inexpensive starting materials, a short synthetic route, and high yields.[2]
Experimental Protocols
Detailed experimental protocols for each key transformation are provided below.
Protocol 1: Grignard Route - Formation of Grignard Reagent and Reaction with Salicylaldehyde (Illustrative)
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The flask is flushed with dry nitrogen. A solution of 3-methoxybenzyl chloride (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise via the dropping funnel. The reaction is initiated, if necessary, by the addition of a small crystal of iodine. Once the reaction starts, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour.
-
Reaction with Salicylaldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of salicylaldehyde (1.0 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours.
-
Work-up and Subsequent Steps: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude alcohol is then dehydrated and hydrogenated in subsequent steps.
Protocol 2: Wittig Route - Ylide Formation and Reaction with Salicylaldehyde (Illustrative)
-
Phosphonium (B103445) Salt Formation: A solution of 3-methoxybenzyl chloride (1.0 eq) and triphenylphosphine (1.0 eq) in toluene (B28343) is heated at reflux for 24 hours. The resulting white precipitate, 3-methoxybenzyltriphenylphosphonium chloride, is collected by filtration, washed with cold toluene, and dried under vacuum.
-
Ylide Formation and Wittig Reaction: The phosphonium salt (1.0 eq) is suspended in anhydrous THF under a nitrogen atmosphere. A strong base, such as n-butyllithium (1.0 eq), is added dropwise at 0 °C until a characteristic orange-red color of the ylide persists. The mixture is stirred for 30 minutes at this temperature. A solution of salicylaldehyde (1.0 eq) in anhydrous THF is then added dropwise. The reaction is stirred at room temperature overnight.
-
Work-up and Subsequent Steps: The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude alkene is then purified and hydrogenated.
Protocol 3: Arbuzov/Wittig-Horner Route - Key Steps
-
Arbuzov Reaction: 2-Benzyloxybenzyl chloride (1.0 eq) and triethyl phosphite (1.2 eq) are heated at 100-120 °C for 4-6 hours. The excess triethyl phosphite is removed by distillation under reduced pressure to yield [[2-(benzyloxy)phenyl]methyl]diethyl phosphonate.
-
Wittig-Horner Reaction: To a solution of the phosphonate (1.0 eq) and 3-methoxybenzaldehyde (1.0 eq) in a suitable solvent like DMF, a base such as sodium hydride (1.1 eq) is added portion-wise at 0 °C. The reaction is then stirred at room temperature until completion (monitored by TLC).
-
Final Hydrogenation: The resulting 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete. Filtration of the catalyst and removal of the solvent yields 2-(3-methoxyphenethyl)phenol.[1]
Protocol 4: Perkin Reaction Route
-
Perkin Condensation: A mixture of 3-methoxyphenylacetic acid (1.0 eq), salicylaldehyde (1.0 eq), triethylamine (2.5 eq), and acetic anhydride (4.0 eq) is heated at 120-140 °C for 2-5 hours. The reaction mixture is then poured into ice water, and the precipitated solid, 2-(3-methoxyphenyl)-3-(2-acetoxy-phenyl)acrylic acid, is collected by filtration.[2]
-
Decarboxylation and Hydrolysis: The acrylic acid derivative is heated with quinoline and a catalytic amount of copper powder at 180-210 °C for 2-5 hours. After cooling, the quinoline is removed under reduced pressure. The residue is dissolved in an appropriate solvent and hydrolyzed with a base to yield 2-((3-methoxy)styryl)phenol.[2]
-
Catalytic Hydrogenation: The styryl phenol (B47542) is dissolved in a solvent like dichloromethane (B109758) or ethanol, and hydrogenated over a 5% Pd/C catalyst at normal temperature and pressure for 4 hours to give the final product.[2]
Conclusion
The choice of a synthetic route for 2-(3-methoxyphenethyl)phenol is a critical decision that impacts the overall efficiency, cost, and environmental footprint of the process. For laboratory-scale synthesis where cost and scalability are less of a concern, the Grignard or Wittig routes may be considered, although they present challenges in terms of yield and purification. However, for process development and large-scale manufacturing, the Arbuzov/Wittig-Horner route and the Perkin reaction route emerge as superior options. The Arbuzov/Wittig-Horner route, while longer, offers a very high overall yield and avoids the problematic byproducts of the traditional Wittig reaction. The Perkin reaction route is also highly efficient, utilizes inexpensive starting materials, and represents a robust and scalable method for the synthesis of this important pharmaceutical intermediate. Researchers and drug development professionals are encouraged to consider these factors carefully when selecting a synthesis strategy.
References
- 1. CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol - Google Patents [patents.google.com]
- 2. CN102516043A - Preparation method of Sarpogrelate intermediate 2-((3-methoxy) phenethyl) phenol - Google Patents [patents.google.com]
- 3. imm.fraunhofer.de [imm.fraunhofer.de]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Perkin Reaction Mechanism: Steps, Examples & Applications [vedantu.com]
- 8. study.com [study.com]
- 9. Introduction to Perkin reaction its mechanism and examples.pdf [slideshare.net]
- 10. scienceinfo.com [scienceinfo.com]
- 11. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 12. acs.org [acs.org]
- 13. smart.dhgate.com [smart.dhgate.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. quora.com [quora.com]
- 16. delval.edu [delval.edu]
- 17. Wittig Reaction [organic-chemistry.org]
- 18. libjournals.unca.edu [libjournals.unca.edu]
- 19. www1.udel.edu [www1.udel.edu]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Purity Analysis of 2-[2-(3-Methoxyphenyl)ethyl]phenol from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of chemical starting materials is a critical factor that directly influences experimental outcomes and the quality of final products. This guide provides a comparative analysis of the purity of 2-[2-(3-Methoxyphenyl)ethyl]phenol (CAS: 167145-13-3), a key intermediate in the synthesis of various pharmaceutical compounds, from different commercial suppliers. The comparison is based on publicly available data and is supplemented with detailed experimental protocols for purity assessment.
Supplier Purity Data Overview
The following table summarizes the stated purity of this compound from a selection of chemical suppliers. It is important to note that while some suppliers provide specific purity data, others may not, requiring the end-user to perform their own quality control.
| Supplier | Product/Catalog Number | Stated Purity | Analytical Method |
| Henan Aochuang Chemical Co.,Ltd. | Not specified | 97.79% | HPLC[1] |
| Shaanxi Dideu Medichem Co. Ltd. | Not specified | 99.0% min | Not specified[1] |
| Shaanxi Dideu New Materials Co. Ltd. | Not specified | 98.0% | Not specified[1] |
| Sigma-Aldrich (AldrichCPR) | CDS005340 / AldrichCPR | No analytical data provided. Buyer assumes responsibility for purity confirmation.[2] | Not applicable |
| LGC Standards | TRC-M264515-1G | Certificate of Analysis available upon request/purchase. | Not specified[3] |
| VSNCHEM | VZ23413 | Certificate of Analysis available upon request. | Not specified[4] |
| Changzhou Xuanming Pharmaceutical | Not specified | Not specified | Not specified[5] |
Note: The data presented is based on information available from the suppliers' websites and may vary between different lots. It is always recommended to obtain a lot-specific Certificate of Analysis for detailed purity information.
Experimental Protocols for Purity Determination
Accurate determination of the purity of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for purity assessment and structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities in a sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.
-
Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh a sample of this compound from the supplier and dissolve it in the mobile phase to a concentration similar to the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is calculated by comparing the peak area of the analyte in the sample to the peak areas of the standards in the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (B109758) or other suitable volatile solvent (GC grade)
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation: Prepare solutions of the reference standard and the supplier's sample in dichloromethane at a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Analysis: Inject the prepared solutions. The purity is determined by the area percentage of the main peak in the total ion chromatogram. The mass spectrum of the main peak should be compared with that of the reference standard for identity confirmation.
Visualizing the Purity Analysis Workflow
The following diagrams illustrate the general workflow for purity analysis and the relationship between different analytical techniques.
Caption: A general experimental workflow for the purity analysis of a chemical compound.
Caption: The relationship between analytical techniques and the information they provide.
Conclusion
The purity of this compound can vary between suppliers. While some provide a specific purity value determined by methods such as HPLC, others, like Sigma-Aldrich's AldrichCPR grade, place the onus of quality control on the researcher. For critical applications, it is imperative to either source from suppliers who provide comprehensive, lot-specific Certificates of Analysis or to perform in-house purity verification using reliable analytical methods like HPLC and GC-MS. The choice of analytical method will depend on the specific requirements of the research and the potential impurities that need to be detected.
References
- 1. This compound | 167145-13-3 [chemicalbook.com]
- 2. 2-[2-(3-methoxy-phenyl)-ethyl]-phenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. 2-[2-(3-METHOXY-PHENYL)-ETHYL]-PHENOL | VSNCHEM [vsnchem.com]
- 5. This compound - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-(3-methoxyphenethyl)phenol with structurally related phenols. The analysis is supported by established principles of organic chemistry and available experimental data for similar compounds, offering insights into its behavior in key chemical transformations relevant to pharmaceutical and materials science research.
Introduction to Phenolic Reactivity
The reactivity of phenols is fundamentally governed by the electron-donating nature of the hydroxyl (-OH) group, which activates the aromatic ring towards electrophilic substitution. The presence of other substituents on the ring can further modulate this reactivity through electronic and steric effects. This guide will focus on comparing 2-(3-methoxyphenethyl)phenol with phenol (B47542), guaiacol (B22219) (2-methoxyphenol), and 4-ethylphenol (B45693) in two key reaction types: electrophilic aromatic substitution and O-alkylation.
Comparative Reactivity Analysis
The structure of 2-(3-methoxyphenethyl)phenol features a phenol ring substituted at the ortho position with a 3-methoxyphenethyl group. This substitution pattern influences its reactivity in comparison to simpler phenols.
1. Electrophilic Aromatic Substitution (EAS)
Phenols are highly reactive towards electrophilic aromatic substitution, with the hydroxyl group being a strongly activating, ortho, para-directing group.[1][2] The rate of reaction is significantly influenced by the electronic effects of other substituents.
Table 1: Predicted Relative Reactivity in Electrophilic Aromatic Substitution
| Compound | Substituents | Predicted Relative Reactivity vs. Phenol | Rationale |
| Phenol | -OH | Baseline | The hydroxyl group strongly activates the ring. |
| 2-(3-methoxyphenethyl)phenol | -OH, -CH₂CH₂(3-OCH₃C₆H₄) (ortho) | Slightly Decreased | The bulky ortho-phenethyl group introduces steric hindrance, which may slightly decrease the overall reaction rate at the ortho positions. The methoxy (B1213986) group on the second ring has a negligible direct electronic effect on the phenolic ring. |
| Guaiacol (2-methoxyphenol) | -OH, -OCH₃ (ortho) | Increased | The methoxy group is an additional activating group, further increasing the electron density of the ring. |
| 4-Ethylphenol | -OH, -CH₂CH₃ (para) | Increased | The ethyl group is an electron-donating group (via hyperconjugation and induction), which further activates the ring for electrophilic attack. |
Discussion:
The hydroxyl group in phenols activates the aromatic ring to electrophilic attack by donating electron density through resonance.[3][4] This makes phenols significantly more reactive than benzene (B151609).[2] For instance, the nitration of phenol can be achieved with dilute nitric acid, whereas benzene requires concentrated nitric acid and a sulfuric acid catalyst.[2]
In the case of 2-(3-methoxyphenethyl)phenol , the large phenethyl substituent at the ortho position is expected to sterically hinder the approach of electrophiles to the adjacent ortho position. While the alkyl chain is weakly activating, the primary influence on regioselectivity will be the powerful ortho, para-directing hydroxyl group. The methoxy group on the distal phenyl ring has no direct electronic influence on the reactivity of the phenolic ring.
Guaiacol is expected to be more reactive than phenol due to the presence of a second activating group, the methoxy group, on the ring.[5] 4-Ethylphenol is also predicted to be more reactive than phenol because the ethyl group is electron-donating, further enhancing the electron density of the aromatic ring.[6][7]
2. O-Alkylation
O-alkylation of phenols is a common reaction to produce ethers. The reaction typically proceeds via an SN2 mechanism where the phenoxide ion, formed by deprotonation of the phenol, acts as a nucleophile. The rate of this reaction is influenced by the acidity of the phenol and steric hindrance around the hydroxyl group.
Table 2: Predicted Relative Reactivity in O-Alkylation
| Compound | pKa (Predicted/Approximate) | Predicted Relative Reactivity vs. Phenol | Rationale |
| Phenol | ~10 | Baseline | Standard phenol acidity and minimal steric hindrance. |
| 2-(3-methoxyphenethyl)phenol | ~10 | Slightly Decreased | The bulky ortho-phenethyl group may sterically hinder the approach of the alkylating agent to the phenoxide oxygen. The electronic effect of the substituent on acidity is minimal. |
| Guaiacol (2-methoxyphenol) | ~10 | Slightly Decreased | The ortho-methoxy group can cause some steric hindrance. |
| 4-Ethylphenol | ~10.2 | Slightly Increased | The electron-donating ethyl group slightly decreases the acidity (increases pKa), making the phenoxide a slightly stronger nucleophile. Steric hindrance is minimal at the para position. |
Discussion:
The formation of a phenoxide ion is a prerequisite for O-alkylation.[8] The acidity of the phenol, which determines the ease of phenoxide formation, is influenced by the electronic nature of the substituents. Electron-withdrawing groups increase acidity (decrease pKa), while electron-donating groups decrease acidity (increase pKa).[9]
For 2-(3-methoxyphenethyl)phenol , the phenethyl group is primarily alkyl in nature and is expected to have a minimal electronic effect on the acidity of the phenol. However, its bulkiness in the ortho position could create steric hindrance, potentially slowing down the rate of O-alkylation compared to unhindered phenols. A similar, though likely less pronounced, steric effect would be expected for guaiacol . In the case of 4-ethylphenol , the electron-donating ethyl group slightly increases the pKa, which in turn makes the corresponding phenoxide a slightly stronger nucleophile, potentially leading to a faster reaction rate, assuming steric factors are not limiting.
Antioxidant Activity
The reactivity of phenols as radical scavengers is a key aspect of their antioxidant properties. This activity is largely dependent on the ability to donate a hydrogen atom from the hydroxyl group to a free radical, forming a stable phenoxy radical.
Table 3: Predicted Relative Antioxidant Activity
| Compound | Key Structural Features | Predicted Relative Antioxidant Activity | Rationale |
| Phenol | Single hydroxyl group | Baseline | Standard antioxidant capacity for a simple phenol. |
| 2-(3-methoxyphenethyl)phenol | Single hydroxyl group, bulky ortho substituent | Similar to or slightly higher than phenol | The electron-donating nature of the alkyl substituent can slightly enhance H-atom donation. The second phenyl ring with a methoxy group might contribute to radical stabilization. |
| Guaiacol (2-methoxyphenol) | Ortho-methoxy group | Higher than phenol | The methoxy group can stabilize the resulting phenoxy radical through resonance and intramolecular hydrogen bonding. |
| 4-Ethylphenol | Para-alkyl group | Higher than phenol | The electron-donating ethyl group can stabilize the phenoxy radical. |
Discussion:
The antioxidant activity of phenols is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.[10][11] The key to high antioxidant activity is the stability of the phenoxy radical formed after hydrogen donation.[12] Electron-donating groups, such as alkyl and methoxy groups, can stabilize this radical, thus enhancing the antioxidant capacity.[12] Therefore, both guaiacol and 4-ethylphenol are expected to exhibit higher antioxidant activity than phenol. The bulky substituent in 2-(3-methoxyphenethyl)phenol is not expected to negatively impact its antioxidant activity and may even slightly enhance it due to the mild electron-donating nature of the alkyl chain.
Experimental Protocols
1. Competitive Nitration for Relative Reactivity in EAS
This protocol allows for the qualitative comparison of the reactivity of different phenols towards electrophilic nitration.[13]
-
Materials : Phenol, 2-(3-methoxyphenethyl)phenol, 4-ethylphenol, guaiacol, dilute nitric acid, dichloromethane (B109758), separatory funnel, TLC plates, developing chamber, UV lamp.
-
Procedure :
-
Equimolar amounts of two different phenols (e.g., phenol and 2-(3-methoxyphenethyl)phenol) are dissolved in dichloromethane in a round-bottom flask.
-
A substoichiometric amount of dilute nitric acid is added dropwise with stirring at a controlled temperature (e.g., 0 °C).
-
The reaction is allowed to proceed for a specific time (e.g., 30 minutes).
-
The reaction is quenched with water, and the organic layer is separated, washed, and dried.
-
The product mixture is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of the nitrated products from each starting phenol. The phenol that yields a greater amount of nitrated product is the more reactive one.
-
2. DPPH Radical Scavenging Assay for Antioxidant Activity
This is a common spectrophotometric assay to determine the antioxidant capacity of a compound.[10][14]
-
Materials : DPPH (2,2-diphenyl-1-picrylhydrazyl), methanol (B129727), the phenolic compounds to be tested, spectrophotometer.
-
Procedure :
-
A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.[10]
-
Stock solutions of the test phenols are also prepared in methanol.
-
In a cuvette or a 96-well plate, a specific volume of the DPPH solution is mixed with different concentrations of the phenolic solutions.
-
The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).[15]
-
The absorbance of the solution is measured at approximately 517 nm.[15]
-
The percentage of DPPH radical scavenging is calculated. A higher percentage indicates greater antioxidant activity. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can also be determined.
-
Visualizing Reaction Pathways
Electrophilic Aromatic Substitution Pathway
Caption: General pathway for electrophilic aromatic substitution of phenols.
O-Alkylation Pathway
Caption: General pathway for the O-alkylation of phenols.
Antioxidant Action (Hydrogen Atom Transfer)
References
- 1. researchgate.net [researchgate.net]
- 2. chemistryguru.com.sg [chemistryguru.com.sg]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Ethylphenol - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of antioxidant activity [bio-protocol.org]
- 12. Quantitative Studies on Structure-DPPH• Scavenging Activity Relationships of Food Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stmarys-ca.edu [stmarys-ca.edu]
- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2-(3-methoxyphenethyl)phenol: An Assessment of Reproducibility
For researchers, scientists, and drug development professionals, the reliable synthesis of key intermediates is paramount. This guide provides an objective comparison of common synthetic routes to 2-(3-methoxyphenethyl)phenol, a crucial building block in the synthesis of various pharmaceuticals. We will delve into the experimental protocols, compare performance data, and assess the reproducibility of each method to aid in the selection of the most suitable pathway for your research and development needs.
This guide focuses on four primary synthetic strategies that have been reported for the synthesis of 2-(3-methoxyphenethyl)phenol or its immediate precursor, 2-(3-methoxystyryl)phenol (B2385963): the Grignard reaction, the Wittig reaction, the Perkin reaction, and a newer approach utilizing a Wittig-Horner reaction. Each method presents a unique set of advantages and disadvantages in terms of yield, scalability, cost of reagents, and operational complexity.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is often a trade-off between efficiency, cost, and reproducibility. The following table summarizes the key quantitative data associated with the different methods for synthesizing 2-(3-methoxyphenethyl)phenol. It is important to note that yields and reaction conditions can vary based on the scale of the reaction and the specific laboratory practices employed.
| Synthetic Route | Key Starting Materials | Key Intermediates | Reported Yield | Key Advantages | Key Disadvantages |
| Grignard Reaction | 3-Methoxybenzyl chloride, Salicylaldehyde (B1680747) | Grignard reagent, Diol intermediate | Low | Readily available starting materials. | Low yield, difficult to control side reactions. |
| Wittig Reaction | 3-Methoxybenzyl chloride, Triphenylphosphine (B44618), Salicylaldehyde | Wittig reagent (phosphonium ylide), 2-(3-Methoxystyryl)phenol | Moderate | Well-established reaction. | Use of expensive triphenylphosphine, formation of triphenylphosphine oxide byproduct which is difficult to remove. |
| Perkin Reaction | 3-Methoxyphenylacetic acid, Salicylaldehyde | 2-(3-methoxyphenyl)-3-(2-acetoxy-phenyl)acrylic acid, 2-((3-methoxy)styryl)phenol | High (for the final hydrogenation step) | Avoids expensive phosphine (B1218219) reagents. | Multi-step process, requires high temperatures. |
| Wittig-Horner Route | Salicylaldehyde, Benzyl (B1604629) chloride, Triethyl phosphite (B83602), m-Anisaldehyde | [[2-(benzyloxy)phenyl]methyl]diethyl phosphonate (B1237965), 1-Benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene | High (overall yield of 62.5% reported) | High overall yield, mild reaction conditions, simple workup. | Multi-step process involving protection and deprotection steps. |
Detailed Experimental Protocols
Reproducibility in synthesis is critically dependent on detailed and accurate experimental protocols. Below are the methodologies for the key synthetic routes discussed.
Grignard Reaction Protocol (Hypothetical based on common procedures)
The Grignard route involves the reaction of a Grignard reagent, formed from 3-methoxybenzyl chloride, with salicylaldehyde. This is followed by dehydration and catalytic hydrogenation.
Step 1: Formation of Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed.
-
A solution of 3-methoxybenzyl chloride in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to initiate the reaction.
-
The reaction mixture is stirred until the magnesium is consumed.
Step 2: Reaction with Salicylaldehyde
-
A solution of salicylaldehyde in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0°C.
-
The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
Step 3: Dehydration and Hydrogenation
-
The intermediate alcohol is dehydrated, often using a strong acid catalyst in a solvent like dimethylformamide (DMF), to yield 2-(3-methoxystyryl)phenol.
-
The resulting alkene is then subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere to yield 2-(3-methoxyphenethyl)phenol.[1]
Wittig Reaction Protocol
This route involves the formation of a phosphonium (B103445) ylide (Wittig reagent) which then reacts with salicylaldehyde.
Step 1: Synthesis of the Wittig Reagent
-
3-Methoxybenzyl chloride is reacted with triphenylphosphine in a suitable solvent like toluene (B28343) to form the corresponding phosphonium salt.
-
The phosphonium salt is then treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF to generate the ylide.
Step 2: Wittig Reaction with Salicylaldehyde
-
Salicylaldehyde, dissolved in THF, is added to the ylide solution at low temperature (e.g., -78°C).
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched, and the product, 2-(3-methoxystyryl)phenol, is isolated.
Step 3: Catalytic Hydrogenation
-
The obtained 2-(3-methoxystyryl)phenol is dissolved in a solvent like ethanol (B145695) or ethyl acetate.
-
A catalytic amount of Pd/C is added, and the mixture is stirred under a hydrogen atmosphere until the starting material is consumed.
-
Filtration of the catalyst and removal of the solvent yields 2-(3-methoxyphenethyl)phenol.[1]
Perkin Reaction Protocol
This method utilizes the condensation of 3-methoxyphenylacetic acid with salicylaldehyde.
Step 1: Perkin Condensation
-
A mixture of 3-methoxyphenylacetic acid, salicylaldehyde, and acetic anhydride (B1165640) is heated in the presence of an organic base like triethylamine.
-
The reaction is typically carried out at elevated temperatures (e.g., 110-140°C) for several hours.
-
The intermediate, 2-(3-methoxyphenyl)-3-(2-acetoxy-phenyl)acrylic acid, is obtained after pouring the reaction mixture into ice water and filtering the precipitate.
Step 2: Hydrolysis and Decarboxylation
-
The intermediate is then hydrolyzed and decarboxylated to yield 2-((3-methoxy)styryl)phenol.
Step 3: Catalytic Hydrogenation
-
The resulting styrylphenol is hydrogenated using 5% Pd/C in ethanol under normal temperature and pressure to give the final product, 2-(3-methoxyphenethyl)phenol.
Wittig-Horner Route Protocol
This high-yield route starts from salicylaldehyde and involves several steps including protection, reduction, chlorination, Arbuzov reaction, Wittig-Horner reaction, and final deprotection/hydrogenation.
Step 1: Protection of Salicylaldehyde
-
The hydroxyl group of salicylaldehyde is protected as a benzyl ether by reacting with benzyl chloride in the presence of a base like potassium carbonate.
Step 2: Reduction, Chlorination, and Arbuzov Reaction
-
The aldehyde group of 2-(benzyloxy)benzaldehyde (B185962) is reduced to an alcohol using a reducing agent like sodium borohydride.
-
The resulting alcohol is converted to a chloride using a chlorinating agent.
-
The chloride then undergoes an Arbuzov reaction with triethyl phosphite to form the phosphonate ester, [[2-(benzyloxy)phenyl]methyl]diethyl phosphonate.
Step 3: Wittig-Horner Reaction
-
The phosphonate is reacted with m-anisaldehyde in the presence of a base like sodium hydride in THF to yield 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene.
Step 4: Catalytic Hydrogenation (Deprotection and Reduction)
-
The vinylbenzene derivative is subjected to catalytic hydrogenation with Pd/C, which simultaneously removes the benzyl protecting group and reduces the double bond to afford 2-(3-methoxyphenethyl)phenol.
Reproducibility Assessment
Assessing the reproducibility of a synthetic method requires careful consideration of various factors that can influence the outcome of a reaction.
-
Grignard Reaction: The Grignard reaction is notoriously sensitive to moisture and the quality of magnesium, which can lead to variability in yields. The formation of byproducts is also a common issue, making purification challenging and potentially affecting the overall reproducibility.
-
Wittig Reaction: While a very common and powerful reaction, the Wittig reaction's reproducibility can be affected by the stoichiometry of the reagents and the presence of impurities. The formation of the triphenylphosphine oxide byproduct can complicate purification and may lead to inconsistencies in the reported yields of the purified product.
-
Perkin Reaction: The Perkin reaction often requires high temperatures, which can lead to the formation of side products and charring, potentially impacting the yield and purity of the final product. The reproducibility can be sensitive to the precise control of temperature and reaction time.
-
Wittig-Horner Route: This multi-step synthesis, while appearing more complex, is reported to have mild reaction conditions and a simple workup for the key Wittig-Horner step. The purification of intermediates at each stage can contribute to a more reproducible overall process, as impurities are removed along the synthetic pathway. The reported high overall yield suggests a robust and reproducible method.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthetic routes, the following diagrams are provided in DOT language.
Caption: Wittig-Horner synthesis pathway for 2-(3-methoxyphenethyl)phenol.
Caption: Experimental workflow for the Perkin reaction route.
Conclusion
Based on the available information, the Wittig-Horner route appears to be the most promising method for the synthesis of 2-(3-methoxyphenethyl)phenol in terms of overall yield and reproducibility. Although it involves multiple steps, the mild reaction conditions and straightforward purification procedures contribute to its robustness. The Perkin reaction also presents a viable alternative, particularly for its use of less expensive reagents, though it may require more optimization to ensure consistent results. The Grignard and traditional Wittig reactions , while classic methods, seem to be hampered by lower yields and purification challenges, which can negatively impact their reproducibility in a research and development setting. For professionals in drug development, the higher and more consistent yields of the Wittig-Horner approach would likely make it the preferred choice for reliable production of this key intermediate. Further in-house validation would be recommended to confirm the reproducibility of any chosen method at the desired scale.
References
Unraveling the Structure of 2-[2-(3-Methoxyphenyl)ethyl]phenol: A 2D NMR Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. This guide provides a comprehensive analysis of 2-[2-(3-Methoxyphenyl)ethyl]phenol using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, offering a detailed comparison with alternative analytical methods and presenting supporting experimental data for clarity and reproducibility.
The structural characterization of this compound, a molecule of interest in medicinal chemistry and materials science, is paramount for understanding its chemical properties and potential applications. While several analytical techniques can provide structural information, 2D NMR spectroscopy stands out for its ability to unambiguously map the intricate network of proton and carbon connectivities within a molecule in solution. This guide will delve into the insights provided by Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments in deciphering the molecular architecture of this compound.
Comparative Analysis of Structural Elucidation Techniques
While 2D NMR is a powerful tool, other analytical techniques can also be employed for structural elucidation. A comparative overview is presented below:
| Technique | Advantages | Disadvantages |
| 2D NMR (COSY, HSQC, HMBC) | Provides detailed atom-to-atom connectivity information in solution. Non-destructive. | Requires larger sample amounts compared to mass spectrometry. Can be time-consuming to acquire and process data. |
| X-ray Crystallography | Yields a definitive three-dimensional structure in the solid state. | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation. |
| Mass Spectrometry (MS) | Highly sensitive, requiring minimal sample. Provides accurate molecular weight and fragmentation patterns that can infer structure. | Does not directly provide information on atom connectivity. Isomers can be difficult to distinguish. |
For this compound, 2D NMR offers the most comprehensive solution-state structural information, which is often more relevant to its biological or chemical activity.
Predicted 2D NMR Data for this compound
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. These predictions are based on established NMR principles and spectral databases for similar chemical moieties.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹H-¹³C) | HMBC Correlations (¹H-¹³C) |
| 1 | - | 154.5 | - | - | - |
| 2 | 6.85 (d) | 116.0 | H-3 | C-2 | C-4, C-6 |
| 3 | 7.15 (t) | 128.0 | H-2, H-4 | C-3 | C-1, C-5 |
| 4 | 6.90 (t) | 121.0 | H-3, H-5 | C-4 | C-2, C-6 |
| 5 | 7.10 (d) | 127.5 | H-4 | C-5 | C-1, C-3 |
| 6 | - | 130.0 | - | - | - |
| 7 | 2.95 (t) | 35.0 | H-8 | C-7 | C-1, C-6, C-8, C-1' |
| 8 | 2.85 (t) | 38.0 | H-7 | C-8 | C-7, C-1', C-2', C-6' |
| 1' | - | 144.0 | - | - | - |
| 2' | 6.75 (d) | 112.0 | H-4' | C-2' | C-4', C-6' |
| 3' | - | 159.5 | - | - | - |
| 4' | 6.70 (t) | 115.0 | H-2', H-5' | C-4' | C-2', C-6' |
| 5' | 7.20 (t) | 129.5 | H-4', H-6' | C-5' | C-1', C-3' |
| 6' | 6.80 (d) | 121.0 | H-5' | C-6' | C-2', C-4' |
| OCH₃ | 3.80 (s) | 55.0 | - | C-OCH₃ | C-3' |
| OH | 5.50 (s) | - | - | - | C-1, C-2, C-6 |
Visualizing the Experimental Workflow and Molecular Correlations
To facilitate a deeper understanding of the structural elucidation process, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the key molecular correlations.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of scientific findings. The following are generalized protocols for the key 2D NMR experiments.
1. Sample Preparation:
-
Dissolution: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer: The solution was transferred to a 5 mm NMR tube.
-
Homogenization: The sample was thoroughly mixed to ensure a homogeneous solution.
2. 2D NMR Data Acquisition:
All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Spectral Width (F1 and F2): 12 ppm
-
Number of Increments (F1): 256
-
Number of Scans: 8
-
Relaxation Delay: 1.5 s
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsp
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 160 ppm
-
Number of Increments (F1): 256
-
Number of Scans: 16
-
Relaxation Delay: 1.5 s
-
¹J(C,H) Coupling Constant: 145 Hz
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 200 ppm
-
Number of Increments (F1): 256
-
Number of Scans: 32
-
Relaxation Delay: 1.8 s
-
Long-range J(C,H) Coupling Constant: 8 Hz
-
3. Data Processing:
-
Software: All data were processed using standard NMR processing software (e.g., MestReNova, TopSpin).
-
Processing Steps: The raw data (Free Induction Decays - FIDs) were subjected to Fourier transformation, phase correction, and baseline correction to obtain the final 2D spectra.
This guide provides a foundational understanding of the structural elucidation of this compound using 2D NMR spectroscopy. The presented data and protocols offer a framework for researchers to conduct similar analyses, contributing to the advancement of chemical and pharmaceutical sciences.
A Comparative Analysis of the Antiplatelet Activity of Sarpogrelate and its Active Metabolite, M-1
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
This guide provides a comprehensive comparative study of the antiplatelet activity of the antiplatelet agent sarpogrelate (B137540) and its primary active metabolite, designated as M-1. Sarpogrelate, a selective serotonin (B10506) 5-HT2A receptor antagonist, is a prodrug that undergoes rapid metabolism in the liver to its more potent active form, M-1.[1][2] Both compounds exert their antiplatelet effects by inhibiting the 5-HT2A receptor, a key player in platelet aggregation and vasoconstriction.[1][3] This guide synthesizes available quantitative data, details experimental protocols for assessing antiplatelet activity, and visualizes the underlying signaling pathways and experimental workflows to facilitate a clear comparison of their performance.
Quantitative Comparison of Sarpogrelate and its Active Metabolite M-1
The antiplatelet efficacy of sarpogrelate and its active metabolite M-1 is primarily attributed to their ability to antagonize the 5-HT2A receptor. The following tables summarize the key quantitative data from in vitro studies, providing a clear comparison of their receptor binding affinity and antagonist potency. A pharmacokinetic-pharmacodynamic modeling study also suggested that M-1 is more effective than sarpogrelate in inhibiting platelet aggregation.[4]
Table 1: 5-HT2A Receptor Binding Affinity
| Compound | Parameter | Value (nM) | Tissue/System |
| Sarpogrelate | Ki | 8.39 | Rat Brain Cortical Membranes |
| Metabolite M-1 | Ki | 1.70 | Rat Brain Cortical Membranes |
Ki (Inhibition Constant): Represents the concentration of the compound required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.[5]
Table 2: 5-HT2A Receptor Antagonist Potency
| Compound | Parameter | Value | Tissue/System |
| Sarpogrelate | pA2 | 8.53 | Rat Tail Artery |
| Metabolite M-1 (R,S) | pA2 | 9.04 | Rat Tail Artery |
| Metabolite M-1 (R) | pA2 | 9.00 | Rat Tail Artery |
| Metabolite M-1 (S) | pA2 | 8.81 | Rat Tail Artery |
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.[6]
Mechanism of Action: The 5-HT2A Signaling Pathway
Sarpogrelate and its active metabolite M-1 act as competitive antagonists at the 5-HT2A receptor on the surface of platelets.[7] Serotonin (5-HT), released from dense granules of activated platelets, normally binds to these receptors, initiating a signaling cascade that amplifies the aggregation response.[7] By blocking this receptor, sarpogrelate and M-1 prevent serotonin from exerting its pro-aggregatory effects, thus inhibiting the secondary wave of platelet aggregation.[7]
References
- 1. What is the mechanism of Sarpogrelate Hydrochloride? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of efficacy and safety of sarpogrelate-based anti-platelet therapy with non-sarpogrelate-based anti-platelet therapy following arterial endovascular therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Pharmacokinetic analysis of antiplatelet effect of sarpogrelate hydrochloride and its application to drug dosage regimen--modeling based on reversible inhibition of 5-HT2 serotonergic receptor in the platelet membrane by sarpogrelate hydrochloride and its metabolite] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding affinity of sarpogrelate, a new antiplatelet agent, and its metabolite for serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro pharmacology of sarpogrelate and the enantiomers of its major metabolite: 5-HT2A receptor specificity, stereoselectivity and modulation of ritanserin-induced depression of 5-HT contractions in rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-[2-(3-Methoxyphenyl)ethyl]phenol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-[2-(3-Methoxyphenyl)ethyl]phenol, a phenolic compound requiring careful management. Adherence to these protocols is critical to ensure personal safety and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent and correct use of PPE.
-
Eye Protection: Wear chemical splash goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves. Note that some chemicals, like chloroform (B151607) which may be used with phenols, can quickly penetrate standard nitrile gloves. If working with mixtures, consider more robust options like Viton/butyl gloves.[1]
-
Body Protection: A fully buttoned lab coat is mandatory.[2] For tasks with a higher risk of splashing, an impervious apron should be worn over the lab coat.[1][2]
-
Respiratory Protection: All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Engineering Controls:
-
Fume Hood: Always handle phenol (B47542) solutions and stock materials inside a certified chemical fume hood.[2][3]
-
Safety Showers and Eyewash Stations: Ensure that an ANSI-approved safety shower and eyewash station are unobstructed and readily accessible within a 10-second travel time from the work area.[2]
Spill Management and Cleanup Protocol
In the event of a spill, prompt and correct action is crucial to mitigate exposure and prevent environmental contamination.
For Small Spills (less than 50 mL):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work in a well-ventilated space to minimize inhalation of vapors.[4]
-
Contain and Absorb: Use an appropriate absorbent material, such as sand, vermiculite, or diatomaceous earth, to contain the spill.[5][6] Paper towels can also be used for very small spills.[6]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a sealable, puncture-proof container clearly labeled as hazardous waste.[3][4] Avoid actions that could generate dust if the compound is in solid form.[4]
-
Decontaminate: Clean the spill area with soap and water or a suitable laboratory detergent.[4]
-
Dispose of Cleanup Materials: All contaminated items, including gloves, absorbent materials, and wipes, must be disposed of as hazardous chemical waste.[3][4]
For Large Spills (greater than 50 mL):
-
Evacuate: Immediately evacuate all non-essential personnel from the area.[4][6]
-
Isolate: Secure the area and close the doors.[6]
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[6] Do not attempt to clean up a large spill without specialized training and equipment.
| Spill Response Summary | Action Required |
| Personnel Safety | Evacuate non-essential personnel. Wear appropriate PPE. |
| Containment (Small Spills) | Use absorbent materials like sand or vermiculite.[5][6] |
| Cleanup | Collect absorbed material into a labeled, sealed container. Decontaminate the area.[4] |
| Disposal | All cleanup materials must be treated as hazardous waste.[3] |
| Emergency (Large Spills) | Evacuate the area and contact your institution's EHS.[6] |
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][3][4][5]
Experimental Protocol for Waste Accumulation and Disposal:
-
Waste Collection:
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), in a designated, sealable, and chemically compatible container.[2][3]
-
Puncture-proof containers are preferred for solid waste.[3]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.[4]
-
-
Waste Labeling:
-
Waste Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.[1][3][5][7]
-
Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area.[4]
-
Ensure segregation from incompatible materials such as strong oxidizing agents, strong acids, and bases.[1][5][8]
-
-
Arranging for Disposal:
-
When the waste container is approximately 90% full, contact your institution's EHS or hazardous waste management department to request a pickup.[3]
-
The primary and safest method for the final disposal of phenolic compounds is incineration at a licensed hazardous waste disposal facility.[4][5] This process ensures the complete destruction of the hazardous material, preventing environmental contamination.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. nj.gov [nj.gov]
Essential Safety and Operational Guide for 2-[2-(3-Methoxyphenyl)ethyl]phenol
Disclaimer: Specific safety data for 2-[2-(3-Methoxyphenyl)ethyl]phenol is limited. The following guidance is based on the known hazards of structurally similar phenolic compounds and general laboratory safety best practices. Always consult your institution's safety officer and the most current safety data sheets (SDS) for related compounds before handling.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for minimizing risks and ensuring a safe research environment.
Hazard Identification and Immediate Precautions
This compound is identified as a corrosive substance that poses a significant risk of serious eye damage.[1] Due to its phenolic structure, it should be handled with care to avoid skin and respiratory tract irritation.
Primary Hazards:
-
Serious Eye Damage: Contact can cause severe and potentially irreversible eye injury.[1]
-
Skin Irritation: Phenolic compounds are known to cause skin irritation and may be absorbed through the skin.
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.
Immediate precautionary measures include handling the compound within a certified chemical fume hood, ensuring adequate ventilation, and having immediate access to an emergency eyewash station and safety shower.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on best practices for similar phenolic compounds.
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye/Face Protection | Chemical splash goggles and a face shield. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3] |
| Skin Protection | A chemically resistant lab coat or apron must be worn. Long pants and closed-toe shoes are mandatory.[2] | Gloves must be inspected before each use and comply with EN 374 (EU) or ASTM F739 (US) standards.[3] |
| Incidental Contact: Double-gloved nitrile exam-style gloves (minimum 8mil thickness). Change gloves immediately upon contamination.[2] | For splash protection, thicker nitrile gloves may be used but must be replaced immediately upon contact.[3] | |
| Extended Contact/Immersion: Butyl rubber or neoprene gloves worn over nitrile gloves.[2][4] | Nitrile is generally not recommended as the primary material of choice for prolonged work with phenols.[4] | |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge. | Required when handling outside of a fume hood, if dust or aerosols may be generated, or if ventilation is inadequate.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
Proper operational procedures are crucial to minimize exposure and prevent accidents. The following workflow outlines the safe handling of this compound.
1. Pre-Operational Checks:
-
Ensure a Safety Data Sheet (SDS) for a structurally similar compound (e.g., 2-Methoxyphenol) is readily accessible.
-
Verify that a properly functioning and certified chemical fume hood is available.[2]
-
Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.[2]
-
Assemble all necessary PPE as specified in the table above.
-
Prepare a designated and clearly labeled waste container for hazardous waste.[2]
2. Handling Procedure:
-
All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[2]
-
Wear the appropriate PPE throughout the entire handling process.
-
Avoid the formation of dust and aerosols.[5]
-
Use a local exhaust system if dust or aerosol generation is likely.[5]
3. Post-Handling:
-
Properly label and store any remaining this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[5]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical. For light contamination, flush with plenty of water and wash with soap or detergent.[6]
-
Carefully doff and dispose of contaminated PPE in the designated hazardous waste container.
-
Wash hands and face thoroughly after handling.[5]
Disposal Plan
1. Chemical Waste:
-
Dispose of this compound as hazardous waste.[6]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.[2]
-
Arrange for disposal through a licensed professional waste disposal service.[2] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator with an afterburner and scrubber.[5]
2. Contaminated PPE and Materials:
-
All disposable PPE (gloves, etc.) and other materials (e.g., paper towels, weigh boats) contaminated with the compound should be collected in a separate, sealed container and disposed of as hazardous waste.[2]
3. Empty Containers:
-
Handle uncleaned, empty containers as you would the product itself.[2]
Visual Guides
The following diagrams illustrate key safety workflows for handling this compound.
Caption: PPE Donning and Doffing Workflow.
Caption: Chemical Spill Response Workflow.
References
- 1. 2-(2-(3-Methoxyphenyl)ethyl)phenol | C15H16O2 | CID 10585448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
